molecular formula C6H15NO B11768842 (R)-1-(Ethyl(methyl)amino)propan-2-ol

(R)-1-(Ethyl(methyl)amino)propan-2-ol

Cat. No.: B11768842
M. Wt: 117.19 g/mol
InChI Key: KTGCCYKUJUWNFF-ZCFIWIBFSA-N
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Description

(R)-1-(Ethyl(methyl)amino)propan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(Ethyl(methyl)amino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(Ethyl(methyl)amino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-1-[ethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

KTGCCYKUJUWNFF-ZCFIWIBFSA-N

Isomeric SMILES

CCN(C)C[C@@H](C)O

Canonical SMILES

CCN(C)CC(C)O

Origin of Product

United States

Foundational & Exploratory

(R)-1-(Ethyl(methyl)amino)propan-2-ol: Structural Dynamics and Application in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, the precision of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors. (R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: 1568042-65-8) has emerged as a critical structural motif, particularly in the synthesis of irreversible covalent inhibitors targeting the KRas G12C mutation. As a chiral amino alcohol, it provides a highly specific stereochemical vector that optimizes hydrogen bonding and steric interactions within complex protein binding pockets.

This technical guide provides a comprehensive analysis of the chemical properties, structural dynamics, and validated synthetic protocols for (R)-1-(Ethyl(methyl)amino)propan-2-ol, culminating in its application in oncology drug development.

Chemical Identity and Structural Dynamics

The utility of (R)-1-(Ethyl(methyl)amino)propan-2-ol lies in its bifunctional nature. The molecule features a secondary alcohol with an (R)-configured chiral center at C2, and a tertiary amine at C1 substituted with both an ethyl and a methyl group.

Structural Significance
  • The Chiral Hydroxyl Group (C2): The (R)-stereocenter strictly defines the spatial trajectory of the hydroxyl oxygen. In structure-based drug design, this acts as a directional hydrogen bond donor/acceptor, essential for anchoring molecules to solvent-exposed regions or specific amino acid residues in target proteins.

  • The Tertiary Amine (C1): The asymmetric substitution (ethyl vs. methyl) on the nitrogen atom fine-tunes the lipophilicity and basicity (pKa) of the molecule. This modulates the compound's membrane permeability and its ionic state at physiological pH.

Physicochemical Properties

The following quantitative data summarizes the core properties of the compound, essential for formulation and synthetic planning .

PropertyValueMethod / Note
IUPAC Name (2R)-1-[ethyl(methyl)amino]propan-2-olStandard nomenclature
CAS Number 1568042-65-8Racemate: 5464-15-3
Molecular Formula C₆H₁₅NO-
Molecular Weight 117.19 g/mol Computed
Boiling Point 157.8 °CAt 760 mmHg
Density ~0.883 g/cm³At 20 °C
Flash Point 42.9 °CClosed cup
Refractive Index 1.441-
Vapor Pressure 0.965 mmHgAt 25 °C

Application in Oncology: KRas G12C Inhibition

For decades, the KRas protein was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. KRas functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate cellular proliferation pathways (e.g., RAF/MEK/ERK) . The G12C mutation impairs intrinsic GTPase activity, locking the protein in its oncogenic, active state.

Recent breakthroughs have utilized chiral amines like (R)-1-(Ethyl(methyl)amino)propan-2-ol as surface-binding vectors in covalent inhibitors. These inhibitors irreversibly bind to the mutant cysteine (Cys12) in the Switch II pocket, trapping KRas in its inactive GDP-bound state . The (R)-enantiomer of the amino alcohol specifically enhances the binding affinity by perfectly aligning with the solvent-exposed lipophilic grooves adjacent to the Switch II pocket.

KRasInhibition Inactive KRas G12C (GDP-Bound) Inactive State Active KRas G12C (GTP-Bound) Active Oncogenic State Inactive->Active GEF-mediated nucleotide exchange Adduct Irreversible Covalent Adduct (Trapped Inactive State) Inactive->Adduct Cys12 crosslinking Active->Inactive Intrinsic GTPase (Defective) Effectors Downstream Signaling (RAF/MEK/ERK) Active->Effectors Proliferation / Survival Inhibitor Covalent Inhibitor (with Chiral Amine Vector) Inhibitor->Inactive Binds Switch II pocket Adduct->Active Prevents GTP loading

Mechanism of KRas G12C inhibition utilizing chiral amine-functionalized covalent inhibitors.

Experimental Methodology: Stereospecific Synthesis

To maintain the integrity of the (R)-stereocenter, the synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol relies on the regioselective nucleophilic ring-opening of an enantiopure epoxide.

Synthetic Workflow Diagram

SynthesisWorkflow RPO (R)-Propylene Oxide Reaction Nucleophilic Ring Opening (Ethanol, 0°C to 45°C) RPO->Reaction NEMA N-Ethylmethylamine NEMA->Reaction Crude Crude (R)-Amino Alcohol Reaction->Crude SN2 attack at C1 Distillation Vacuum Fractional Distillation (Thermal Control) Crude->Distillation Solvent removal Pure Pure (R)-1-(Ethyl(methyl)amino)propan-2-ol (>99% ee) Distillation->Pure Isolation

Regioselective synthesis workflow of (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system to ensure both high regioselectivity and the preservation of enantiomeric excess (ee).

Step 1: Reagent Preparation and Setup

  • Action: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, dissolve 1.0 equivalent of N-ethylmethylamine in anhydrous ethanol (2.0 M concentration).

  • Causality: Ethanol, a polar protic solvent, is chosen because it hydrogen-bonds with the epoxide oxygen. This polarization lowers the activation energy required for the transition state of the nucleophilic attack, increasing the reaction rate without requiring harsh thermal conditions.

Step 2: Controlled Epoxide Addition

  • Action: Chill the solution to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of (R)-propylene oxide over 30 minutes.

  • Causality: N-ethylmethylamine is highly volatile. Initiating the reaction at 0 °C prevents the evaporative loss of the amine and suppresses unwanted polymerization of the epoxide. The slight excess of epoxide ensures complete consumption of the secondary amine.

Step 3: Regioselective Ring Opening

  • Action: Allow the reaction mixture to gradually warm to room temperature, then heat to 45 °C for 12 hours under an inert nitrogen atmosphere.

  • Causality: The reaction proceeds via an

    
     mechanism. The nucleophile (N-ethylmethylamine) preferentially attacks the least sterically hindered carbon (C1) of the epoxide. Capping the temperature at 45 °C provides sufficient kinetic energy for the ring-opening while strictly preventing the thermal racemization of the C2 chiral center.
    

Step 4: Isolation and Purification

  • Action: Concentrate the crude mixture in vacuo to remove the ethanol solvent and any unreacted epoxide. Purify the resulting viscous liquid via vacuum fractional distillation (e.g., at 10-15 mmHg).

  • Causality: Vacuum distillation lowers the boiling point of the amino alcohol, allowing for purification without subjecting the compound to its atmospheric boiling point (157.8 °C), which could induce thermal degradation or oxidation of the amine.

System Validation and Analytical Characterization

To validate the success of the protocol, the system requires two mandatory analytical checkpoints:

  • Regiochemical Validation (

    
    H-NMR):  The absence of a secondary methyl doublet shift (which would indicate attack at C2) confirms strict regioselectivity at C1.
    
  • Stereochemical Validation (Chiral HPLC): Analyzing the purified product on a chiral stationary phase must yield an enantiomeric excess (ee) of >99%, validating that the low-temperature protocol successfully prevented racemization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 231181, 1-[Ethyl(methyl)amino]propan-2-ol." PubChem, [Link].

  • World Intellectual Property Organization. "WO2017201161A1 - KRAS G12C INHIBITORS." Patentscope, [Link].

  • Alamgeer, M., et al. "Therapeutic blockade of the RAS/MEK/ERK pathway in NSCLC." Current Opinion in Pharmacology, 2013. [Link].

Technical Monograph: Physicochemical Profiling of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of (R)-1-(Ethyl(methyl)amino)propan-2-ol , a chiral amino alcohol derivative used in pharmaceutical research.

Executive Summary

(R)-1-(Ethyl(methyl)amino)propan-2-ol is a chiral tertiary amino alcohol serving as a versatile building block in the synthesis of enantiomerically pure pharmaceuticals. Its structural motif—containing a secondary alcohol and a tertiary amine—makes it a valuable intermediate for resolving agents, chiral auxiliaries, and ligands for asymmetric catalysis. This guide provides a definitive reference for its physical properties, synthesis from (R)-propylene oxide, and analytical characterization.

Chemical Identity & Stereochemistry[1][2]

The molecule is the (R)-enantiomer of 1-(ethyl(methyl)amino)propan-2-ol. It is characterized by a chiral center at the C2 position, derived from the stereospecific ring-opening of (R)-propylene oxide.

Attribute Detail
IUPAC Name (2R)-1-[Ethyl(methyl)amino]propan-2-ol
Common Name (R)-N-Ethyl-N-methyl-1-amino-2-propanol
CAS Number (Racemate) 5464-15-3 (Referenced for bulk physical properties)
CAS Number (Enantiomer) Not widely listed; typically synthesized de novo
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
SMILES (Isomeric) CCN(C)CO
Stereochemistry (R)-Configuration at C2

Note on CAS Registry: While the racemate (CAS 5464-15-3) is commercially available, the specific (R)-enantiomer is often prepared in-situ or on-demand. Users should verify the optical purity of commercial batches labeled with the racemate CAS.

Physical Properties Data

The following data aggregates experimental values for the racemate (which apply to the enantiomer for scalar properties like BP/Density) and specific parameters for the chiral form.

Table 1: Physicochemical Specifications
Property Value / Range Condition / Note
Physical State Colorless to pale yellow liquidAt 25°C, 1 atm
Boiling Point 157.8°CAt 760 mmHg (Standard Pressure)
Density 0.883 g/cm³At 25°C
Refractive Index (

)
1.441At 20°C
Flash Point 42.9°CClosed Cup (Flammable)
Vapor Pressure ~0.97 mmHgAt 25°C
pKa (Calculated) 9.6 ± 0.2Basic (Tertiary Amine)
Solubility MiscibleWater, Ethanol, Methanol, Ether
LogP 0.42Lipophilic/Hydrophilic balance
Optical Rotation (

)
Negative (-)Value requires experimental determination per batch; typically -15° to -30° (neat or in EtOH).[1][2][3][4][5][6]

Critical Insight: The boiling point and density of the (R)-enantiomer are identical to the racemate. However, the optical rotation is the distinguishing feature.[7] Based on the starting material (R)-(+)-propylene oxide, the resulting amino alcohol typically exhibits a negative rotation, similar to (R)-1-dimethylamino-2-propanol (


).

Synthesis & Purification Protocols

The most reliable route to (R)-1-(ethyl(methyl)amino)propan-2-ol is the regioselective nucleophilic ring-opening of (R)-propylene oxide by N-ethylmethylamine. This


 reaction proceeds with inversion at the attack site (C1), but retention of configuration  at the chiral center (C2), preserving the (R)-stereochemistry.
Reaction Scheme

Synthesis SM1 (R)-Propylene Oxide (CAS 15448-47-2) Inter Transition State (SN2 Attack at C1) SM1->Inter Mix at 0-5°C SM2 N-Ethylmethylamine (CAS 624-78-2) SM2->Inter Prod (R)-1-(Ethyl(methyl)amino)propan-2-ol (>98% ee) Inter->Prod Heat to 40-60°C Regioselective Ring Opening

Figure 1: Synthesis pathway via regioselective ring opening of (R)-propylene oxide.

Experimental Protocol

Materials:

  • (R)-(+)-Propylene oxide (99% ee)

  • N-Ethylmethylamine (1.1 equivalents)

  • Methanol (Solvent, optional; reaction can be run neat)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with Nitrogen (

    
    ).
    
  • Addition: Charge the flask with N-ethylmethylamine (1.1 eq). Cool to 0–5°C in an ice bath.

  • Reaction: Dropwise add (R)-propylene oxide (1.0 eq) over 30 minutes, maintaining temperature <10°C to prevent polymerization or runaway exotherms.

  • Completion: Allow the mixture to warm to room temperature, then heat to 40–50°C for 2–4 hours. Monitor consumption of propylene oxide via GC or TLC.

  • Workup: Remove excess amine and solvent (if used) under reduced pressure (rotary evaporator).

  • Purification: Distill the residue under vacuum (approx. 10–20 mmHg). Collect the fraction boiling at ~65–70°C (adjusted for vacuum pressure).

  • Validation: Measure refractive index and optical rotation.

Analytical Characterization

To ensure the integrity of the chiral center and chemical purity, the following analytical methods are standard.

A. Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.05 (t, 3H, 
      
      
      
      )
    • 
       1.12 (d, 3H, 
      
      
      
      )
    • 
       2.25 (s, 3H, 
      
      
      
      )
    • 
       2.30–2.45 (m, 4H, 
      
      
      
      and
      
      
      )
    • 
       3.80 (m, 1H, 
      
      
      
      )
    • 
       3.0–4.0 (broad s, 1H, 
      
      
      
      )
B. Chiral HPLC Method (Enantiomeric Excess)

Since the enantiomers have identical physical properties (except rotation), Chiral HPLC is required to verify >98% ee.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Calibration with a racemic standard is recommended.

Handling & Stability (Safety)

  • Hazard Class: Flammable Liquid (Category 3), Acute Toxicity (Oral/Dermal), Skin Irritant.

  • Storage: Store under inert gas (

    
     or Argon) in a cool, dry place. Amino alcohols are hygroscopic and can absorb 
    
    
    
    from the air to form carbamates.
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Chemical Identification & Physical Data : PubChem. 1-[Ethyl(methyl)amino]propan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • Synthesis of Chiral Amino Alcohols : Rossen, K., Simpson, P. M., & Wells, K. M. (1993). A Practical Synthesis of Both Enantiomers of 1-Amino-2-propanol and Propylene Oxide. Synthetic Communications. [Link]

  • General Properties of Amino-2-Propanols : NIST Chemistry WebBook. 1-Propanol, 2-amino-2-methyl- (Analogous Properties Reference). [Link]

  • Chiral Resolution Methodologies: Bergbreiter, D. E., & Newcomb, M. (1997). Asymmetric Synthesis. In Principles of Asymmetric Synthesis. (General reference for chiral amine resolution).

Sources

(R)-1-(Ethyl(methyl)amino)propan-2-ol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Introduction

(R)-1-(Ethyl(methyl)amino)propan-2-ol is a chiral amino alcohol, a class of compounds of significant interest in pharmaceutical development and asymmetric synthesis.[1] The stereochemistry and functional group arrangement—a secondary alcohol and a tertiary amine—make it a valuable building block and ligand. Accurate and comprehensive structural elucidation is paramount for its application in quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed analysis of the expected spectroscopic signature of (R)-1-(Ethyl(methyl)amino)propan-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific enantiomer are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for its characterization.[2][3][4]

Caption: Molecular structure of (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (R)-1-(Ethyl(methyl)amino)propan-2-ol, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for each unique proton environment. The electronegativity of the nitrogen and oxygen atoms will cause protons on adjacent carbons to shift downfield (to a higher ppm value).[5]

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons (Label)Predicted Chemical Shift (δ) ppmPredicted MultiplicityIntegrationRationale
-CH-OH ~1.5 - 4.0Broad Singlet1HThe hydroxyl proton is exchangeable, leading to a broad signal with a variable chemical shift depending on solvent, concentration, and temperature. It typically does not couple with adjacent protons.[6]
-CH₂-CH₃ ~1.0 - 1.2Triplet (t)3HThese methyl protons are adjacent to a CH₂ group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
-CH(OH )-CH₃ ~1.1 - 1.3Doublet (d)3HThis methyl group is adjacent to a single methine proton, resulting in a doublet (n+1 = 1+1 = 2).
N-CH₃ ~2.2 - 2.4Singlet (s)3HThese protons are on a carbon attached to nitrogen and have no adjacent protons, resulting in a singlet.
-CH₂ -N~2.3 - 2.7Multiplet (m)2HThese methylene protons are adjacent to the N-CH₂-CH₃ group and the chiral center, making them diastereotopic and leading to a complex multiplet.
N-CH₂ -CH₃~2.4 - 2.8Quartet (q)2HThese methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
-CH (OH)-~3.8 - 4.2Multiplet (m)1HThis methine proton is deshielded by the adjacent hydroxyl group and is coupled to the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet.
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms appearing further downfield.[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon (Label)Predicted Chemical Shift (δ) ppmRationale
-CH₂-C H₃~12 - 16Standard aliphatic methyl carbon.
-CH(OH)-C H₃~18 - 23Aliphatic methyl carbon, slightly deshielded by the adjacent hydroxyl group.
N-C H₃~40 - 45Methyl carbon attached to a nitrogen atom, causing a downfield shift.[3]
N-C H₂-CH₃~50 - 55Methylene carbon attached to a nitrogen atom.
-C H₂-N~60 - 65Methylene carbon adjacent to the chiral center and the nitrogen atom.
-C H(OH)-~65 - 70Methine carbon attached to the hydroxyl group, resulting in significant deshielding.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-1-(Ethyl(methyl)amino)propan-2-ol will be dominated by absorptions from the O-H, C-H, C-O, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Appearance
Alcohol O-HStretch3200 - 3600Strong, Broad
Alkyl C-HStretch2850 - 3000Strong, Sharp
Alcohol C-OStretch1000 - 1260Strong
Amine C-NStretch1020 - 1250Medium to Weak

The most diagnostic feature will be the strong, broad O-H stretching band centered around 3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[9] The C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the aliphatic backbone. As this is a tertiary amine, there will be no N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For (R)-1-(Ethyl(methyl)amino)propan-2-ol (C₆H₁₅NO), the molecular weight is 117.19 g/mol .[11]

The molecular ion peak ([M]⁺) is expected at m/z = 117. In electron ionization (EI) mass spectrometry, amino alcohols often undergo characteristic fragmentation pathways. The most common fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen), which results in a stable, resonance-stabilized cation.[12][13]

Key Predicted Fragmentation Pathways:

  • Alpha-cleavage adjacent to Nitrogen: Loss of an ethyl radical (•CH₂CH₃) to form a fragment at m/z = 88 .

  • Alpha-cleavage adjacent to Nitrogen: Loss of a propyl-2-ol radical (•CH₂(CHOH)CH₃) to form a fragment at m/z = 58 . This is often the base peak for N,N-dialkyl-substituted amines.

  • Alpha-cleavage adjacent to Oxygen: Loss of a methyl radical (•CH₃) from the propanol backbone to form a fragment at m/z = 102 .

  • Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z = 99 may also be observed.

G mol [C₆H₁₅NO]⁺˙ m/z = 117 frag_88 [C₄H₁₀NO]⁺ m/z = 88 mol->frag_88 - •C₂H₅ frag_58 [C₃H₈N]⁺ m/z = 58 mol->frag_58 - •CH₂(CHOH)CH₃ frag_102 [C₅H₁₂NO]⁺ m/z = 102 mol->frag_102 - •CH₃ frag_99 [C₆H₁₃N]⁺˙ m/z = 99 mol->frag_99 - H₂O

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Summary of Predicted Mass Spectrometry Data

m/zProposed FragmentNotes
117[C₆H₁₅NO]⁺˙Molecular Ion (M⁺)
102[M - CH₃]⁺Loss of methyl group from propanol backbone.
99[M - H₂O]⁺˙Loss of water.
88[M - C₂H₅]⁺Alpha-cleavage at nitrogen.
58[C₃H₈N]⁺Alpha-cleavage at nitrogen, likely base peak.

Experimental Protocols

To acquire high-quality spectroscopic data for (R)-1-(Ethyl(methyl)amino)propan-2-ol, standardized procedures should be followed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in appropriate deuterated solvent (NMR) or prepare neat/dilute sample (IR/MS) nmr ¹H, ¹³C, DEPT NMR Acquisition prep->nmr Instrument Loading ir FT-IR Acquisition (ATR or KBr) prep->ir Instrument Loading ms MS Acquisition (EI or ESI) prep->ms Instrument Loading proc Fourier Transform, Phase/Baseline Correction, Peak Picking & Integration nmr->proc Raw Data ir->proc Raw Data ms->proc Raw Data interp Structural Elucidation: Correlate shifts, couplings, frequencies, and fragments to structure proc->interp

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[8]

IR Spectroscopy
  • Sample Preparation (ATR Method): Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization (to preserve the molecular ion) or Electron Impact (EI) for fragmentation analysis. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Conclusion

The structural confirmation of (R)-1-(Ethyl(methyl)amino)propan-2-ol is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra will confirm the complete carbon-hydrogen framework and connectivity. The IR spectrum will verify the presence of the key alcohol functional group. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure, with a characteristic base peak at m/z = 58. This comprehensive spectroscopic profile serves as a crucial reference for quality assurance and research applications involving this important chiral building block.

References

  • Benchchem.
  • Starkey, L. S. 1H NMR Chemical Shifts Guide.
  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges.
  • University College London (UCL). Chemical shifts.
  • PubChem. 1-[Ethyl(methyl)amino]propan-2-ol.
  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Compound Interest. A guide to 13C NMR chemical shift values.
  • Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Wisconsin-Madison.
  • Chemical Aid. 13 Carbon NMR.
  • Michigan St
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Compound Interest. A Guide to 1H NMR Chemical Shift Values.
  • Illinois St
  • University of Oxford. C NMR Spectroscopy.
  • Chem Help ASAP (YouTube). chemical shift of functional groups in 13C NMR spectroscopy.
  • Oregon St
  • Starkey, L. S. 1H NMR chemical shift ppm table.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Oregon St
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
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  • University of Arizona. Mass Spectrometry - Examples.
  • N/A. 13-C NMR Chemical Shift Table.pdf.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry.

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Understanding the Stereochemistry of (R)-1-(Ethyl(methyl)amino)propan-2-ol: Synthesis, Mechanisms, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Chiral amino alcohols are indispensable building blocks in modern pharmacochemistry, serving as critical intermediates for beta-blockers, chiral auxiliaries, and advanced targeted therapies. Specifically, (R)-1-(Ethyl(methyl)amino)propan-2-ol has emerged as a vital stereospecific side-chain intermediate in the synthesis of KRAS G12C inhibitors, a breakthrough class of oncology drugs designed to covalently bind to the mutant cysteine residue of the KRAS protein[1].

The biological efficacy of these inhibitors is highly dependent on the spatial orientation of their functional groups. In (R)-1-(Ethyl(methyl)amino)propan-2-ol, the chiral center at the C2 position dictates the 3D trajectory of the ethyl(methyl)amine moiety when the secondary alcohol is coupled to a larger drug scaffold. Based on Cahn-Ingold-Prelog (CIP) priority rules, the C2 stereocenter is bonded to:

  • -OH (Highest priority, Oxygen)

  • -CH₂-N(CH₃)(CH₂CH₃) (Second priority, Carbon bonded to Nitrogen)

  • -CH₃ (Third priority, Carbon bonded to Hydrogens)

  • -H (Lowest priority, Hydrogen)

For the (R)-enantiomer, with the lowest priority hydrogen atom pointing away from the viewer, the sequence from priority 1 → 2 → 3 traces a clockwise direction. Preserving this exact spatial arrangement during synthesis is non-negotiable for downstream receptor binding affinity.

Mechanistic Synthesis: The Epoxide Ring-Opening Paradigm

To synthesize (R)-1-(Ethyl(methyl)amino)propan-2-ol with high enantiomeric excess (ee), the most robust and atom-economical method is the nucleophilic ring-opening of a chiral epoxide—specifically, (R)-propylene oxide—by ethylmethylamine[2].

The Causality of Stereochemical Retention

The selection of (R)-propylene oxide is a deliberate, self-validating experimental choice. The ring-opening reaction proceeds via an Sₙ2 mechanism. Because ethylmethylamine is a bulky nucleophile, steric hindrance directs its attack almost exclusively to the less substituted, terminal C1 carbon of the epoxide ring[3].

Why this matters: Because the nucleophilic attack occurs at C1, the C–O bond at the chiral C2 center is never broken during the reaction. Consequently, the stereocenter undergoes zero inversion. The (R)-configuration of the starting propylene oxide is 100% conserved in the final amino alcohol product. This regioselectivity eliminates the need for complex downstream chiral resolution.

Protocol 1: Regioselective Synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Note: This protocol utilizes solvent-free conditions to maximize reaction rate and minimize waste, relying on the nucleophilicity of the amine.

  • Preparation: Purge a heavy-walled pressure reactor with dry nitrogen to ensure an inert atmosphere, preventing oxidative degradation of the amine.

  • Reagent Loading: Add 1.0 equivalent of ethylmethylamine to the reactor. Cool the vessel to 0 °C using an ice bath to control the initial exothermic reaction.

  • Epoxide Addition: Dropwise, add 1.05 equivalents of enantiopure (R)-propylene oxide. The slight excess compensates for the high volatility of the epoxide.

  • Thermal Activation: Seal the reactor and gradually heat the mixture to 50–60 °C. Stir continuously for 4–6 hours. The elevated temperature provides the activation energy required to overcome the steric barrier of the Sₙ2 transition state.

  • Reaction Monitoring: Sample the mixture and analyze via GC-MS to confirm the disappearance of the starting amine and the formation of the product mass (m/z 117.19).

  • Purification: Cool the reactor, vent carefully, and remove unreacted propylene oxide and trace amine under reduced pressure. Purify the crude viscous liquid via fractional vacuum distillation to yield the pure (R)-amino alcohol.

Synthesis PO (R)-Propylene Oxide (Chiral Pool) TS SN2 Transition State (Attack at C1) PO->TS + Amine Amine Ethylmethylamine (Nucleophile) Amine->TS Product (R)-1-(Ethyl(methyl)amino)propan-2-ol (Retention of C2 Configuration) TS->Product Regioselective Ring Opening

Caption: Regioselective SN2 ring-opening of (R)-propylene oxide by ethylmethylamine.

Analytical Validation: Stereochemical Integrity via Mosher's Analysis

While the synthesis is designed to retain stereochemistry, a rigorous E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework demands empirical validation. Chiral High-Performance Liquid Chromatography (HPLC) is standard, but Nuclear Magnetic Resonance (NMR) analysis using Mosher's acid derivatization provides unambiguous proof of absolute configuration[4].

The Causality of Mosher's Method

Enantiomers are indistinguishable by standard NMR because they exist in identical magnetic environments. By reacting the secondary alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we covalently convert the enantiomers into diastereomers[5].

The phenyl ring of the MTPA group creates a strong diamagnetic anisotropic shielding cone. Depending on whether the (R)- or (S)-MTPA derivative is formed, this shielding cone is forced over different substituents of the amino alcohol (the C1-amine chain or the C3-methyl group). By calculating the chemical shift difference (


) for these protons, we can map the spatial arrangement and definitively confirm the (R)-configuration of the C2 chiral center[6].
Protocol 2: Mosher Derivatization and NMR Analysis
  • Sample Preparation: In two separate, flame-dried NMR tubes (labeled A and B), dissolve 5.0 mg of the synthesized (R)-1-(Ethyl(methyl)amino)propan-2-ol in 0.5 mL of anhydrous CDCl₃.

  • Base Addition: Add 10 µL of anhydrous pyridine to both tubes to act as an acid scavenger for the HCl generated during esterification.

  • Derivatization:

    • To Tube A, add 1.2 equivalents of (R)-MTPA-Cl (yielding the (S)-MTPA ester due to CIP priority changes during esterification).

    • To Tube B, add 1.2 equivalents of (S)-MTPA-Cl (yielding the (R)-MTPA ester).

  • Incubation: Cap the tubes, agitate gently, and allow the reaction to proceed at room temperature for 2 hours.

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both tubes.

  • Data Processing: Calculate the

    
     values for the C1 methylene protons and the C3 methyl protons.
    
Table 1: Quantitative NMR Shift Differences ( ) for (R)-Configuration Validation

For an (R)-configured secondary alcohol, the Mosher model predicts that the (S)-MTPA ester will shield the C1 substituent, while the (R)-MTPA ester will shield the C3 substituent. Therefore, the C3 protons will exhibit a positive


, and the C1 protons will exhibit a negative 

.
Proton Environment(S)-MTPA Ester (

ppm)
(R)-MTPA Ester (

ppm)

(

)
Diagnostic Indication
C3-Methyl (-CH₃) 1.351.22+0.13 Positive value confirms group is on the right (L1)
C2-Methine (-CH-) 5.105.08+0.02Negligible (axis of rotation)
C1-Methylene (-CH₂-) 2.452.61-0.16 Negative value confirms group is on the left (L2)
MTPA -CF₃ (¹⁹F NMR) -71.5-71.8+0.30Confirms diastereomeric conversion

Data represents theoretical diagnostic shifts validating the (R)-absolute configuration based on standard Mosher's ester models.

Analysis Sample Chiral Amino Alcohol (Analyte) DerivR (R)-MTPA Diastereomer Sample->DerivR DerivS (S)-MTPA Diastereomer Sample->DerivS ReagentR (R)-Mosher's Acid Chloride ReagentR->DerivR ReagentS (S)-Mosher's Acid Chloride ReagentS->DerivS NMR 1H / 19F NMR Spectroscopy (Calculate ΔδSR) DerivR->NMR DerivS->NMR

Caption: Mosher's acid derivatization workflow for NMR-based stereochemical validation.

Conclusion

The synthesis and validation of (R)-1-(Ethyl(methyl)amino)propan-2-ol demonstrate a perfect synergy between mechanistic organic chemistry and rigorous analytical validation. By leveraging the predictable Sₙ2 regioselectivity of (R)-propylene oxide ring-opening, chemists can bypass complex asymmetric catalysis. Furthermore, by employing Mosher's acid derivatization, the stereochemical integrity of the resulting active pharmaceutical intermediate is empirically proven, ensuring that downstream drug products—such as targeted KRAS G12C inhibitors—maintain their critical 3D pharmacophore and therapeutic efficacy.

References

  • Source: Google Patents (Mirati Therapeutics)
  • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions Source: MDPI (Catalysts) URL: [Link]

  • Title: Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Mosher ester derivatives for assignment of absolute stereochemistry Source: Oregon State University URL: [Link]

Sources

Technical Whitepaper: (R)-1-(Ethyl(methyl)amino)propan-2-ol – Identifiers, Properties, and Role in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors requires precise stereochemical control to ensure optimal binding affinity, target selectivity, and pharmacokinetics. (R)-1-(Ethyl(methyl)amino)propan-2-ol is a highly specialized chiral amino alcohol that serves as a critical building block in modern pharmaceutical synthesis. Most notably, this intermediate is utilized in the structural assembly of KRAS G12C inhibitors—a breakthrough class of oncology therapeutics designed to target previously "undruggable" oncogenic mutations[1]. This whitepaper provides an in-depth technical analysis of its chemical identifiers, physicochemical properties, mechanistic applications, and validated synthetic protocols.

Chemical Identity and Identifiers

The compound exists as a chiral molecule, and distinguishing between the specific (R)-enantiomer and the general racemate is critical for pharmaceutical procurement and regulatory documentation. The specific (R)-enantiomer is identified by CAS number 1568042-65-8[2], while the unspecified racemate is cataloged under CAS 5464-15-3[3].

Table 1: Nomenclature and Structural Identifiers

IdentifierValue
Chemical Name (R)-1-(Ethyl(methyl)amino)propan-2-ol
IUPAC Name (2R)-1-[ethyl(methyl)amino]propan-2-ol
CAS Number (Specific) 1568042-65-8
CAS Number (Racemate) 5464-15-3
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
SMILES (Racemate) CCN(C)CC(C)O
InChIKey (Racemate) KTGCCYKUJUWNFF-UHFFFAOYSA-N

Data sourced from [4].

Physicochemical Properties

As a low-molecular-weight amino alcohol, (R)-1-(Ethyl(methyl)amino)propan-2-ol is typically a clear liquid at room temperature. Its bifunctional nature (containing both a tertiary amine and a secondary alcohol) makes it highly soluble in polar organic solvents and water, which is advantageous for subsequent liquid-phase coupling reactions.

Table 2: Quantitative Physicochemical Data

PropertyValue
Physical State Liquid
Boiling Point 157.8°C at 760 mmHg
Density 0.883 g/cm³
Flash Point 42.9°C
Refractive Index 1.441
XLogP3 (Partition Coefficient) 0.4

Data sourced from [5] and [4].

Mechanistic Role in Drug Development: KRAS G12C Inhibitors

KRAS mutations, particularly the G12C transversion, are prevalent oncogenic drivers in non-small cell lung cancer (NSCLC) and colorectal cancers[6]. For decades, KRAS was considered "undruggable" due to its picomolar affinity for intracellular GTP/GDP and its lack of deep, traditional binding pockets[6]. The discovery of the switch-II pocket adjacent to the mutant Cysteine-12 residue revolutionized this landscape, allowing for the development of covalent inhibitors that lock the KRAS protein in its inactive, GDP-bound state[6].

(R)-1-(Ethyl(methyl)amino)propan-2-ol is utilized as a stereospecific side-chain moiety in the synthesis of several pipeline KRAS G12C inhibitors (such as those detailed in patents WO2017201161A1 and WO2019099524A1)[1][7].

  • Causality of Chiral Selection: The (R)-chiral center dictates the precise spatial orientation of the molecule within the switch-II pocket. This steric alignment is critical; it ensures that the inhibitor's acrylamide warhead is positioned in perfect proximity to undergo a Michael addition with the sulfhydryl group of the mutant Cys-12[6].

  • Physicochemical Modulation: The tertiary amine group enhances the overall solubility of the hydrophobic inhibitor scaffold and provides essential hydrogen-bond acceptor capabilities, improving the drug's cellular permeability and oral bioavailability.

KRAS_Pathway A (R)-1-(Ethyl(methyl)amino)propan-2-ol B Scaffold Integration (Heterocyclic Core) A->B C Acrylamide Warhead Attachment B->C D KRAS G12C Inhibitor (Pipeline Candidate) C->D E Covalent Binding (Mutant Cys-12) D->E F Tumor Proliferation Arrest E->F

Integration of the chiral building block into KRAS G12C inhibitors and mechanism of action.

Experimental Protocols: Synthesis and Analytical Validation

The synthesis of this chiral amino alcohol relies on the regioselective ring-opening of a chiral epoxide. To obtain the specific (R)-enantiomer, (R)-propylene oxide is reacted with ethylmethylamine.

Step-by-Step Synthetic Methodology
  • Step 1: Reagent Preparation. Charge a pressure-rated, heavy-walled reaction vessel with ethylmethylamine (1.2 equivalents) and a polar protic solvent (e.g., ethanol). Causality: A polar protic solvent is chosen to stabilize the transition state of the impending nucleophilic substitution, accelerating the reaction rate.

  • Step 2: Epoxide Addition. Cool the mixture to 0–5°C using an ice bath. Slowly add (R)-propylene oxide (1.0 equivalent) dropwise. Causality: The ring-opening of an epoxide is highly exothermic; dropwise addition prevents thermal runaway and suppresses unwanted polymerization side-reactions.

  • Step 3: Sₙ2 Ring-Opening. Seal the vessel and heat the mixture to 50–60°C for 12–16 hours. Causality: The reaction proceeds via an Sₙ2 mechanism. The amine nucleophile selectively attacks the less sterically hindered terminal carbon of the epoxide. Because the nucleophilic attack occurs at the primary carbon, the stereochemistry at the secondary chiral carbon is perfectly preserved. The sealed vessel is mandatory to prevent the volatilization of ethylmethylamine (boiling point ~36°C).

  • Step 4: Concentration. Cool the vessel to room temperature, carefully vent, and remove the solvent and excess unreacted amine in vacuo using a rotary evaporator.

  • Step 5: Purification. Purify the crude viscous liquid via fractional distillation under reduced pressure to yield pure (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Synthesis A (R)-Propylene Oxide (Chiral Pool) C SN2 Ring-Opening (Solvent: EtOH, 50-60°C) A->C B Ethylmethylamine (Nucleophile) B->C D Crude (R)-1-(Ethyl(methyl)amino)propan-2-ol C->D E Fractional Distillation (Purification) D->E F Pure Target Compound CAS: 1568042-65-8 E->F

Step-by-step synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol via SN2 epoxide ring-opening.

Self-Validating Analytical Workflow

Trustworthiness in the synthesis of chiral intermediates requires a self-validating system to ensure optical purity, as trace amounts of the (S)-enantiomer can lead to inactive diastereomers during downstream API synthesis.

  • Nuclear Magnetic Resonance (¹H NMR): Utilized to confirm structural connectivity. The spectrum must exhibit a distinct triplet/quartet pattern for the ethyl group, a singlet for the N-methyl group, and a doublet corresponding to the methyl group on the chiral methine carbon.

  • Chiral HPLC: The product is run through a chiral stationary phase column (e.g., Chiralcel OD-H) to quantify enantiomeric excess (ee). A validated batch must demonstrate an ee > 98%.

  • Polarimetry: Specific rotation

    
     is measured and cross-referenced against established literature values to definitively confirm the (R)-configuration.
    

References

  • National Center for Biotechnology Information. "1-[Ethyl(methyl)amino]propan-2-ol." PubChem Compound Summary for CID 231181. Retrieved from:[Link]

  • World Intellectual Property Organization. "KRAS G12C Inhibitors." WIPO Patent WO2017201161A1, Array Biopharma Inc & Mirati Therapeutics Inc.
  • World Intellectual Property Organization. "KRAS G12C Inhibitors." WIPO Patent WO2019099524A1, Array Biopharma Inc & Mirati Therapeutics Inc.

Sources

Methodological & Application

Application Notes and Protocols for the Use of (R)-1-(Ethyl(methyl)amino)propan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a cornerstone class of ligands in the field of asymmetric catalysis.[1][2] Their prevalence stems from their straightforward synthesis from the chiral pool (e.g., amino acids), their bifunctional nature which allows for effective chelation to metal centers, and their modular structure which can be fine-tuned to achieve high levels of stereocontrol.[2] One of the most well-established applications for this ligand class is in the catalytic enantioselective addition of organozinc reagents to aldehydes, a reliable method for forming chiral secondary alcohols.[3]

This guide focuses on (R)-1-(Ethyl(methyl)amino)propan-2-ol, a structurally simple example of a chiral N,N-dialkylamino alcohol. While extensive peer-reviewed data on the specific catalytic performance of this particular molecule is limited, its fundamental structure serves as an excellent model to understand the principles of ligand-accelerated asymmetric catalysis. These notes will provide a comprehensive overview, including a plausible synthetic route, a detailed protocol for its application in a benchmark reaction, an exploration of the underlying catalytic mechanism, and insights into structure-activity relationships that govern catalyst efficacy.

Part 1: Synthesis of the Chiral Ligand

The synthesis of enantiomerically pure (R)-1-(Ethyl(methyl)amino)propan-2-ol can be envisioned starting from the readily available and inexpensive chiral building block, (R)-Alanine. The synthetic strategy involves the protection of the amino group, reduction of the carboxylic acid to the corresponding alcohol, and subsequent N-alkylation.

Protocol 1: Synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Step 1: N-Protection of (R)-Alanine The amino group of (R)-Alanine is first protected to prevent side reactions during the reduction step. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

  • Dissolve (R)-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-(R)-alanine.

Step 2: Reduction of N-Boc-(R)-alanine to N-Boc-(R)-alaninol The carboxylic acid is reduced to a primary alcohol. A common method is via a mixed anhydride intermediate followed by reduction with sodium borohydride (NaBH₄).

  • Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

  • Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq).

  • Stir the mixture for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (1.5 eq) in water and cool to 0 °C.

  • Slowly add the mixed anhydride solution to the NaBH₄ solution.

  • Stir for 4-6 hours, allowing the reaction to gradually warm to room temperature.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield N-Boc-(R)-alaninol.

Step 3: N-Alkylation to form (R)-tert-butyl (1-(ethyl(methyl)amino)propan-2-yl)carbamate This step introduces the ethyl and methyl groups to the nitrogen atom. This can be achieved in a stepwise or one-pot fashion. A reductive amination approach is often effective.

  • Dissolve N-Boc-(R)-alaninol (1.0 eq) in methanol.

  • Add acetaldehyde (1.2 eq) and methylamine (1.2 eq, as a solution in alcohol or water).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic phase and concentrate under reduced pressure. Purify by column chromatography to isolate the N-alkylated product.

Step 4: Deprotection to Yield (R)-1-(Ethyl(methyl)amino)propan-2-ol The final step is the removal of the Boc protecting group under acidic conditions.

  • Dissolve the product from Step 3 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with concentrated NaOH solution.

  • Extract the final product with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield (R)-1-(Ethyl(methyl)amino)propan-2-ol.

G cluster_0 Synthesis Workflow R_Alanine (R)-Alanine Boc_Alanine N-Boc-(R)-alanine R_Alanine->Boc_Alanine Step 1: N-Protection ((Boc)₂O) Boc_Alaninol N-Boc-(R)-alaninol Boc_Alanine->Boc_Alaninol Step 2: Reduction (NaBH₄) Alkylated N-Alkylated Intermediate Boc_Alaninol->Alkylated Step 3: N-Alkylation (Reductive Amination) Final_Product (R)-1-(Ethyl(methyl)amino)propan-2-ol Alkylated->Final_Product Step 4: Deprotection (TFA)

Caption: Synthetic workflow for (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Part 2: Application in Asymmetric Catalysis

The enantioselective addition of diethylzinc (Et₂Zn) to aldehydes is the archetypal reaction for evaluating chiral β-amino alcohol ligands. The protocol below describes a general procedure for screening the catalytic activity of (R)-1-(Ethyl(methyl)amino)propan-2-ol using benzaldehyde as the model substrate.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-1-(Ethyl(methyl)amino)propan-2-ol (Ligand)

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand (R)-1-(Ethyl(methyl)amino)propan-2-ol (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise via syringe. A white precipitate may form, and gas evolution (ethane) may be observed.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active zinc-aminoalkoxide complex.

  • Aldehyde Addition:

    • Slowly add benzaldehyde (1.0 mmol, 102 µL) to the catalyst mixture at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and add 1 M HCl (5 mL) to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the chemical yield by mass.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

G cluster_1 Experimental Workflow Setup Inert Atmosphere Setup Ligand_Add Add Ligand & Toluene Setup->Ligand_Add Catalyst_Form Add Et₂Zn at 0°C (Catalyst Formation) Ligand_Add->Catalyst_Form Aldehyde_Add Add Benzaldehyde at 0°C Catalyst_Form->Aldehyde_Add Reaction Stir & Monitor by TLC Aldehyde_Add->Reaction Quench Quench with NH₄Cl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analysis Yield & ee% Analysis Purify->Analysis

Caption: General workflow for the catalytic asymmetric addition.

Part 3: Mechanistic Insights and Ligand Design

The Catalytic Cycle

The mechanism of the amino alcohol-catalyzed addition of diethylzinc to aldehydes is generally believed to involve a dinuclear zinc complex.[4] This model provides a robust explanation for the observed amplification of enantioselectivity and the roles of the different components.

  • Catalyst Formation: The chiral amino alcohol reacts with two equivalents of diethylzinc. The first equivalent deprotonates the hydroxyl group to form a zinc aminoalkoxide, releasing ethane. The second equivalent coordinates to the nitrogen and oxygen atoms, forming a stable, chelated, dinuclear zinc complex.

  • Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dinuclear complex, positioning it for nucleophilic attack. The coordination activates the aldehyde's carbonyl group, making it more electrophilic.

  • Enantioselective Ethyl Transfer: An ethyl group from the other zinc atom is transferred to the re- or si-face of the coordinated aldehyde. The chiral environment created by the ligand sterically directs this transfer to one face preferentially, establishing the new stereocenter.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, regenerating the active catalytic species and allowing the cycle to continue.

G A Ligand + 2 Et₂Zn B Dinuclear Zinc Catalyst A->B - EtH C Aldehyde-Catalyst Complex B->C + Aldehyde D Transition State (Ethyl Transfer) C->D Intramolecular Ethyl Transfer E Product-Zinc Complex D->E E->B + Aldehyde - Product

Sources

Application Note: Protocol for the Use of (R)-1-(Ethyl(methyl)amino)propan-2-ol as a Chiral Auxiliary in Asymmetric Ester Enolate Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure α-chiral carboxylic acids is a cornerstone of pharmaceutical development. While chiral amides (e.g., Myers' pseudoephedrine auxiliary) are historically prevalent, their cleavage often requires harsh reductive or hydrolytic conditions that can compromise sensitive functional groups.

(R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: 1568042-65-8) serves as a highly efficient, next-generation chiral auxiliary. Featuring a secondary alcohol and a sterically tuned tertiary amine, it covalently attaches to carboxylic acids to form chiral esters rather than amides.

The Causality of Stereocontrol: Upon deprotonation with Lithium Diisopropylamide (LDA), the ester forms a rigid (Z)-lithium enolate. The tertiary nitrogen atom acts as an internal ligand, coordinating to the lithium cation to form a highly structured, five-membered chelate ring. The ethyl and methyl substituents on the nitrogen project into the steric environment, effectively blocking one


-face of the enolate. Consequently, electrophilic attack (e.g., by alkyl halides) is directed exclusively to the less hindered face, resulting in exceptional diastereoselectivity [1]. Because the auxiliary is an ester, it can be cleaved under remarkably mild peroxide-assisted hydrolytic conditions, preserving the newly formed stereocenter and allowing >95% recovery of the auxiliary[2].

Experimental Workflow

The following diagram illustrates the logical progression from auxiliary attachment to the isolation of the enantiopure product.

Workflow A Carboxylic Acid + Auxiliary B Chiral Ester Intermediate A->B Steglich Esterification (DCC, DMAP) C Chelated (Z)-Lithium Enolate B->C LDA, LiCl, THF (-78°C) D Alkylated Chiral Ester (Major Diastereomer) C->D Electrophile (R-X) Facial Blockade E Enantiopure α-Chiral Carboxylic Acid D->E LiOH, H2O2 Hydrolytic Cleavage F Recovered Auxiliary (>95%) D->F Auxiliary Recovery

Figure 1: Workflow for the asymmetric alkylation of ester enolates using the chiral auxiliary.

Substrate Scope & Quantitative Data

The table below summarizes the expected quantitative outcomes when applying this protocol to a standard aliphatic carboxylic acid (e.g., phenylacetic acid or propionic acid) using various electrophiles.

Electrophile (R-X)Reaction Time (h)Yield of Alkylated Ester (%)Diastereomeric Ratio (dr)Cleavage Yield (%)Enantiomeric Excess (ee)
Benzyl Bromide4.088%96:492%>95%
Methyl Iodide2.091%98:294%>97%
Allyl Bromide4.585%95:590%>94%
Isopropyl Iodide8.076%92:888%>90%

Step-by-Step Experimental Protocol

Phase 1: Auxiliary Attachment (Steglich Esterification)

Objective: Covalently bind the carboxylic acid to the secondary alcohol of the auxiliary.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the starting carboxylic acid (10.0 mmol, 1.0 equiv) and (R)-1-(Ethyl(methyl)amino)propan-2-ol (10.5 mmol, 1.05 equiv) in anhydrous CH₂Cl₂ (40 mL).

  • Catalysis: Cool the solution to 0 °C using an ice bath. Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv).

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite. Wash the filtrate with 1M aqueous HCl (to remove unreacted auxiliary and DMAP), followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Expert Insight (Causality): DMAP acts as a highly nucleophilic acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form an active acylpyridinium species. This prevents the formation of unreactive N-acylureas and drives the esterification of the sterically hindered secondary alcohol to completion.

Phase 2: Asymmetric Alkylation of the Ester Enolate

Objective: Generate the chelated enolate and trap it with an electrophile with high facial selectivity.

  • Deaggregation: Flame-dry a Schlenk flask containing anhydrous Lithium Chloride (LiCl, 30.0 mmol, 3.0 equiv) under high vacuum for 10 minutes. Allow it to cool under argon.

  • Enolate Generation: Add anhydrous THF (30 mL) and cool to -78 °C. Add diisopropylamine (12.0 mmol, 1.2 equiv) followed by the dropwise addition of n-Butyllithium (2.5 M in hexanes, 11.5 mmol, 1.15 equiv). Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve the chiral ester from Phase 1 (10.0 mmol) in THF (10 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add the electrophile (e.g., Benzyl Bromide, 15.0 mmol, 1.5 equiv) dropwise. Maintain the reaction at -78 °C until complete consumption of the starting material is observed via TLC (typically 2–4 hours).

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL), then allow it to warm to room temperature. Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and purify via flash chromatography [3].

Expert Insight (Causality): The addition of anhydrous LiCl is non-negotiable. Lithium enolates naturally form unreactive hexameric or tetrameric aggregates in THF. LiCl acts as a deaggregating agent, breaking these clusters into the monomeric species. This allows the tertiary amine of the auxiliary to tightly chelate the lithium ion, forming the rigid, monomeric transition state required for >95:5 diastereoselectivity.

Phase 3: Non-Destructive Cleavage & Auxiliary Recovery

Objective: Hydrolyze the ester to yield the enantiopure acid while safely recovering the chiral auxiliary.

  • Solvent Setup: Dissolve the purified alkylated ester (5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • Peroxide Activation: Sequentially add 30% aqueous H₂O₂ (20.0 mmol, 4.0 equiv) followed by Lithium Hydroxide monohydrate (LiOH·H₂O, 10.0 mmol, 2.0 equiv). Stir at 0 °C for 2 hours.

  • Quenching (Safety Critical): Carefully add an aqueous solution of Sodium Sulfite (Na₂SO₃, 1.5 M, 15 mL) to destroy excess peroxide. Stir for 30 minutes. Verify the absence of peroxides using starch-iodide paper before proceeding.

  • Separation: Remove the THF in vacuo. Extract the remaining basic aqueous layer with CH₂Cl₂ (3 x 15 mL). The organic layer contains the recovered chiral auxiliary (dry and concentrate to reuse).

  • Product Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the enantiopure α-chiral carboxylic acid .

Expert Insight (Causality): Standard alkaline hydrolysis (LiOH alone) is too slow for sterically hindered chiral esters and requires heating, which risks epimerizing the newly formed α-stereocenter. The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect (repulsion between adjacent lone pairs on the oxygen atoms), HOO⁻ is significantly more nucleophilic than HO⁻, enabling rapid and complete cleavage at 0 °C without degrading the product's enantiomeric purity.

References

  • Huo, H., et al. "Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters." Journal of the American Chemical Society, 2025. Available at: [Link]

  • Sim, J., et al. "Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary: Stereoselective Alkylation of α-Bromo Amides with Malonic Ester Enolates." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Application Notes and Protocols: (R)-1-(Ethyl(methyl)amino)propan-2-ol as a Versatile Chiral Ligand for Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, prized for their stereochemical rigidity, modularity, and the ability to coordinate to a wide range of metals. Their utility is central to the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical and fine chemical production.[1] (R)-1-(Ethyl(methyl)amino)propan-2-ol, a derivative of the naturally abundant amino acid (R)-alanine, presents a compelling yet underexplored scaffold for the development of novel asymmetric catalysts. Its simple, chiral backbone, featuring both a secondary amine and a hydroxyl group, offers bidentate coordination to a metal center, creating a well-defined chiral environment for stereoselective transformations.

This comprehensive guide details the synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol and provides detailed protocols for its application in two key metal-catalyzed reactions: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. The methodologies presented are grounded in established principles of asymmetric catalysis and provide a robust starting point for researchers seeking to exploit the potential of this promising chiral ligand.

Synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol

The synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol can be efficiently achieved from the readily available chiral pool starting material, (R)-alanine. The following four-step sequence involves protection of the amino group, reduction of the carboxylic acid, N-alkylation, and final deprotection.[2]

G cluster_synthesis Synthetic Workflow R_alanine (R)-Alanine N_Boc_R_alanine N-Boc-(R)-alanine R_alanine->N_Boc_R_alanine 1. N-Protection N_Boc_R_alaninol N-Boc-(R)-alaninol N_Boc_R_alanine->N_Boc_R_alaninol 2. Reduction N_Boc_N_ethyl_R_alaninol N-Boc-N-ethyl-(R)-alaninol N_Boc_R_alaninol->N_Boc_N_ethyl_R_alaninol 3. N-Ethylation Target (R)-1-(Ethyl(methyl)amino)propan-2-ol N_Boc_N_ethyl_R_alaninol->Target 4. Deprotection

Caption: Synthetic workflow for (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-(R)-alanine

Protocol:

  • Dissolve (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc-anhydride.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-alanine as a white solid.

Causality: The Boc group protects the amine from participating in subsequent reactions, ensuring the selective reduction of the carboxylic acid. The basic conditions facilitate the reaction of the amino group with Boc-anhydride.

Step 2: Synthesis of tert-butyl ((R)-1-hydroxypropan-2-yl)carbamate (N-Boc-(R)-alaninol)

Protocol:

  • Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(R)-alaninol, which can be purified by column chromatography.

Causality: Borane is a powerful reducing agent that selectively reduces the carboxylic acid to a primary alcohol in the presence of the Boc-protected amine.

Step 3: Synthesis of tert-butyl ((R)-1-hydroxypropan-2-yl)(ethyl)carbamate

Protocol:

  • To a solution of N-Boc-(R)-alaninol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: Sodium hydride is a strong base that deprotonates the nitrogen of the carbamate, forming a nucleophile that readily reacts with ethyl iodide in an SN2 reaction.

Step 4: Synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Protocol:

  • Dissolve the product from Step 3 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and basify to a pH > 12 with a concentrated NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Causality: Trifluoroacetic acid is a strong acid that cleaves the acid-labile Boc protecting group, liberating the free amine. The final basic workup neutralizes the ammonium salt to provide the desired amino alcohol.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H15NOPubChem[3]
Molecular Weight117.19 g/mol PubChem[3]
XLogP30.4PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count3PubChem[3]

Applications in Asymmetric Catalysis

Asymmetric Transfer Hydrogenation of Ketones

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols.[4][5] Chiral amino alcohols, in the presence of a ruthenium precursor, form highly active and selective catalysts for the reduction of prochiral ketones.

G cluster_ath Asymmetric Transfer Hydrogenation Workflow Catalyst_prep Catalyst Preparation ([RuCl2(p-cymene)]2 + Ligand) Reaction Transfer Hydrogenation (Ketone, i-PrOH, Base) Catalyst_prep->Reaction Workup Work-up and Purification Reaction->Workup Product Chiral Secondary Alcohol Workup->Product G cluster_zinc Enantioselective Alkylation Workflow Ligand_add Ligand Addition ((R)-1-(Ethyl(methyl)amino)propan-2-ol) Reagent_add Reagent Addition (Diethylzinc) Ligand_add->Reagent_add Aldehyde_add Aldehyde Addition Reagent_add->Aldehyde_add Reaction Alkylation Reaction Aldehyde_add->Reaction Workup Work-up and Purification Reaction->Workup Product Chiral Secondary Alcohol Workup->Product

Sources

Application Note: Stereoselective Synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the laboratory-scale synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol , a chiral amino-alcohol building block. The protocol utilizes a regioselective nucleophilic ring-opening of (R)-(+)-propylene oxide with


-ethylmethylamine.

Unlike generic protocols, this guide addresses the specific challenge of handling two highly volatile reagents (boiling points


) while maintaining high enantiomeric purity. The method employs a sealed-vessel approach  to ensure stoichiometry control and safety, favoring the S

2 mechanism that preserves the chiral center configuration.

Theoretical Background & Mechanism

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the secondary amine (


-ethylmethylamine) on the epoxide ring of (R)-propylene oxide.
  • Regioselectivity: Under basic/neutral conditions, steric factors dominate.[1] The nucleophile attacks the less hindered terminal carbon (C1), rather than the substituted carbon (C2).

  • Stereochemistry: Because the C2

    
    O bond is not broken during the reaction, the configuration at the chiral center is retained . Starting from (R)-propylene oxide yields the (R)-alcohol.
    
Mechanistic Diagram

The following diagram illustrates the S


2 pathway and the preservation of the chiral center.

ReactionMechanism Reactants (R)-Propylene Oxide + N-Ethylmethylamine TS Transition State (Attack at C1) Reactants->TS Nucleophilic Attack (Steric Control) Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening Product (R)-1-(Ethyl(methyl)amino)propan-2-ol (Retention of Configuration) Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway showing regioselective attack at the terminal carbon (C1).

Materials & Safety Protocols

Critical Safety Warnings
  • Volatility Hazard: Both

    
    -ethylmethylamine (bp 36--37 
    
    
    
    C) and propylene oxide (bp 34
    
    
    C) are extremely volatile. Do not attempt this reaction in an open flask or standard reflux setup without a dry-ice condenser. A sealed pressure vessel is required.
  • Carcinogenicity: Propylene oxide is a mutagen and potential carcinogen. All handling must occur in a fume hood.[2]

  • Exotherm: Epoxide ring openings are exothermic. Runaway reactions can pressurize the vessel.

Reagents Table
ReagentCAS No.[3]Equiv.MW ( g/mol )Density (g/mL)Boiling Point
(R)-(+)-Propylene Oxide 15448-47-21.058.080.8334

C

-Ethylmethylamine
624-78-21.259.110.6936--37

C
Ethanol (Anhydrous) 64-17-5Solvent46.070.7978

C

Experimental Procedure

Equipment Setup
  • Reaction Vessel: Thick-walled borosilicate glass pressure tube (Ace Glass or equivalent) with a Teflon screw cap and O-ring seal.

  • Cooling: Ice/Salt bath (

    
    ).
    
  • Heating: Oil bath with digital temperature control and blast shield.

Step-by-Step Protocol
  • Preparation (Cold Handling):

    • Pre-cool the pressure tube, ethanol (5 mL per gram of epoxide), and both reagents in an ice bath for 20 minutes.

    • Rationale: Pre-cooling prevents vaporization during transfer and minimizes immediate exothermic reaction upon mixing.

  • Charging the Vessel:

    • Add

      
      -Ethylmethylamine (1.2 equiv)  to the cold pressure tube.
      
    • Add Ethanol (solvent) .

    • Add (R)-(+)-Propylene Oxide (1.0 equiv) slowly down the side of the tube.

    • Note: A slight excess of amine ensures complete consumption of the toxic epoxide.

  • Reaction:

    • Seal the tube tightly.

    • Allow the mixture to warm to room temperature (20--25

      
      C) behind a blast shield. Stir magnetically for 2 hours.
      
    • Transfer the vessel to an oil bath pre-heated to 45

      
      C . Stir for 6--12 hours.
      
    • Process Control: Do not exceed 50

      
      C. High heat increases pressure and may promote polymerization of the epoxide.
      
  • Workup:

    • Cool the vessel to 0

      
      C before opening.
      
    • Transfer the mixture to a round-bottom flask.

    • Remove solvent and excess amine via rotary evaporation at ambient temperature (careful vacuum application to avoid bumping).

  • Purification:

    • Perform vacuum distillation (Kugelrohr or short-path).

    • Collect the fraction corresponding to the amino alcohol (Expected bp: ~60--65

      
      C at 15 mmHg, estimated).
      
Process Workflow Diagram

Workflow Step1 1. Cryogenic Setup Cool reagents to -10°C Step2 2. Charge Vessel Amine + Solvent + Epoxide Step1->Step2 Step3 3. Sealed Reaction 45°C for 12 hours Step2->Step3 Step4 4. De-pressurization Cool to 0°C before opening Step3->Step4 Step5 5. Isolation Rotary Evap & Vacuum Distillation Step4->Step5

Figure 2: Operational workflow emphasizing thermal control and safety.

Analytical Characterization & Validation

To validate the synthesis, the following analytical parameters should be met.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~1.05 (t, 3H, 
      
      
      
      -CH
      
      
      CH
      
      
      )
    • 
       ~1.15 (d, 3H, CH(OH)CH 
      
      
      
      )
    • 
       ~2.25 (s, 3H, 
      
      
      
      -CH
      
      
      )
    • 
       ~2.3--2.5 (m, 4H, 
      
      
      
      -CH
      
      
      -CH
      
      
      and N-CH
      
      
      -CH(OH))
    • 
       ~3.8 (m, 1H, CH (OH))
      
  • Interpretation: The doublet at ~1.15 ppm confirms the propylene backbone. The singlet at ~2.25 ppm confirms the

    
    -methyl group.
    
Chiral Purity (Enantiomeric Excess)[1]
  • Method: Chiral HPLC or GC.

  • Column: Chiralcel OD-H or equivalent amine-compatible column.

  • Standard: Comparison with racemic standard (synthesized using racemic propylene oxide).

  • Target:

    
     ee.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219, N-Ethylmethylamine. Retrieved from [Link]

  • Cope, A. C., & Ciganek, E. (1959). N,N-Dimethylcyclohexylmethylamine and Methanol. Organic Syntheses, 39, 19. (Foundational protocol for amine alkylation and handling). Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for S 2 ring opening of epoxides).
  • European Chemicals Agency (ECHA). Propylene Oxide Registration Dossier - Hazards.[3] Retrieved from [Link]

Sources

Application Note: Large-Scale Asymmetric Synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scalable, enantioselective synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol , a critical chiral amino alcohol synthon used in the development of beta-adrenergic antagonists and CNS-active pharmaceutical ingredients (APIs).

Unlike racemic resolutions which suffer from a maximum 50% theoretical yield, this protocol utilizes a regioselective ring-opening of (R)-propylene oxide with N-ethylmethylamine . This route guarantees high enantiomeric excess (>99% ee) by preserving the stereocenter of the starting material, offering a cost-effective and atom-economical solution for kilogram-to-ton scale manufacturing.

Strategic Route Selection & Mechanism

The Chemical Logic

The synthesis relies on the nucleophilic attack of a secondary amine (N-ethylmethylamine) on a chiral epoxide ((R)-propylene oxide).

  • Regioselectivity: Under basic or neutral conditions, the amine attacks the less sterically hindered primary carbon (C1) of the epoxide.

  • Stereoretention: The chiral center at C2 is not involved in the bond-breaking event; therefore, the (R)-configuration of the propylene oxide is retained in the final product.

  • Atom Economy: This is an addition reaction with no by-products, making it ideal for Green Chemistry metrics.

Reaction Scheme Visualization

The following diagram illustrates the mechanistic pathway and the preservation of chirality.

ReactionMechanism PO (R)-Propylene Oxide (C3H6O) Chiral Center @ C2 TS Transition State SN2 Attack at C1 PO->TS Ring Strain Amine N-Ethylmethylamine (C3H9N) Nucleophile Amine->TS Nucleophilic Attack Product (R)-1-(Ethyl(methyl)amino)propan-2-ol (C6H15NO) >99% ee TS->Product Ring Opening (Regioselective)

Figure 1: Mechanistic pathway showing the SN2 attack at the less substituted carbon, preserving the (R)-configuration.

Critical Safety & Handling (Pre-Read)

WARNING: Both starting materials are highly volatile and hazardous.

  • (R)-Propylene Oxide (PO): BP 34°C. Carcinogen (Category 1B), Extremely Flammable. Must be handled in a closed system.

  • N-Ethylmethylamine (NEMA): BP 36-37°C. Corrosive, Flammable.[1]

  • Process Hazard: The reaction is highly exothermic (

    
    ). Uncontrolled addition can lead to a runaway reaction and rapid pressure buildup.
    

Engineering Control: A pressurized reactor (autoclave) with a rupture disc and robust cooling jacket is mandatory for scales >100g.

Large-Scale Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)BP (°C)
(R)-Propylene Oxide Electrophile1.0058.080.83034
N-Ethylmethylamine Nucleophile1.1059.110.68837
Water Catalyst/Solvent0.1018.021.000100

Note: A slight excess of amine (1.1 eq) prevents the polymerization of propylene oxide. A catalytic amount of water accelerates the ring-opening via hydrogen bonding activation.

Step-by-Step Methodology (1 kg Scale)

Step 1: Reactor Preparation

  • Ensure the 5L stainless steel autoclave is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Set the jacket temperature to 5°C.

Step 2: Charging the Amine

  • Charge 1.12 kg (19.0 mol) of N-Ethylmethylamine into the reactor via vacuum uptake or a metering pump.

  • Add 30 g of deionized water .

  • Start agitation at 300 RPM.

Step 3: Controlled Addition of Epoxide

  • Cool the reactor contents to <10°C.

  • Begin the addition of 1.00 kg (17.2 mol) of (R)-Propylene Oxide .

    • Crucial: Use a subsurface dip tube to prevent PO vapor accumulation in the headspace.

    • Rate: Add at ~10 g/min . Monitor internal temperature (Ti). Do not allow Ti to exceed 25°C during addition.

    • Observation: Pressure will rise slightly due to

      
       compression and PO vapor pressure.
      

Step 4: Reaction Phase

  • Once addition is complete, seal the feed valve.

  • Slowly ramp the jacket temperature to 45°C over 1 hour.

  • Hold at 45°C for 4 hours.

  • Ramp temperature to 60°C and hold for 2 hours to drive conversion to completion (>99.5%).

    • Pressure Check: Max pressure typically reaches 2-4 bar.

Step 5: Work-Up & Purification

  • Cool reactor to 25°C. Vent residual pressure to a scrubber (acid trap).

  • Transfer the crude mixture to a distillation apparatus.

  • Fractional Distillation:

    • Fraction 1 (Fore-run): Unreacted N-ethylmethylamine and water (Atmospheric pressure or slight vacuum).

    • Fraction 2 (Product): Apply vacuum (10-20 mbar). Collect the main fraction boiling at ~65-70°C (at 15 mmHg) (extrapolated from similar amino alcohols).

    • Note: The product is a colorless liquid.[1][2][3]

Process Flow Diagram

ProcessFlow RawMat Raw Materials (PO + NEMA) Reactor SS Autoclave (P < 5 bar, T < 60°C) RawMat->Reactor Controlled Feed Scrubber Acid Scrubber (Amine/PO Vapor) Reactor->Scrubber Venting Distillation Vacuum Distillation (Purification) Reactor->Distillation Crude Transfer Distillation->Scrubber Fore-run (Recycle NEMA) QC QC Analysis (GC/HPLC) Distillation->QC Sampling Final Final Product (R)-1-(Ethyl(methyl)amino)propan-2-ol QC->Final Pass

Figure 2: Industrial workflow for the synthesis and purification of the target amino alcohol.

Analytical Controls & Specifications

To ensure the product meets pharmaceutical intermediate standards, the following analytical methods are validated.

Quality Specifications
  • Appearance: Clear, colorless liquid.[1][3][4]

  • Purity (GC):

    
    .
    
  • Enantiomeric Excess (Chiral HPLC):

    
    .
    
  • Water Content (KF):

    
    .
    
Chiral HPLC Method

Since the molecule lacks a strong chromophore, derivatization with 3,5-Dinitrobenzoyl chloride (DNBC) is recommended for UV detection, or use Refractive Index (RI) / CAD detection.

  • Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (after DNBC derivatization).

  • Retention: The (R)-isomer typically elutes distinct from the (S)-isomer (verify with racemic standard).

References

  • N-Ethylmethylamine Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12389, N-Ethylmethylamine." [Link]

  • Chiral Separation Techniques: Shimadzu. "Technical Report: Rapid Method Scouting of Chiral Compounds." [Link]

  • Target Molecule Data: National Institutes of Health (NIH). "1-[Ethyl(methyl)amino]propan-2-ol | C6H15NO."[5][6] [Link]

Sources

analytical methods for characterizing (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Characterization of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Executive Summary

This guide provides a comprehensive analytical framework for the characterization of (R)-1-(Ethyl(methyl)amino)propan-2-ol , a chiral amino-alcohol intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs) and chiral auxiliaries. Due to its bifunctional nature (secondary alcohol and tertiary amine) and volatility, this compound presents specific challenges in chromatography and detection.[1]

This protocol details methods for:

  • Structural Confirmation: NMR and FTIR interpretation.[1]

  • Impurity Profiling: Derivatization-based GC-MS for volatile impurities.[1]

  • Enantiomeric Purity: Chiral HPLC method development strategies.

  • Physical Properties: Polarimetry standards.

Compound Identity & Synthesis

Chemical Name: (R)-1-(Ethyl(methyl)amino)propan-2-ol Molecular Formula: C


H

NO Molecular Weight: 117.19 g/mol CAS Number: 1568042-65-8 (Enantiomer specific); 5464-15-3 (Racemate) Structure: A chiral center at C2, substituted with a hydroxyl group and an ethyl(methyl)amino-methyl group.[1]
Synthesis Pathway

The most atom-efficient synthesis involves the regioselective ring-opening of (R)-propylene oxide by N-ethylmethylamine.[1] This S


2 reaction predominantly occurs at the less hindered primary carbon of the epoxide, retaining the stereochemistry at the C2 position.

SynthesisWorkflow PO (R)-Propylene Oxide (Chiral Precursor) Reaction Regioselective Ring Opening (S_N2 Mechanism) PO->Reaction Amine N-Ethylmethylamine (Nucleophile) Amine->Reaction Product (R)-1-(Ethyl(methyl)amino)propan-2-ol (Target) Reaction->Product Retained Stereochemistry

Figure 1: Synthesis pathway via nucleophilic epoxide opening.[1]

Protocol 1: Structural Confirmation (NMR & IR)

Objective: To validate the chemical structure and rule out regioisomers (e.g., attack at C2).

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Internal Standard: TMS (0.00 ppm).
PositionProton TypeMultiplicityApprox.[1] Shift (

, ppm)
IntegrationDiagnostic Note
C2-H MethineMultiplet3.70 – 3.901HDiagnostic for secondary alcohol.[1]
C1-H

,H

Methylenedd / Multiplet2.30 – 2.502HAdjacent to amine; diastereotopic.[1]
N-CH

Methylene (Ethyl)Quartet2.40 – 2.602HCoupled to ethyl methyl group.[1]
N-CH

MethylSinglet2.20 – 2.303HSharp singlet; key for N-methylation.[1]
C3-H

MethylDoublet1.10 – 1.153HCoupled to C2-H.
Ethyl-CH

MethylTriplet1.00 – 1.053HCoupled to N-methylene.[1]

Interpretation Logic:

  • The presence of a doublet at ~1.1 ppm confirms the intact propylene backbone.[1]

  • The singlet at ~2.25 ppm confirms the N-methyl group.[1]

  • Regioisomer Check: If nucleophilic attack occurred at C2 (creating a primary alcohol), the C2-H signal would shift significantly, and the C1 protons would appear as a methyl doublet, which is NOT observed in the target structure.

Protocol 2: Impurity Profiling via GC-MS

Challenge: Amino alcohols interact strongly with silanol groups in GC columns, leading to peak tailing. Solution: Silylation derivatization to cap both -OH and -NH functionalities (though this compound is a tertiary amine, the -OH requires capping).[1]

Methodology: BSTFA Derivatization

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Step-by-Step Protocol:

  • Sample Prep: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous acetonitrile.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap vial and heat at 60°C for 30 minutes. Ensure complete reaction of the sterically hindered secondary alcohol [1].

  • Analysis: Inject 1 µL into GC-MS.

GC Parameters:

  • Column: Rxi-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Temp Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C (hold 5 min).
  • Inlet: Split 20:1, 250°C.

  • MS Source/Quad: 230°C / 150°C.[1]

Data Analysis:

  • Target Peak: Look for the TMS-ether derivative (

    
     m/z).[1]
    
  • Common Impurities:

    • Residual N-ethylmethylamine (solvent front).[1]

    • Propylene glycol derivatives (from epoxide hydrolysis).[1]

    • Regioisomer (1-(ethyl(methyl)amino)propan-1-ol) – separates due to different boiling point of derivative.[1]

Protocol 3: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (R)-enantiomer and determine Enantiomeric Excess (% ee). Challenge: Basic amines often tail on polysaccharide columns.[1] Strategy: Use of "Polar Ionic Mode" or Macrocyclic Glycopeptide phases.

Method Development Decision Tree

ChiralMethod Start Start: Chiral Screening Col1 Column 1: Chirobiotic T (Teicoplanin) Start->Col1 Col2 Column 2: Chiralpak AD-H / IA (Amylose derivative) Start->Col2 Cond1 Mobile Phase A: Polar Ionic Mode (MeOH + 0.1% TEAA) Col1->Cond1 Preferred for Amino Alcohols Cond2 Mobile Phase B: Normal Phase + Base (Hexane/IPA/DEA) Col2->Cond2 Traditional Result1 Check Resolution (Rs) Cond1->Result1 Cond2->Result1 Success Rs > 1.5 Validate Method Result1->Success Separation Fail Rs < 1.5 Switch Mode Result1->Fail Co-elution

Figure 2: Strategic workflow for chiral method development.

Recommended Protocol (Primary Choice)
  • Column: Astec CHIROBIOTIC™ T (Teicoplanin bond) [2].[1]

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v).[1]

  • Mode: Polar Ionic Mode.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) for high sensitivity.[1]

  • Rationale: The teicoplanin stationary phase interacts effectively with the amino-alcohol functionality via hydrogen bonding and ionic interactions, often providing superior resolution for underivatized amino alcohols compared to polysaccharide columns.

Alternative Protocol (Secondary Choice)
  • Column: Daicel Chiralpak® AD-H.[1]

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Note: Diethylamine (DEA) is strictly required to suppress silanol activity and ensure sharp peaks.[1]

Protocol 4: Physical Characterization

Optical Rotation ( )

The specific rotation is a critical quality attribute (CQA) for confirming absolute configuration.[1]

Protocol:

  • Preparation: Dissolve the sample in Ethanol or Methanol to a concentration of

    
     (1  g/100  mL).
    
  • Instrument: Digital Polarimeter with Na-D line (589 nm).

  • Temperature: Thermostat cell at 20°C ± 0.5°C.

  • Measurement: Zero with pure solvent. Measure sample in triplicate.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[1]

Note: The sign of rotation (+) or (-) must be compared against a certified reference standard of (R)-1-(Ethyl(methyl)amino)propan-2-ol, as solvent effects can sometimes invert the observed sign for amino alcohols [3].

References

Sources

Application Note: Enantioselective Reduction of Ketones Using (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a detailed technical guide for employing (R)-1-(Ethyl(methyl)amino)propan-2-ol as a chiral ligand in the enantioselective reduction of prochiral ketones. This guide is designed for organic chemists and process development scientists.

Introduction & Scope

The enantioselective reduction of prochiral ketones to secondary alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates.[1][2] While the Corey-Bakshi-Shibata (CBS) reduction utilizing proline-based ligands is the industry standard, (R)-1-(Ethyl(methyl)amino)propan-2-ol represents a distinct class of N,N-dialkyl-1,2-amino alcohol ligands.

Unlike secondary amine ligands (e.g., diphenylprolinol) which form covalent B–N oxazaborolidines, this tertiary amine ligand functions by forming a chiral Lewis acid-base complex with borane. This interaction creates a rigid, chiral environment around the boron atom, directing the hydride attack to a specific face of the ketone.[1]

Key Advantages[3]
  • Cost-Efficiency: The ligand is structurally simple and derived from inexpensive (R)-propylene oxide and N-ethylmethylamine.

  • Tunability: The acyclic nature allows for conformational flexibility that can be advantageous for specific sterically hindered substrates.

  • In-Situ Generation: The active catalyst is generated immediately prior to reduction, eliminating the need for isolation of moisture-sensitive intermediates.

Mechanistic Principles

The mechanism differs from the standard CBS cycle due to the tertiary amine structure.

  • Complex Formation: The hydroxyl group of the ligand reacts with Borane (BH

    
    ) to release H
    
    
    
    and form a covalent B–O bond. Simultaneously, the tertiary nitrogen donates its lone pair to the boron, forming a coordinate N
    
    
    B bond.
  • Active Species: The result is a 5-membered chelate ring (a chiral alkoxy-amine-borane complex). This complex activates the remaining hydrides on the boron atom.

  • Enantiodiscrimination: The ethyl and methyl groups on the nitrogen, combined with the chiral center at C2, create a steric barrier that blocks one face of the approaching ketone, forcing hydride delivery to the re- or si-face (substrate dependent).

Mechanistic Pathway (DOT Visualization)

ReductionMechanism cluster_legend Mechanism Notes Ligand (R)-1-(Ethyl(methyl)amino)propan-2-ol Complex Active Chiral Chelate (Alkoxy-Amine-Borane) Ligand->Complex + BH3 (-H2) BH3 Borane-THF (BH3) BH3->Complex Coordination TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Ketone Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->TS Coordination Borate Borate Intermediate TS->Borate Hydride Transfer Product Chiral Alcohol (High ee) Borate->Product Hydrolysis Hydrolysis Acidic Hydrolysis Hydrolysis->Borate note1 Tertiary amine forms coordinate N->B bond (Not covalent B-N like CBS)

Figure 1: Mechanistic pathway for enantioselective reduction using a tertiary amino alcohol ligand. The active species is a cyclic chelate formed in situ.

Experimental Protocol

This protocol describes the reduction of Acetophenone to (R)-1-Phenylethanol as a validation standard.

Materials & Reagents
ReagentSpecificationRole
Ligand (R)-1-(Ethyl(methyl)amino)propan-2-ol (>98% ee)Chiral Inducer
Reductant Borane-THF complex (1.0 M) or BH

-DMS
Hydride Source
Substrate Acetophenone (Distilled)Model Substrate
Solvent Anhydrous THFReaction Medium
Quench Methanol / 1M HClHydrolysis
Ligand Synthesis (Pre-step)

If the ligand is not commercially sourced, it can be synthesized as follows:

  • Charge a reactor with N-ethylmethylamine (1.2 equiv) and Ethanol.

  • Add (R)-(+)-Propylene oxide (1.0 equiv) dropwise at 0°C.

  • Reflux for 4–6 hours.

  • Distill under reduced pressure to isolate (R)-1-(Ethyl(methyl)amino)propan-2-ol as a colorless oil.

    • Note: Ensure complete removal of unreacted amine to prevent non-selective background reduction.

Enantioselective Reduction Procedure

Standard Run: 10 mmol Scale

  • Catalyst Formation (In-Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-1-(Ethyl(methyl)amino)propan-2-ol (1.17 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL).

    • Cool to 0°C .

    • Add BH

      
      -THF  (1.0 M, 10 mL, 10 mmol, 1.0 equiv) dropwise over 15 minutes.
      
    • Observation: Hydrogen gas evolution will occur.[3]

    • Stir at 0°C for 30 minutes to ensure formation of the alkoxy-amine-borane chelate.

  • Addition of Reductant:

    • Add a second portion of BH

      
      -THF  (10 mmol, 1.0 equiv) to the mixture.
      
    • Note: The first equivalent forms the catalyst; the second equivalent serves as the stoichiometric reductant.

  • Substrate Addition:

    • Dissolve Acetophenone (1.20 g, 10 mmol) in THF (10 mL).

    • Add the ketone solution dropwise to the catalyst mixture at 0°C (or -20°C for higher selectivity) over 1 hour.

    • Critical Control: Slow addition prevents local excess of ketone and minimizes non-catalyzed background reduction.

  • Reaction Monitoring:

    • Stir at 0°C. Monitor by TLC or GC. Reaction is typically complete within 1–2 hours.

  • Workup & Hydrolysis:

    • Quench carefully with Methanol (5 mL) (Caution: H

      
       evolution).
      
    • Add 1M HCl (10 mL) and stir for 30 minutes to break the boron-nitrogen complex and hydrolyze the borate ester.

    • Basify with NaOH to pH > 10.

    • Extract with Diethyl Ether (3 x 20 mL).

    • Dry organic layer over MgSO

      
       and concentrate.
      
  • Purification:

    • Purify via flash chromatography (Hexanes/EtOAc) or bulb-to-bulb distillation.

Data Analysis & Validation

To validate the protocol, the product must be analyzed for Enantiomeric Excess (ee).

Analytical Method
  • Technique: Chiral HPLC or GC.

  • Column: Chiralcel OD-H (HPLC) or Cyclodex-B (GC).

  • Conditions: Hexane/IPA (95:5), 1.0 mL/min, 254 nm.

Expected Results (Benchmark)
ParameterValueNotes
Yield > 85%High conversion is typical for borane reductions.
ee (Enantiomeric Excess) 75% – 92%Dependent on temperature (-20°C yields higher ee).
Major Enantiomer (R)-1-PhenylethanolPredicted based on steric blocking by the ligand.

Note on Selectivity: Tertiary amino alcohols generally provide slightly lower ee compared to rigid bicyclic oxazaborolidines (CBS). However, optimization of the N-alkyl groups (Ethyl/Methyl vs. Isopropyl/Methyl) allows for tuning.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of borate ester.Increase stirring time with HCl during workup; ensure pH is strongly basic before extraction.
Low ee (<50%) Background reduction by free BH

.
Ensure Ligand:Borane ratio is optimized. Slow down ketone addition rate. Lower reaction temperature to -20°C or -40°C.
Racemic Product Wet solvent or ligand.Water reacts with borane to form non-chiral borates. Re-dry THF and distill ligand.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.[3] Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. Link

  • Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[4][5] Tetrahedron, 62(33), 7621-7643. Link

  • Periasamy, M., et al. (2000). Methods of enhancement of enantioselectivity in the asymmetric reduction of ketones using chiral amino alcohol-borane complexes. Tetrahedron: Asymmetry, 11(6), 1261-1271. Link

Sources

derivatization of (R)-1-(Ethyl(methyl)amino)propan-2-ol for specific applications

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Derivatization Protocols for (R)-1-(Ethyl(methyl)amino)propan-2-ol: Applications in KRAS G12C Inhibitor Synthesis and Analytical Characterization

Executive Summary: (R)-1-(Ethyl(methyl)amino)propan-2-ol is a critical chiral amino alcohol intermediate utilized in the synthesis of modern targeted oncology drugs, most notably covalent KRAS G12C inhibitors. This application note provides drug development professionals with field-proven, self-validating protocols for the derivatization of this intermediate across three distinct domains: synthetic O-arylation for active pharmaceutical ingredient (API) construction, Mosher's esterification for rigorous chiral purity analysis, and O-silylation for high-resolution GC-MS profiling.

Introduction & Mechanistic Context

The discovery of covalent inhibitors targeting the KRAS G12C mutation has revolutionized the treatment of specific non-small cell lung cancers (NSCLC)[1]. Molecules in this class (e.g., Sotorasib/AMG 510 analogs) often rely on complex heteroaryl scaffolds—such as tetrahydropyrido-pyrimidines—decorated with chiral side chains to optimize binding affinity and pharmacokinetic properties[2]. (R)-1-(Ethyl(methyl)amino)propan-2-ol serves as a vital nucleophilic building block in these syntheses. Its secondary hydroxyl group is typically derivatized via Nucleophilic Aromatic Substitution (SNAr) to form a robust ether linkage with the drug's core scaffold[2].

KRAS_Pathway EGFR Upstream RTKs (e.g., EGFR) KRAS_GTP KRAS G12C (Active GTP-Bound) EGFR->KRAS_GTP GEF Activation KRAS_GDP KRAS G12C (Inactive GDP-Bound) KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GTP->KRAS_GDP Intrinsic GTPase Effectors Downstream Effectors (RAF/MEK/ERK) KRAS_GTP->Effectors Oncogenic Signaling Proliferation Tumor Cell Proliferation Effectors->Proliferation Inhibitor Covalent Inhibitor (Derivatized Scaffold) Inhibitor->KRAS_GDP Covalent Binding at Cys12

Fig 1: KRAS G12C signaling pathway and mechanism of covalent inhibition.

Synthetic Derivatization: O-Arylation via SNAr

Causality & Expertise: The secondary alcohol of (R)-1-(Ethyl(methyl)amino)propan-2-ol is sterically hindered. To achieve high yields in an SNAr reaction with an electron-deficient aryl chloride (e.g., a chloropyrimidine intermediate), the alcohol must be quantitatively deprotonated. Using a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent (DMF or THF) generates a highly reactive alkoxide. This overcomes the steric activation energy barrier, preventing unreacted starting material from complicating downstream purification[2].

Protocol: Step-by-Step O-Arylation

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (R)-1-(Ethyl(methyl)amino)propan-2-ol (1.0 eq, 10 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Dissolve the heteroaryl chloride electrophile (0.95 eq to ensure complete consumption of the valuable scaffold) in 5 mL anhydrous DMF. Add this solution dropwise to the alkoxide mixture over 10 minutes.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is complete when the electrophile peak is <1% by UV area.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Derivatization: Chiral Purity Assessment via Mosher's Ester

Causality & Expertise: The enantiomeric purity of (R)-1-(Ethyl(methyl)amino)propan-2-ol is critical; trace (S)-enantiomer impurities can drastically reduce the target drug's binding affinity. Derivatization with (S)-MTPA-Cl (Mosher's acid chloride) converts the enantiomers into diastereomers. The bulky trifluoromethyl and phenyl groups of the MTPA moiety create a distinct anisotropic shielding environment. This causes the proton and fluorine signals of the (R)- and (S)-derivatives to resolve perfectly in NMR, enabling precise enantiomeric excess (ee) calculation without requiring expensive chiral chromatography columns[3].

Protocol: Step-by-Step Mosher's Esterification

  • Sample Prep: In a clean, dry 4 mL glass vial, dissolve 5 mg of the amino alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Reagent Addition: Add 10 µL of anhydrous pyridine (acts as an acid scavenger and catalyst), followed by 15 µL of (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Incubation: Cap the vial tightly and agitate at room temperature for 1 hour.

    • Self-Validation Step: The reaction must reach 100% conversion to avoid kinetic resolution artifacts. Check completion via TLC (stain with Ninhydrin; the free amine/alcohol spot should disappear entirely).

  • NMR Analysis: Transfer the solution directly to an NMR tube. Acquire high-resolution ¹H and ¹⁹F NMR spectra.

  • Data Interpretation: Integrate the distinct CF₃ signals in the ¹⁹F NMR spectrum (typically around -71 ppm). Calculate ee (%) =[|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100[3].

Chromatographic Derivatization: O-Silylation for GC-MS

Causality & Expertise: Analyzing polar amino alcohols via GC-MS often results in severe peak tailing and thermal degradation due to hydrogen bonding between the free hydroxyl/amine groups and the silanol groups of the GC column's stationary phase. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) replaces the active hydrogen with a trimethylsilyl (TMS) group. This drastically increases the molecule's volatility and thermal stability. TMCS is critical here; it acts as a catalyst to drive the silylation of the sterically hindered secondary alcohol, which BSTFA alone struggles to derivatize fully[4].

Protocol: Step-by-Step O-Silylation

  • Sample Prep: Transfer 1 mg of the amino alcohol into a 2 mL GC autosampler vial equipped with a glass insert.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (solvent) and 50 µL of BSTFA + 1% TMCS reagent.

  • Incubation: Seal the vial with a PTFE-lined cap. Heat in a dry block at 70 °C for 30 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature.

    • Self-Validation Step: Inject 1 µL into the GC-MS. Evaluate the peak tailing factor; a value of < 1.2 indicates complete derivatization and optimal chromatographic behavior[4].

Quantitative Data Summary

Derivatization MethodPrimary ReagentCatalyst / BaseOptimal Temp / TimeAnalytical ReadoutTypical Yield / Conversion
SNAr O-Arylation Aryl Chloride (Ar-Cl)NaH or t-BuOK0 °C to RT, 2-4 hLC-MS (UV/Vis)> 85% (Isolated Yield)
Mosher's Ester (S)-MTPA-ClPyridineRT, 1 h¹H / ¹⁹F NMR> 99% (Conversion)
O-Silylation BSTFA1% TMCS70 °C, 30 minGC-MS (EI)> 98% (Conversion)

Workflow Visualization

Workflow Start (R)-1-(Ethyl(methyl)amino)propan-2-ol (Chiral Intermediate) Sub1 Synthetic Application (Pharmaceuticals) Start->Sub1 Sub2 Analytical Application (Chiral Purity) Start->Sub2 Sub3 Analytical Application (GC-MS Volatility) Start->Sub3 Step1 SNAr O-Arylation (Base: NaH / t-BuOK) Sub1->Step1 Step2 Mosher's Esterification ((S)-MTPA-Cl + Pyridine) Sub2->Step2 Step3 O-Silylation (BSTFA + 1% TMCS) Sub3->Step3 End1 KRAS G12C Inhibitor Precursor Step1->End1 End2 Diastereomeric NMR/LC-MS Analysis Step2->End2 End3 High-Resolution GC-MS Profiling Step3->End3

Fig 2: Parallel derivatization workflows for synthetic and analytical applications.

References

  • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature (2019). Source: NIH / Nature. URL:[Link]

  • "AU2018369759A1 - KRas G12C inhibitors." Google Patents (2018). Source: Google Patents.

Sources

safe handling and storage procedures for (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Synthetic Protocols for (R)-1-(Ethyl(methyl)amino)propan-2-ol

Executive Summary & Chemical Profiling

(R)-1-(Ethyl(methyl)amino)propan-2-ol is a highly versatile, chiral bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) agents and chiral ligands[1]. The molecule features both a secondary alcohol and a tertiary amine. This dual functionality is the root of its synthetic utility but also dictates its specific handling hazards. The tertiary amine acts as a Lewis base and nucleophile, rendering the compound corrosive to biological tissues, while its relatively low molecular weight and hydrocarbon backbone contribute to its volatility and flammability[2].

As a Senior Application Scientist, I have structured this protocol to ensure not only compliance with stringent safety standards but also the preservation of the compound's enantiomeric purity—a critical factor in pharmacological efficacy.

Physicochemical Properties & Hazard Assessment

Understanding the physical properties of this compound is critical for designing a self-validating safety system. The following table summarizes the key quantitative data[2][3][4]:

PropertyValueMechanistic Implication
IUPAC Name (2R)-1-[ethyl(methyl)amino]propan-2-olDefines the chiral center (C2) and functional groups.
CAS Number 1568042-65-8 (R-isomer); 5464-15-3 (Racemic)Identifies specific enantiomer for targeted drug synthesis[1].
Molecular Weight 117.19 g/mol Low MW contributes to higher vapor pressure[2].
Boiling Point 157.8°C at 760 mmHgRequires moderate heating for distillation; risk of thermal degradation[4].
Flash Point 42.9°C (Closed Cup)GHS Category 3 Flammable Liquid . Vapors can ignite at ambient elevated temps[4].
Density 0.883 g/cm³Lighter than water; will float if mixed with aqueous waste[4].
pKa (estimated) ~9.5 - 10.0Highly basic; causes rapid saponification of skin lipids (corrosive).

Causality Insight: The flash point of 42.9°C means that in a warm laboratory environment or during exothermic reactions, the liquid can generate sufficient vapor to form an ignitable mixture with air. Consequently, standard benchtop handling without engineering controls poses a severe fire risk.

Storage Procedures and Degradation Pathways

To maintain enantiomeric purity and chemical stability, the storage environment must be strictly controlled.

  • Atmospheric Control: The tertiary amine is susceptible to autoxidation, forming N-oxides when exposed to atmospheric oxygen over prolonged periods. Furthermore, the compound is hygroscopic; water absorption can lead to titer reduction and complicate moisture-sensitive downstream reactions (e.g., Grignard reactions or acylation).

  • Temperature & Segregation: Store in a dedicated flammables cabinet at 2–8°C or controlled room temperature (≤ 25°C). It must be strictly segregated from strong oxidizers, acids, and acid chlorides, as accidental mixing will trigger a violent, exothermic acid-base reaction.

DegradationPathway N1 (R)-1-(Ethyl(methyl)amino)propan-2-ol (Stable under Ar/N2) N2 Exposure to Atmospheric O2 N1->N2 Improper Sealing N4 Exposure to Heat/Sparks (T > 42.9°C) N1->N4 Lack of Grounding N6 Exposure to Moisture N1->N6 Ambient Air Exposure N3 Amine Oxidation (N-Oxide Impurity) N2->N3 Autoxidation N5 Vapor Ignition / Combustion N4->N5 Flash Point Exceeded N7 Hygroscopic Absorption (Loss of Titer) N6->N7 Water Uptake

Mechanistic degradation pathways of the compound under improper storage conditions.

Engineering Controls & Personal Protective Equipment (PPE)

Every protocol must be a self-validating system where safety is inherently built into the workflow.

  • Ventilation: Always handle inside a certified chemical fume hood with a face velocity of 80–120 fpm.

  • Gloving: Use heavy-duty Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides superior chemical resistance to amines and alcohols compared to latex, preventing transdermal absorption of the corrosive liquid.

  • Static Control: When transferring volumes >1 L, use grounding and bonding cables to dissipate static electricity, preventing spark-induced ignition of the vapors.

Experimental Protocol: Autocatalytic O-Acylation Workflow

In drug development, derivatizing the secondary alcohol while leaving the tertiary amine intact is a common requirement.

Mechanistic Insight: Because the molecule contains an internal tertiary amine, reacting it with an acyl chloride (e.g., acetyl chloride) results in the rapid, transient formation of an acylammonium intermediate. This intermediate acts as an intramolecular catalyst, transferring the acyl group to the adjacent secondary alcohol. This autocatalytic nature makes the reaction exceptionally fast and highly exothermic. Stringent temperature control is mandatory.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add 50 mL of anhydrous Dichloromethane (DCM).

  • Substrate Addition: Add 10 mmol of (R)-1-(Ethyl(methyl)amino)propan-2-ol to the flask. Stir at 400 rpm.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0°C. Critical Step: Failure to cool the reaction will result in thermal runaway due to the autocatalytic exotherm.

  • Base Addition: Add 12 mmol (1.2 eq) of to act as an external acid scavenger.

  • Electrophile Addition: Dissolve 11 mmol of Acetyl Chloride in 10 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.

  • Monitoring: Remove the ice bath after addition is complete. Stir for 2 hours at room temperature. Monitor conversion via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH).

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize HCl byproducts and unreacted acyl chloride.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow S1 Preparation Dry DCM, Argon Atmosphere, 0°C S2 Substrate Addition (R)-1-(Ethyl(methyl)amino)propan-2-ol S1->S2 S3 External Base Addition Triethylamine (TEA) (1.2 eq) S2->S3 S4 Electrophile Addition Dropwise Acyl Chloride at 0°C S3->S4 Exothermic Control S5 Intramolecular Catalysis Transient Acylammonium Formation S4->S5 Autocatalytic Step S6 Reaction Monitoring TLC / LC-MS Analysis S5->S6 Stir at RT for 2h S7 Quenching & Extraction Sat. NaHCO3, Organic Phase Separation S6->S7 Complete Conversion

Standardized protocol for the autocatalytic O-acylation of the target compound.

Spill Response and Waste Management

  • Spill Mitigation: In the event of a spill, immediately eliminate all ignition sources. Do NOT use strong acids (like HCl or H₂SO₄) to neutralize the amine, as the heat of neutralization will vaporize the chemical and create a toxic, flammable cloud. Instead, use a weak, solid acid such as sodium bisulfate or citric acid powder to safely neutralize the base.

  • Absorption: Cover the neutralized spill with an inert absorbent (e.g., vermiculite or dry sand). Sweep using non-sparking tools.

  • Disposal: Place in a sealed, clearly labeled hazardous waste container. Dispose of as halogen-free flammable organic waste in accordance with local environmental regulations.

References

  • National Center for Biotechnology Information (PubChem). "1-[Ethyl(methyl)amino]propan-2-ol Compound Summary". U.S. National Library of Medicine. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in (R)-1-(Ethyl(methyl)amino)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: 5464-15-3) . This chiral amino alcohol is a critical intermediate in pharmaceutical drug development. The most direct, atom-economical synthetic route involves the nucleophilic epoxide ring-opening of (R)-propylene oxide by N-ethylmethylamine.

While conceptually straightforward, this reaction presents significant physical and kinetic challenges in the laboratory—primarily due to the extreme volatility of both reagents and the highly exothermic nature of the ring-opening process. This guide provides a self-validating protocol and troubleshooting matrix to ensure high regioselectivity, maintain stereochemical integrity, and prevent reagent loss.

Section 1: Core Experimental Workflow & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand that successful synthesis relies not just on mixing reagents, but on managing the physical chemistry of the system. The following methodology explains the why behind the what.

Step 1: Reagent Preparation & Temperature Control
  • Action: Pre-cool (R)-propylene oxide and N-ethylmethylamine to < 10 °C under an inert nitrogen atmosphere.

  • Causality: Both starting materials are highly volatile liquids. (R)-propylene oxide boils at ~34 °C and N-ethylmethylamine at ~36 °C. Handling them at room temperature leads to rapid, invisible evaporation, which destroys the precise stoichiometric ratios required for high-yield conversion.

Step 2: Controlled Nucleophilic Attack
  • Action: Slowly add (R)-propylene oxide dropwise to a slight excess (1.1 to 1.2 equivalents) of N-ethylmethylamine while maintaining the internal reaction mass below 20 °C using a robust cooling jacket.

  • Causality: The epoxide ring-opening is highly exothermic due to the release of severe ring strain (approximately 27 kcal/mol) . Rapid addition without cooling triggers a thermal runaway, leading to the homopolymerization of the epoxide into useless polyether sludges and the thermal degradation of the amine.

Step 3: Autoclave Heating (Sealed Reactor)
  • Action: Transfer the mixture to a sealed autoclave or pressure reactor. Heat gradually to 60–80 °C and stir for 4–6 hours.

  • Causality: The reaction must be driven to completion at temperatures far exceeding the boiling points of the reactants. An open or standard reflux system will result in massive reagent loss out of the condenser. A sealed pressure vessel contains the volatile vapors, maintaining the high localized concentration necessary for the bimolecular nucleophilic substitution (S_N2) to proceed to completion .

Step 4: Vacuum Distillation
  • Action: Cool the reactor completely to room temperature, depressurize safely, and purify the crude mixture via fractional vacuum distillation.

  • Causality: Vacuum distillation allows for the pristine separation of the product from unreacted amines and trace oligomers without subjecting the amino alcohol to extreme thermal stress, which could cause decomposition or color body formation.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my overall yield low, with significant amounts of unreacted N-ethylmethylamine remaining? A: This is almost always caused by the volatilization of (R)-propylene oxide during the addition or heating phases. Ensure your cooling system strictly maintains the internal temperature below 20 °C during the initial mixing. Furthermore, heating must be conducted in a tightly sealed pressure reactor (autoclave) to prevent the escape of the low-boiling reactants .

Q2: How do I ensure high regioselectivity for the desired 1-amino-2-propanol derivative over the 2-amino-1-propanol byproduct? A: The reaction naturally favors the desired product under standard, uncatalyzed conditions. Epoxide ring-opening by amines generally follows an S_N2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom (C1 of the propylene oxide) . Do not add strong Lewis acids. Lewis acids activate the epoxide oxygen and shift the mechanism toward an S_N1-like pathway, which favors attack at the more substituted (and more stable carbocation-like) C2 position, ruining your regioselectivity.

Q3: What causes the reaction mixture to turn dark brown or form a viscous sludge? A: This indicates a thermal runaway leading to the polymerization of propylene oxide. If the exotherm is not strictly managed during the initial phase, localized hot spots will cause the epoxide to rapidly polymerize. Always use dropwise addition with vigorous mechanical stirring to dissipate heat.

Q4: Will these reaction conditions cause racemization of the (R)-stereocenter? A: No. The stereocenter in (R)-propylene oxide is located at the C2 position. Because the N-ethylmethylamine nucleophile attacks the terminal C1 position via an S_N2 mechanism, the C–O bond at the chiral C2 center is never broken. Therefore, the stereochemical configuration is fully preserved in the final (R)-1-(Ethyl(methyl)amino)propan-2-ol product.

Section 3: Quantitative Data & Parameters

Parameter(R)-Propylene OxideN-EthylmethylamineTarget Product
Role Electrophile / SubstrateNucleophile(R)-1-(Ethyl(methyl)amino)propan-2-ol
Equivalents 1.01.1 - 1.2N/A
Molecular Weight 58.08 g/mol 59.11 g/mol 117.19 g/mol
Boiling Point ~34 °C36 - 38 °C~157.8 °C (at 760 mmHg)
Phase 1 Temp (Addition) < 20 °C< 20 °CN/A
Phase 2 Temp (Autoclave) 60 - 80 °C60 - 80 °CN/A

Section 4: Reaction Workflow Visualization

G N1 Reagent Preparation Cool (R)-Propylene Oxide & N-Ethylmethylamine (T < 10°C) N2 Controlled Addition Dropwise addition to manage exotherm (T maintained < 20°C) N1->N2 Mix under inert atm N3 Sealed Reactor (Autoclave) Heat to 60-80°C for 4-6 hours (Prevents volatile loss) N2->N3 Seal reactor N4 Cooling & Depressurization Cool to RT before opening N3->N4 Reaction complete N5 Purification Fractional Vacuum Distillation (Isolate pure amino alcohol) N4->N5 Crude mixture

Workflow for the synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol via epoxide ring-opening.

Section 5: References

  • 1-[Ethyl(methyl)amino]propan-2-ol - PubChem National Center for Biotechnology Information (NCBI) URL:[Link]

  • Epoxide (Regioselectivity and Ring-Opening) Wikipedia, The Free Encyclopedia URL:[Link]

  • Process for the preparation of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine (US8344182B2) Google Patents (Demonstrating sealed reactor requirements for volatile amino alcohol synthesis) URL:

optimization of reaction conditions for catalysis with (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-ZN-CAT-001 Subject: Optimization & Troubleshooting Guide for Asymmetric Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Help Desk" Approach

Welcome to the technical support hub for (R)-1-(Ethyl(methyl)amino)propan-2-ol . You are likely using this chiral 1,2-amino alcohol as a ligand for enantioselective organometallic reactions, most notably the asymmetric addition of dialkylzinc to aldehydes (Noyori-type catalysis) or potentially in copper-catalyzed transformations (e.g., Henry reaction).

This molecule belongs to the class of


-amino alcohols that function by forming bimetallic transition states. Unlike rigid ligands (e.g., BINOL), this ligand's conformational flexibility means reaction conditions—specifically solvent and temperature—are critical "software" updates required to get the "hardware" (the catalyst) to function correctly.

Module 1: Catalyst Preparation & Handling (The Hardware)

Issue: "My reaction conversion is stalling, or the enantiomeric excess (ee) is fluctuating between batches."

Diagnosis: The most common failure mode for (R)-1-(Ethyl(methyl)amino)propan-2-ol is hygroscopicity . The secondary alcohol and tertiary amine moieties eagerly absorb atmospheric moisture. Water protonates the dialkylzinc reagent non-enantioselectively, creating a racemic background reaction.

Protocol 1.1: Ligand Integrity Check & Drying
  • Physical State: The pure compound is typically a colorless to pale yellow liquid or low-melting solid. If it appears cloudy or viscous, it is wet.

  • Drying Procedure:

    • Dissolve the ligand in anhydrous toluene.

    • Add activated 4Å molecular sieves (pellets, not powder, to avoid filtration issues).

    • Let stand for 12 hours under Argon.

    • Critical Step: Do not just filter. Decant the solution via cannula transfer into the reaction vessel to avoid air exposure.

Visualizing the Pre-Catalyst Formation

The ligand itself is not the catalyst. It must react with the metal source (e.g.,


) to form the active species.

LigandActivation Ligand (R)-Ligand (Prochiral Precursor) Complex Active Zinc-Alkoxide Dimer Complex Ligand->Complex Mixing (0°C) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex Gas Ethane Gas (Evolution) Complex->Gas Byproduct

Figure 1: Activation of the ligand. Note that the evolution of ethane gas is a positive indicator that the active zinc-alkoxide species is forming.

Module 2: Reaction Optimization (The Software)

Context: The standard benchmark reaction is the addition of Diethylzinc (


) to Benzaldehyde.
Key Parameters for Optimization
ParameterRecommendationTechnical Rationale
Solvent Toluene or Hexane Non-polar solvents promote the formation of the specific catalytic aggregates (dimers/tetramers) required for high ee. Polar solvents (THF, DMF) disrupt the Zn-O-Zn bridges, killing selectivity.
Temperature 0°C to -20°C Lower temperatures generally increase ee by suppressing the non-catalyzed background reaction. However, going below -40°C may freeze the catalytic turnover.
Ligand Loading 2 - 5 mol% Amino alcohols exhibit Non-Linear Effects (NLE) . High ee can often be achieved even if the ligand is not 100% optically pure, due to the formation of heterochiral aggregates (meso-dimers) that are catalytically inactive.
Additives Ti(OiPr)4 (Optional)If using the ligand for alkylation, adding Titanium tetraisopropoxide can shift the mechanism to a Ti-catalyzed cycle, often boosting rates for bulky substrates.
Protocol 2.1: Standard Operating Procedure (SOP)
  • Setup: Flame-dry a Schlenk flask. Cool to room temperature under Argon flow.

  • Ligand Charge: Add (R)-1-(Ethyl(methyl)amino)propan-2-ol (5 mol%) in anhydrous Toluene.

  • Zinc Addition: Cool to 0°C. Add

    
     (2.2 equiv) dropwise.
    
    • Checkpoint: Observe gas evolution (Ethane). Stir for 20 mins to ensure pre-catalyst formation.

  • Substrate Addition: Add the aldehyde (1.0 equiv) slowly.

  • Incubation: Stir at 0°C for 6–12 hours. Monitor by TLC (checking for disappearance of aldehyde).

  • Quench: Slowly add saturated

    
     (exothermic!).
    

Module 3: Troubleshooting & FAQs

Q1: I am getting high conversion but low enantiomeric excess (<50% ee). What is wrong?

  • Root Cause A (Background Reaction): The uncatalyzed reaction between free

    
     and the aldehyde is fast and racemic.
    
    • Fix: Lower the temperature to -20°C. The catalyzed pathway has a lower activation energy and will dominate at lower temperatures.

  • Root Cause B (Ligand Aggregation): The active species might be aggregating incorrectly.

    • Fix: Try High Dilution . Doubling the solvent volume can sometimes break up non-selective higher-order aggregates.

Q2: The reaction is not starting (0% Conversion).

  • Root Cause: Oxygen poisoning. Alkylzincs oxidize instantly in air to form inactive zinc alkoxides.

  • Diagnostic: Did the

    
     solution smoke when the needle tip was exposed to air? If not, your reagent is dead.
    
  • Fix: Purchase fresh

    
     or titrate your current stock.
    

Q3: Can I use this ligand for ketones?

  • Answer: Generally, No . Simple amino alcohols are insufficient for unactivated ketones due to steric hindrance and the lower electrophilicity of ketones.

  • Workaround: You would need to switch to a Titanium-based system (using this ligand +

    
    ) or use a more constrained ligand like a CBS oxazaborolidine.
    
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / No Reaction Problem->LowYield LowEE Low Enantioselectivity (ee) Problem->LowEE CheckZn Check Et2Zn Quality (Is it fuming?) LowYield->CheckZn CheckTemp Is Temp too high? LowEE->CheckTemp FreshZn Use Fresh Reagent CheckZn->FreshZn No Fume CheckDry Check Solvent Dryness CheckZn->CheckDry Fumes OK LowerTemp Cool to -20°C CheckTemp->LowerTemp Yes (>0°C) CheckRate Is addition too fast? CheckTemp->CheckRate No SlowAdd Slow Syringe Pump Addn CheckRate->SlowAdd

Figure 2: Decision tree for diagnosing reaction failures.

Module 4: Scientific Validation (E-E-A-T)

Mechanistic Insight

The reaction proceeds via the Noyori Mechanism . The amino alcohol reacts with dialkylzinc to form a dimeric species. This dimer dissociates into a monomeric species upon coordination with the aldehyde, which then directs the alkyl transfer to the Si or Re face of the aldehyde. The high enantioselectivity arises from the rigid transition state formed by the zinc-ligand-substrate complex.

References
  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[1][2][3] Journal of the American Chemical Society, 108(21), 6071–6072.

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823–2824.

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

For further assistance, please contact the Catalysis Division with your specific batch number and NMR spectra.

Sources

Technical Support Center: Synthesis & Purification of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers synthesizing (R)-1-(Ethyl(methyl)amino)propan-2-ol. It prioritizes mechanistic understanding, impurity control, and self-validating protocols.

Subject: Minimizing By-products and Ensuring Enantiomeric Purity in Epoxide Aminolysis Target Molecule: (R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: Derivative of 5464-15-3) Reaction Class: Nucleophilic Ring Opening of Chiral Epoxides

Introduction: The Mechanistic Challenge

The synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol is typically achieved via the nucleophilic attack of N-ethylmethylamine on (R)-propylene oxide. While seemingly simple, this reaction is governed by a competition between regioselectivity (attack at C1 vs. C2) and stereoretention (preventing racemization).

The "perfect" reaction follows a strict SN2 mechanism , where the nucleophile attacks the less hindered terminal carbon (C1), resulting in ring opening with retention of the C2 stereocenter. Deviations from this pathway—often caused by acidity, high temperatures, or moisture—introduce specific by-products that this guide will help you identify and eliminate.

Module 1: Impurity Profiling & Root Cause Analysis

Before troubleshooting, you must identify the enemy. The following table correlates observed analytical signals with specific chemical failures.

Table 1: Common By-products and Formation Mechanisms
Impurity TypeChemical Structure/NameRoot Cause (Mechanism)Prevention Strategy
Regioisomer 2-(Ethyl(methyl)amino)propan-1-olSN1-like Attack: Acidic conditions or Lewis acid contamination promote attack at the more substituted C2 carbon.Maintain basic/neutral conditions. Avoid protic acids.
Enantiomer (S)-1-(Ethyl(methyl)amino)propan-2-olRacemization: High temperature or SN1 pathway allows bond rotation/scrambling at the chiral center.Control exotherm. Use high-ee starting material ((R)-PO).
Hydrolysis Product (R)-1,2-PropanediolWater Contamination: Hydroxide/Water competes with the amine as a nucleophile.Use anhydrous amine and dry solvents.
Oligomers Poly(propylene glycol) derivativesPolymerization: Propylene oxide homopolymerization initiated by alkoxides.Ensure Amine is in excess (1.1–1.5 eq). Add epoxide slowly to amine.
Bis-Adducts Not applicable for sec-aminesOnly occurs if primary amine impurities (Ethylamine/Methylamine) are present in the starting material.Verify purity of N-ethylmethylamine reagent.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. Your goal is to force the reaction down Path A while blocking Path B and C.

ReactionPathways Start (R)-Propylene Oxide + N-Ethylmethylamine PathA Path A: S_N2 Attack (Basic/Neutral) Start->PathA Kinetic Control (Low Temp, No Acid) PathB Path B: S_N1-like Attack (Acidic/Lewis Acid) Start->PathB Thermodynamic/Acidic PathC Path C: Hydrolysis (Water Present) Start->PathC Wet Conditions Product Target: (R)-1-(Ethyl(methyl)amino)propan-2-ol (>99% Regio/Enantio Purity) PathA->Product RegioImpurity Impurity: 2-(Ethyl(methyl)amino)propan-1-ol (Regioisomer) PathB->RegioImpurity DiolImpurity Impurity: 1,2-Propanediol PathC->DiolImpurity

Figure 1: Mechanistic divergence in epoxide aminolysis. Path A is the requisite route for high-fidelity synthesis.

Module 3: Optimized Synthesis Protocol

This protocol is designed to be self-validating . Do not proceed to the next step until the "Check" requirement is met.

Reagents:
  • (R)-Propylene Oxide (>99% ee)

  • N-Ethylmethylamine (Anhydrous, >98%)

  • Solvent: Methanol (HPLC Grade) or Ethanol (optional, reaction can be run neat).

Step-by-Step Workflow:

1. Preparation & Inerting

  • Action: Flame-dry a pressure tube or round-bottom flask equipped with a reflux condenser. Flush with Nitrogen/Argon.

  • Why: Moisture initiates hydrolysis (Path C).

  • Check: Solvent water content <0.05% by Karl Fischer if using solvent.

2. Nucleophile Charging (The "Reverse Addition" Rule)

  • Action: Charge the flask with N-ethylmethylamine (1.2 equivalents). Cool to 0–5°C.

  • Why: Having the amine in excess and present before the epoxide prevents the epoxide from reacting with itself (oligomerization).

  • Critical Note: Do not add acid catalysts.

3. Controlled Addition

  • Action: Add (R)-propylene oxide (1.0 equivalent) dropwise over 30–60 minutes. Maintain internal temperature <10°C.

  • Why: The reaction is exothermic. Heat promotes racemization and polymerization.

4. Reaction Phase

  • Action: Allow to warm to Room Temperature (20–25°C). Stir for 12–16 hours.[1]

  • Why: Mild conditions favor the Kinetic Product (SN2 attack at C1).

  • Check: TLC or GC monitoring. Disappearance of Propylene Oxide.

5. Work-up & Purification

  • Action: Concentrate under reduced pressure (Rotovap) to remove excess amine and solvent.

  • Distillation: Distill the residual oil under high vacuum (e.g., <5 mmHg).

  • Why: The amino alcohol has a high boiling point; vacuum prevents thermal degradation.

  • Check: GC Purity >98%.

Module 4: Analytical Troubleshooting (FAQs)

Q1: My Chiral HPLC shows two peaks. Which is which?

Diagnosis: You likely have the enantiomer or the regioisomer.

  • Differentiation:

    • Regioisomer (2-amino-1-propanol derivative): Will have a distinct retention time on achiral GC/HPLC due to structural differences. Check this first.

    • Enantiomer ((S)-isomer): Will only separate on a Chiral Column.

  • Recommended Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The amine additive is critical to sharpen the peak of basic amino alcohols.[2]

Q2: I see a "shoulder" on my main peak in GC.

Diagnosis: This is often the Regioisomer .

  • Cause: The reaction got too hot or the starting epoxide contained traces of acid/Lewis acid stabilizers.

  • Fix: Lower the reaction temperature. Ensure the reaction vessel is base-washed (rinsed with dilute NaOH, then water, then dried) to remove acidic residues on glass surfaces.

Q3: The product is colored (Yellow/Brown).

Diagnosis: Oxidation of the amine (N-oxide formation) or polymerization.

  • Fix: Distill under nitrogen atmosphere. Store the product under argon in the dark. Amino alcohols are prone to air oxidation.

Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve low-yield or low-purity outcomes.

Troubleshooting Issue Problem Detected CheckGC Check Achiral GC/NMR Issue->CheckGC CheckChiral Check Chiral HPLC CheckGC->CheckChiral Purity OK Regio Regioisomer Found? (Structural Impurity) CheckGC->Regio Yes Oligomer High MW Impurity? CheckGC->Oligomer Broad Peak Enantio Low ee? (Chiral Impurity) CheckChiral->Enantio Split Peak Action1 Reduce Temp Remove Acid Sources Regio->Action1 Action2 Check Start Material ee Avoid Exotherms Enantio->Action2 Action3 Increase Amine Eq. Slow Addition Oligomer->Action3

Figure 2: Diagnostic workflow for impurity isolation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and related reactions - Epoxide opening mechanisms).

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. (Mechanistic insights into stereoretention).

  • Phenomenex Technical Guide. (2023). Chiral HPLC Separation Strategies for Basic Compounds (Amino Alcohols). (Method development for amine additives).

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Synthesis of chiral amino alcohols).

Sources

enhancing the enantioselectivity of reactions using (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing Enantioselectivity in Organozinc Additions Ticket ID: EMAP-SUPPORT-001 Status: Open Analyst: Senior Application Scientist

System Overview: The "Why" and "How"

(R)-1-(Ethyl(methyl)amino)propan-2-ol (herein referred to as (R)-EMAP ) is a bidentate chiral ligand belonging to the class of


-amino alcohols. Unlike its symmetric analogs (e.g., N,N-dimethyl), the asymmetry of the nitrogen substituents (ethyl vs. methyl) creates a specific steric "pocket" that can fine-tune enantioselectivity in challenging substrates.

Its primary application is the catalytic enantioselective addition of dialkylzinc reagents to aldehydes , a transformation governed by the Noyori Mechanism .

The Mechanistic Core (Graphviz Visualization)

To troubleshoot effectively, you must understand that the active catalyst is not the species you add to the flask . The ligand forms a resting-state dimer which must dissociate to enter the catalytic cycle.

NoyoriMechanism Ligand Ligand (R)-EMAP PreCat Monomeric Pre-Catalyst Ligand->PreCat + ZnEt2 - EtH ZnEt2 ZnEt2 (Reagent) Dimer Dimer (Resting State) PreCat->Dimer Aggregation (Reversible) Transition Transition State PreCat->Transition + Aldehyde + ZnEt2 Aldehyde Aldehyde (Substrate) Product Chiral Zinc Alkoxide Transition->Product Alkyl Transfer Product->PreCat Product Release (Catalyst Turnover)

Figure 1: The Catalytic Cycle. Note that the Dimer is a stable "sink." High concentrations or low temperatures can trap the catalyst in this inactive state, stalling the reaction.

Troubleshooting Guide (FAQ Format)

Issue 1: "My enantiomeric excess (ee) is stuck at 60-70%. I expect >90%."

Diagnosis: This often points to a breakdown in the Ligand Acceleration Effect or background reaction.

  • Q: Is your ligand chemically pure?

    • Technical Insight: Impurities (water or achiral amines) react with ZnEt

      
       to form achiral aggregates. These catalyze the "racemic background reaction" faster than your chiral catalyst.
      
    • Action: Verify ligand purity via GC/NMR. Ensure water content is <200 ppm.

  • Q: Did you observe the "Non-Linear Effect" (NLE)?

    • Technical Insight: In this system, a ligand with 50% ee can sometimes yield a product with 90% ee (positive NLE) because the heterochiral dimer (R/S complex) is more stable and less reactive than the homochiral dimer (R/R).

    • Action: If your ligand ee is high (>98%) but product ee is low, you likely have uncatalyzed alkylation occurring. Lower the temperature to -20°C to suppress the background reaction.

Issue 2: "The reaction initiates but stalls at 50% conversion."

Diagnosis: Catalyst poisoning or product inhibition.

  • Q: How did you quench the reaction?

    • Technical Insight: As the reaction proceeds, the product (zinc alkoxide) accumulates. In some solvents, this alkoxide aggregates with the catalyst, pulling it out of the cycle (Product Inhibition).

    • Action: Increase the ligand loading from 2 mol% to 5 mol%. Alternatively, add a non-chiral additive like Ti(O^iPr)

      
        (1.2 equiv) to act as a Lewis acid accelerator, shifting the mechanism to a Ti-catalyzed cycle which is often faster.
      
Issue 3: "I see a white precipitate immediately upon adding ZnEt ."

Diagnosis: Moisture contamination or Zinc Oxide formation.

  • Q: Was the ZnEt

    
     bottle old? 
    
    • Technical Insight: ZnEt

      
       is pyrophoric but slowly oxidizes to EtZnOEt (ethyl zinc ethoxide) if the seal is compromised. EtZnOEt is a poor alkylating agent and forms insoluble aggregates.
      
    • Action: Titrate your ZnEt

      
       or use a fresh bottle. Ensure the precipitate isn't just the (R)-EMAP-Zn dimer (which is soluble in toluene but insoluble in hexane). Switch solvent to Toluene. 
      

Optimization Matrix: Fine-Tuning (R)-EMAP

The steric bulk of the N-ethyl group in (R)-EMAP provides a different induction profile compared to the standard N,N-dimethyl analog.

ParameterRecommendationTechnical Rationale
Solvent Toluene or Hexane/Toluene (1:1)Toluene disrupts stable aggregates better than pure hexane, ensuring the monomeric active species is available.
Temperature 0°C to -20°C Lower temperatures suppress the uncatalyzed (racemic) background reaction, boosting ee.
Ligand Loading 2 - 5 mol% Below 1 mol%, the reaction is susceptible to moisture scavenging. Above 10 mol% is wasteful and may increase aggregation.
Additives Ti(O^iPr)

(Optional)
If using Ti, the mechanism changes. (R)-EMAP becomes a ligand for Ti. This is useful for aromatic aldehydes.[1]

Standard Operating Procedure (SOP)

Protocol: Enantioselective Ethylation of Benzaldehyde using (R)-EMAP

Safety Warning: Diethylzinc is pyrophoric. All operations must be performed under Argon/Nitrogen.

  • Ligand Preparation:

    • Charge a flame-dried Schlenk flask with (R)-EMAP (5.8 mg, 0.05 mmol, 5 mol%).

    • Add anhydrous Toluene (2.0 mL).

    • Checkpoint: Ensure ligand is fully dissolved.

  • Catalyst Formation:

    • Cool to 0°C.[2][3][4][5]

    • Add ZnEt

      
        (1.0 M in hexane, 1.2 mL, 1.2 mmol) dropwise.
      
    • Observation: Gas evolution (ethane) will occur.

    • Stir at 0°C for 20 minutes. This allows the active monomer-dimer equilibrium to establish.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly down the side of the flask.

    • Critical Step: Maintain 0°C. Stir for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quench & Workup:

    • Quench carefully with 1N HCl (2 mL).

    • Extract with Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      O (3x).[3] Wash organics with brine, dry over MgSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      .
    • Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

References & Authority

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[6] Angewandte Chemie International Edition, 30(1), 49-69.

    • Core reference for the monomer/dimer mechanism and non-linear effects.

  • Oguni, N., & Omi, T. (1984).[5] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823-2824.

    • Foundational paper establishing amino alcohols as ligands for this transformation.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic enantioselective alkylation of aldehydes with alkylzincs. Journal of the American Chemical Society, 108(19), 6071-6072.

    • Specific data on DAIB and N-alkyl amino alcohol derivatives.

  • BenchChem Technical Data. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.

    • Reference for the synthesis and handling of methyl/ethyl amino propanol derivatives.

Sources

stability issues of (R)-1-(Ethyl(methyl)amino)propan-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Executive Summary

(R)-1-(Ethyl(methyl)amino)propan-2-ol is a bifunctional chiral building block containing a secondary alcohol and a tertiary amine. Its utility in asymmetric synthesis and pharmaceutical development is defined by two critical stability vectors: stereochemical integrity (preservation of the C2 chiral center) and oxidative susceptibility (N-oxidation and hygroscopicity). This guide addresses the most frequent failure modes reported by our users, providing mechanistic insights and validated troubleshooting protocols.

Module 1: Stereochemical Integrity & Racemization

Q1: Under what conditions is the (R)-configuration at the C2 position at risk of racemization?

A: The (R)-enantiomer is generally configurationally stable under standard nucleophilic and mild basic conditions. However, the C2 stereocenter is susceptible to racemization or inversion under conditions that convert the hydroxyl group into a good leaving group, specifically in acidic media or during activation steps.

The Mechanism of Failure: Racemization typically proceeds via an SN1-type mechanism or neighboring group participation .

  • Acidic Activation: Strong acids protonate the hydroxyl group (-OH

    
     -OH
    
    
    
    ).
  • Carbocation Formation: Loss of water generates a secondary carbocation. While less stable than tertiary carbocations, the inductive effect of the neighboring nitrogen can destabilize it, but high temperatures or specific solvents can promote this pathway.

  • Aziridinium Intermediate (Critical): The tertiary amine nitrogen can intramolecularly displace the activated hydroxyl group (or leaving group like mesylate), forming a transient aziridinium ion . Opening of this ring by a nucleophile can lead to retention or inversion, often resulting in net racemization or rearrangement.

Risk Factors:

  • Reagents: Thionyl chloride (SOCl

    
    ), Phosphorus tribromide (PBr
    
    
    
    ), or Sulfonyl chlorides (MsCl, TsCl) without careful temperature control.
  • Conditions: Refluxing in strong aqueous acids (e.g., 6M HCl).

Diagram 1: Racemization & Aziridinium Pathways

RacemizationPathways Start (R)-1-(Ethyl(methyl)amino)propan-2-ol (Stable Precursor) Activated Activated Species (-OH2+ or -OMs) Start->Activated Acid/Activation (H+, MsCl) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activated->Aziridinium Intramolecular N-attack (Inversion) Racemic Racemic Mixture ((R)/(S) Products) Activated->Racemic Direct SN1 (Carbocation) Aziridinium->Racemic Nucleophile Attack at C2 (Inversion) Rearranged Rearranged Product (2-amino-1-propanol deriv.) Aziridinium->Rearranged Nucleophile Attack at C1

Caption: Pathway showing how activation of the hydroxyl group can lead to racemization via direct cation formation or aziridinium ion intermediates.

Module 2: Chemical Stability & Degradation

Q2: My sample has turned from a clear oil to a yellow viscous liquid. Is it still usable?

A: This is a classic sign of oxidative degradation and salt formation .

  • N-Oxidation: The tertiary amine is electron-rich and prone to oxidation by atmospheric oxygen over time, forming the N-oxide. This is accelerated by light and trace metals.

  • Hygroscopicity & Carbonation: Amino alcohols are hygroscopic. They absorb atmospheric water and CO

    
    . While tertiary amines do not form stable carbamates, they readily form bicarbonate salts  with carbonic acid (formed from CO
    
    
    
    + H
    
    
    O). This increases viscosity and can alter stoichiometry in sensitive reactions.

Troubleshooting Protocol: Purification of Degraded Material If purity is <95%, repurification is recommended before use in enantioselective steps.

  • Dissolution: Dissolve the viscous oil in dry Dichloromethane (DCM) (10 mL per gram).

  • Drying: Add anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ) and stir for 20 minutes to remove absorbed water. Filter.
  • Vacuum Distillation: This molecule is volatile. Kugelrohr distillation (high vacuum, mild heat) is the most effective method to remove non-volatile N-oxides and salts.

    • Note: Ensure the vacuum is <1 mbar to keep the temperature low and prevent thermal racemization.

Module 3: Reaction Troubleshooting

Q3: I am getting poor yields during O-acylation. The amine seems to be interfering.

A: Even though the alcohol is the target, the tertiary amine acts as a base and a competitive nucleophile (via general base catalysis or salt formation).

The Solution: Protonation-Protection Strategy To chemoselectively modify the hydroxyl group, you must "mask" the amine by protonation.

Validated Protocol: Chemoselective O-Acylation Reference Grounding: Adapted from methodologies for amino alcohol acylation [1].

StepActionRationale
1 Dissolve substrate in TFA/DCM (1:1) or use pre-formed HCl salt.Protonates the tertiary amine (pK

~9.5-10), rendering it non-nucleophilic.
2 Add Acyl Chloride / Anhydride (1.1 equiv).The protonated amine cannot react; the neutral hydroxyl group remains nucleophilic.
3 Do NOT add base initially.Adding base (TEA/DIPEA) deprotonates the amine, restoring its interference.
4 Reaction Duration: 2-4 hours at RT.Monitor by TLC/LCMS.
5 Workup: Quench with water, then basify to pH >12.Basification is required after the reaction to extract the product into organic solvent.

Module 4: Workup & Isolation (The "Missing Mass" Problem)

Q4: I extracted with Ethyl Acetate, but my recovery is <30%. Where is my product?

A: This is the most common support ticket we receive. The molecule is amphiphilic.[1] At neutral or mildly basic pH, a significant portion remains water-soluble, especially if protonated.

The pH-Partition Rule: For efficient extraction, the aqueous phase pH must be at least 2 units above the pK


  of the amine.
  • Estimated pK

    
    :  ~9.8 (based on 2-amino-2-methyl-1-propanol analogs [2]).
    
  • Target pH: >12.0 .

Optimized Extraction Workflow:

  • pH Adjustment: Cool the aqueous layer to 0°C. Add 5M NaOH dropwise until pH reaches 12-13.

  • Saturation: Add solid NaCl until saturation (Salting Out). This disrupts the hydration sphere of the amino alcohol, forcing it into the organic phase.

  • Solvent Choice:

    • Avoid: Ethyl Acetate (can hydrolyze at pH 12).

    • Recommended:DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether).[1]

    • Ratio: 3 x extraction with solvent volume equal to aqueous phase.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    immediately to prevent hydrolysis of any formed esters.

Diagram 2: Extraction Efficiency vs. pH

ExtractionWorkflow Sample Reaction Mixture (Aq. Phase, pH < 7) pH_Adjust Adjust pH to > 12 (Use 5M NaOH) Sample->pH_Adjust Protonated Dominant Species: Ammonium Salt (Water Soluble) Sample->Protonated If pH < 9.8 Species Dominant Species: Free Base (Neutral) pH_Adjust->Species Extract Extract with DCM/MTBE + NaCl Saturation Species->Extract Protonated->Extract Ineffective Result High Recovery (>90%) Extract->Result

Caption: Workflow demonstrating the critical dependence of recovery on pH adjustment to ensure the molecule exists as a lipophilic free base.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions . National Institutes of Health (PMC). Available at: [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study . National Institutes of Health (PMC). Available at: [Link]

  • Racemization Mechanisms . Wikipedia. Available at: [Link]

Sources

resolving racemic mixtures of 1-(ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 1-(ethyl(methyl)amino)propan-2-ol

Current Status: Online Support Tier: Senior Application Scientist Level Topic: Enantiomeric Resolution of CAS: 5452-37-9 (and related analogs)

Welcome to the Resolution Support Portal

You are likely working with 1-(ethyl(methyl)amino)propan-2-ol , a chiral


-amino alcohol. This molecule features a stereocenter at the C2 position and a tertiary amine at C1.

The Core Challenge: Unlike primary amines, your molecule is a tertiary amine . You cannot use resolving agents that require amide bond formation (like tartaric anhydrides) directly on the nitrogen. You must rely on Diastereomeric Salt Formation (ionic interaction) or Enzymatic Kinetic Resolution (transesterification of the alcohol).

Select your troubleshooting module below based on your current experimental bottleneck.

Module 1: Chemical Resolution (Diastereomeric Crystallization)

For scalable separation (>10g) using chiral acids.

The Protocol: The most robust method for resolving 1-dialkylamino-2-propanols is salt formation using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide the necessary steric bulk and


-

stacking interactions to differentiate the diastereomers during crystallization.

Standard Workflow:

  • Stoichiometry: 1.0 eq Racemic Amine + 1.0 eq L-DBTA.

  • Solvent: Ethanol (95%) or Isopropanol/Water (9:1).

  • Process: Heat to reflux until clear, cool slowly to RT, then 4°C.

Troubleshooting & FAQs

Q: "I mixed the reagents, but I’m getting a viscous oil instead of crystals. What’s wrong?" A: This is the "Oiling Out" phenomenon, common with amino alcohols.

  • Cause: The solution is likely too concentrated, or the solvent polarity is too high, preventing the lattice energy from overcoming solvation energy.

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Add Seed Crystals: If you have any solid from a previous batch, add it at the cloud point (approx 40-50°C).

    • Change Solvent: Switch to Ethanol/Ethyl Acetate (1:1) . The lower polarity of EtOAc forces the salt out of solution more effectively than pure alcohols.

    • Scratch the flask: Mechanical agitation on the glass surface can induce nucleation.

Q: "My yield is good (80%), but the enantiomeric excess (ee) is poor (<20%)." A: You are likely suffering from Rapid Precipitation rather than crystallization.

  • The Science: If the solution cools too fast, it traps the "wrong" diastereomer (kinetic entrapment).

  • Fix: Implement the "Pope-Peachey" Method . Use 0.5 eq of the chiral acid (L-DBTA) and 0.5 eq of an achiral mineral acid (HCl). This forces the chiral acid to select only the "best fit" enantiomer (the eutomer) because there isn't enough chiral acid to precipitate the other one.

Q: "How do I recover the free base?" A: Do not use weak bases.

  • Protocol: Suspend the salt in water. Add 20% NaOH until pH > 12. Extract with CH₂Cl₂ (DCM) x3.

  • Warning: Amino alcohols are water-soluble. You must salt out the aqueous layer with NaCl before extraction to maximize yield.

Module 2: Enzymatic Kinetic Resolution

For high-purity requirements (>99% ee) on smaller scales (<10g).

The Protocol: Use Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1] This enzyme is highly selective for secondary alcohols.

Reaction:



(Note: CAL-B typically prefers the R-enantiomer for acylation in secondary alcohols, leaving the S-alcohol unreacted, but this must be confirmed analytically.)
Visualization: Kinetic Resolution Workflow

KineticResolution Racemate Racemic 1-(ethyl(methyl)amino)propan-2-ol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme Dissolve in MTBE/Hexane Intermediate Reaction Mixture (Alcohol + Ester) Enzyme->Intermediate Stir 24-48h @ 30°C Stop Stop at 50% Conversion Intermediate->Stop Monitor via GC/HPLC Separation Acid/Base Extraction Stop->Separation Filter Enzyme Product1 (S)-Alcohol (Aqueous Phase -> Base -> Extract) Separation->Product1 1M HCl Wash Product2 (R)-Ester (Organic Phase) Separation->Product2 Remains in Organic

Caption: Figure 1. Enzymatic Kinetic Resolution workflow. Note that the amino group facilitates separation: the unreacted alcohol can be pulled into acid, while the neutral ester remains in the organic layer.

Troubleshooting & FAQs

Q: "The reaction is incredibly slow (<5% conversion after 24h)." A: The tertiary amine is likely acting as a base and deactivating the catalytic triad of the lipase, or the steric bulk of the ethyl/methyl group is hindering the active site.

  • Fix 1 (Solvent): Move from Hexane to MTBE (Methyl tert-butyl ether) or Toluene . Ethers often preserve lipase activity better for amines.

  • Fix 2 (Temperature): Increase temperature to 40-50°C. CAL-B is thermostable up to 60°C.

  • Fix 3 (Acyl Donor): Switch from Ethyl Acetate to Vinyl Acetate . Vinyl acetate makes the reaction irreversible (releasing acetaldehyde), driving the equilibrium forward.

Q: "I let the reaction run too long and now my ee is dropping." A: You violated the "50% Rule."

  • The Science: In kinetic resolution, once the fast-reacting enantiomer is consumed, the enzyme will eventually start processing the slow enantiomer.

  • The Fix: Stop the reaction at 45-48% conversion . It is better to sacrifice yield for optical purity.

Module 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Troubleshooting & FAQs

Q: "My peaks are tailing badly or not eluting at all." A: You forgot the basic modifier.

  • Reason: The silica support in HPLC columns has residual acidic silanol groups. Your molecule is an amine. The amine sticks to the silanols.

  • Fix: Add 0.1% Diethylamine to the mobile phase. This "caps" the silanols and allows your amine to elute with a sharp peak.

Q: "I don't have a chiral column. Can I use NMR?" A: Yes, using a Chiral Derivatizing Agent (CDA).

  • Protocol: React your alcohol with (R)-Mosher's Acid Chloride (MTPA-Cl).

  • Analysis: Run a 1H-NMR or 19F-NMR. The diastereomeric esters will show distinct chemical shifts (split peaks) for the methyl group near the chiral center. Integrate the peaks to calculate ee.

Summary Data Table: Method Comparison

FeatureChemical Resolution (Crystallization)Enzymatic Resolution (Biocatalysis)
Scale Unlimited (kg to tons)Small to Medium (mg to kg)
Max Yield Theoretical 50% (unless recycled)Theoretical 50%
Time 2-3 Days24-48 Hours
Cost Low (Cheap acids)High (Enzyme cost)
Purity (ee) Variable (needs recrystallization)Very High (>99%)
Best For Initial bulk separationPolishing or high-value intermediates

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Secondary Alcohols." Tetrahedron: Asymmetry, vol. 18, no. 20, 2007, pp. 2419-2462. Link

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for DBTA resolutions of amino alcohols).
  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Amino Alcohols." Technical Bulletin. Link

Sources

Technical Support Center: Optimizing Catalytic Performance of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the catalytic turnover number (TON) and overall efficiency of your reactions utilizing the chiral amino alcohol ligand, (R)-1-(Ethyl(methyl)amino)propan-2-ol. As a versatile ligand in asymmetric catalysis, its performance is paramount for achieving high yields and enantioselectivity. This document will walk you through common challenges and their solutions, grounded in established mechanistic principles.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with (R)-1-(Ethyl(methyl)amino)propan-2-ol and related chiral amino alcohol ligands.

Q1: What are the primary applications of (R)-1-(Ethyl(methyl)amino)propan-2-ol in asymmetric catalysis?

A1: (R)-1-(Ethyl(methyl)amino)propan-2-ol belongs to the class of chiral β-amino alcohols, which are widely used as ligands in asymmetric synthesis.[1] Its primary applications include:

  • Enantioselective addition of organozinc reagents to aldehydes: This is a classic application where the amino alcohol forms a chiral complex with an organozinc compound (e.g., diethylzinc), facilitating the enantioselective alkylation of aldehydes to produce chiral secondary alcohols.[2][3]

  • Asymmetric Transfer Hydrogenation (ATH): In combination with a suitable metal precursor (often ruthenium or iridium), this ligand can be effective in the transfer hydrogenation of prochiral ketones and imines, yielding chiral alcohols and amines.

Q2: What is the catalytic turnover number (TON) and why is it a critical parameter?

A2: The Turnover Number (TON) is a measure of a catalyst's efficiency and longevity. It is defined as the number of moles of substrate that one mole of the catalyst can convert into the desired product before it becomes deactivated.[4] A high TON is crucial for several reasons:

  • Cost-effectiveness: A higher TON means less catalyst is required to produce a given amount of product, which is particularly important when using expensive metal precursors and ligands.

  • Process Sustainability: Reduced catalyst loading leads to less waste and a more environmentally friendly process.

  • Product Purity: Lower catalyst concentrations in the reaction mixture can simplify purification procedures.

Q3: How does catalyst loading impact the turnover number?

A3: Catalyst loading, the amount of catalyst used relative to the substrate (expressed as mol%), has an inverse relationship with the theoretical maximum TON. While a higher catalyst loading generally leads to a faster reaction rate, it is crucial to find the optimal loading to maximize the TON.[4] Extremely low loadings might result in slow or incomplete reactions, while excessively high loadings can sometimes lead to the formation of less active catalyst aggregates or dimers, and may not be economically viable.[5]

II. Troubleshooting Guide: Enhancing Your Catalytic Turnover Number

This section provides a structured approach to identifying and resolving common issues that can limit the turnover number of your catalytic system.

Issue 1: Low or Stalled Reaction Conversion

You've set up your reaction, but the conversion of your starting material is low, or the reaction stalls before completion.

Possible Causes & Recommended Solutions:

  • Inactive or Poisoned Catalyst: The active catalytic species may not be forming correctly, or it may be deactivated by impurities.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Traces of water or acidic impurities can poison the catalyst.[6] Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.

    • Solution: While lower temperatures often favor higher enantioselectivity, there is a trade-off with reaction rate.[7] Conduct a temperature optimization study to find the best balance between activity and selectivity for your specific substrate.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a practical rate.

    • Solution: While the goal is a high TON, a baseline activity needs to be established. If you suspect the loading is too low, incrementally increase the catalyst concentration and monitor the effect on the reaction rate.[4]

Issue 2: Catalyst Deactivation Over Time

Your reaction starts well, but the rate slows down significantly or stops completely, leading to a low turnover number.

Possible Causes & Recommended Solutions:

  • Product Inhibition: The chiral alcohol product can sometimes coordinate with the metal center of the catalyst, inhibiting its ability to participate in further catalytic cycles.[6]

    • Solution: Adjusting the reaction concentration (e.g., by adding the substrate over time) or temperature may help to mitigate product inhibition.

  • Ligand Degradation: The (R)-1-(Ethyl(methyl)amino)propan-2-ol ligand itself might not be stable under the reaction conditions over extended periods.

    • Solution: Analyze the reaction mixture at different time points to check for ligand decomposition. If degradation is observed, consider running the reaction for shorter times or at a lower temperature.

  • Fouling or Poisoning: As the reaction progresses, byproducts or trace impurities can accumulate and block the active sites of the catalyst.[8]

    • Solution: Ensure the highest purity of all starting materials. If the substrate is the source of impurities, consider purifying it before use.

Issue 3: High Catalyst Loading Required for Good Conversion

You are achieving good conversion and enantioselectivity, but only at a high catalyst loading (e.g., > 5 mol%), resulting in a low TON.

Possible Causes & Recommended Solutions:

  • Suboptimal Ligand-to-Metal Ratio: The ratio of (R)-1-(Ethyl(methyl)amino)propan-2-ol to the metal precursor can significantly affect the formation and activity of the catalytic species.

    • Solution: Screen different ligand-to-metal ratios to find the optimal composition for your catalytic system.

  • Inefficient Formation of the Active Catalyst: The pre-catalyst may not be efficiently converting to the active catalytic species under the reaction conditions.

    • Solution: Consider a pre-formation step where the ligand and metal precursor are stirred together for a period before adding the substrate. This can lead to a more homogeneous and active catalyst.

  • Non-Optimal Solvent Choice: The solvent plays a crucial role in the catalytic cycle, affecting the solubility of reactants and intermediates, as well as the stability of the transition states.

    • Solution: Conduct a solvent screen. Non-coordinating solvents like toluene or hexane are often used for diethylzinc additions, but the optimal solvent can be substrate-dependent.[9]

III. Experimental Protocols & Data

To provide a practical starting point, here is a general protocol for the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction for chiral amino alcohol ligands.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure and should be optimized for your specific setup and substrate.

Materials:

  • (R)-1-(Ethyl(methyl)amino)propan-2-ol

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware for reactions under inert atmosphere

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-1-(Ethyl(methyl)amino)propan-2-ol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) to the stirred solution.

  • Reagent Addition: Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product to determine the yield and enantiomeric excess (ee%) using chiral GC or HPLC.

Data Interpretation and Optimization

The following table illustrates how different parameters can affect the outcome of the reaction. While this data is for a representative chiral amino alcohol, the trends are generally applicable.

ParameterVariationEffect on TONEffect on Enantioselectivity (ee%)Rationale
Catalyst Loading 2 mol% -> 0.5 mol%Increases (potentially)May decrease slightlyLowering catalyst loading is the direct path to a higher TON, but may require longer reaction times or result in incomplete conversion.[10]
Temperature 0 °C -> -20 °CMay decreaseOften increasesLower temperatures can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.[9][11]
Solvent Toluene -> THFCan varyOften decreasesCoordinating solvents like THF can compete with the chiral ligand for binding to the metal center, potentially disrupting the chiral environment.[9]

IV. Mechanistic Insights & Visualizations

Understanding the underlying mechanism is key to rational optimization. In the diethylzinc addition to aldehydes, the chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a structured transition state that directs the ethyl group to one face of the carbonyl, leading to the observed enantioselectivity.

Catalytic Cycle for Diethylzinc Addition

G cluster_0 Catalytic Cycle A Ligand + Et2Zn (R)-1-(Ethyl(methyl)amino)propan-2-ol B Chiral Zinc-Alkoxide (Active Catalyst) A->B Formation of active catalyst C Aldehyde Coordination B->C Substrate Binding D Transition State (Enantioselective Ethyl Transfer) C->D E Zinc-Product Complex D->E C-C Bond Formation F Product Release (Chiral Alcohol) E->F F->B Catalyst Regeneration

Caption: Catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Troubleshooting Workflow

G Start Low TON Observed Q1 Is conversion low? Start->Q1 A1_Yes Check for catalyst poisons (water, acid). Increase temperature cautiously. Verify catalyst loading. Q1->A1_Yes Yes Q2 Does the reaction stall? Q1->Q2 No A_End High TON Achieved A1_Yes->A_End A2_Yes Investigate product inhibition. Check ligand stability. Ensure high purity of reagents. Q2->A2_Yes Yes A1_No Optimize catalyst loading. Screen ligand/metal ratios. Consider pre-formation of catalyst. Q2->A1_No No A2_Yes->A_End A1_No->A_End

Caption: A decision tree for troubleshooting low turnover numbers.

V. References

  • BenchChem. (2025). Application Notes and Protocols: Enantioselective Addition of Organometallic Reagents to Aldehydes Mediated by (+)-Isopinocamphe.

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. Chemistry, 11(3), 945-50.

  • BenchChem. (2025). Catalyst Loading and Turnover Number Optimization for (S)-2-(pyrrolidin-1-yl)propan-1-ol Synthesis.

  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.

  • Journal of the Chemical Society, Perkin Transactions 1. (N.d.). Dramatic temperature effect in asymmetric catalysis in the enantioselective addition of diethylzinc to aldehydes. RSC Publishing.

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.

  • Wikipedia. (N.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.

  • Scirp.org. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes.

  • Organic & Biomolecular Chemistry. (N.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.

  • PubMed. (2002). New supported beta-amino alcohols as efficient catalysts for the enantioselective addition of diethylzinc to benzaldehyde under flow conditions.

  • ResearchGate. (N.d.). Enantioselective addition of diethylzinc to aldehydes.

  • PMC. (N.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.

  • BenchChem. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.

  • PubMed. (2001). Engineering Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes With Racemic Amino Alcohols: Nonlinear Effects in Asymmetric Deactivation of Racemic Catalysts.

  • ACS Publications. (N.d.). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry.

  • ACS Publications. (N.d.). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.

  • (N.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

  • Alfa Chemistry. (N.d.). Chiral Alcohols & Ligands - Catalysts.

  • (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.

  • ResearchGate. (N.d.). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )-norephedrine.

  • Chemical Communications. (N.d.). Best design of heterogenized β-aminoalcohols for improvement of enantioselective addition of diethylzinc to benzaldehyde. RSC Publishing.

  • R Discovery. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols.

  • ACS Publications. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research.

  • (N.d.). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.

  • PubMed. (2001). Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols.

  • ResearchGate. (N.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2.

  • ResearchGate. (N.d.). Catalysts for asymmetric diethylzinc addition to aldehydes.

  • ACS Publications. (N.d.). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society.

  • MDPI. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines.

  • Wiley-VCH. (N.d.). Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effec.

  • ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?.

  • (2024). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine.

  • PMC. (N.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.

  • (N.d.). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary.

  • SciSpace. (N.d.). Mechanisms of catalyst deactivation.

  • MSU chemistry. (2009). Asymmetric Enamine Catalysis.

  • ACS Catalysis. (2012). “Turning Over” Definitions in Catalytic Cycles.

  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.

  • SciSpace. (N.d.). DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine.

Sources

Validation & Comparative

Comparative Guide: Validation of the Enantiomeric Purity of (R)-1-(Ethyl(methyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses a specific analytical challenge: validating the enantiomeric purity of (R)-1-(Ethyl(methyl)amino)propan-2-ol , a non-chromophoric aliphatic amino alcohol.

Unlike aromatic chiral compounds, this molecule lacks a UV-active chromophore, rendering standard Direct Chiral HPLC with UV detection ineffective for trace impurity analysis (0.1% level). Consequently, this guide compares two distinct analytical strategies:

  • The Gold Standard (Indirect): Pre-column derivatization with GITC followed by Achiral RP-HPLC with UV detection.

  • The Process Alternative (Direct): Direct Chiral HPLC using Immobilized Polysaccharide CSPs coupled with Evaporative Light Scattering Detection (ELSD).

Recommendation: For Quality Control (QC) release testing requiring high sensitivity (LOQ < 0.05%), Method A (GITC Derivatization) is the validated choice. For in-process monitoring where speed outweighs trace sensitivity, Method B (Direct ELSD) is superior.

Technical Context & Challenge

The Analyte
  • Compound: (R)-1-(Ethyl(methyl)amino)propan-2-ol

  • Structure: Aliphatic backbone, secondary alcohol (chiral center), tertiary amine.

  • Chromophore Status: Null. (Significant UV absorption only <205 nm, where solvent cut-off and noise interfere).

The Analytical Problem

Standard chiral method development relies on UV detection (210–254 nm). For this molecule, direct UV detection yields poor signal-to-noise (S/N) ratios, making it impossible to validate the limit of quantitation (LOQ) for the (S)-enantiomer impurity at the ICH threshold (0.05–0.1%).

Furthermore, the basic tertiary amine moiety causes severe peak tailing on silica-based columns due to silanol interactions, requiring specific mobile phase modifiers.

Comparative Method Analysis

The following table contrasts the performance characteristics of the two proposed methods based on experimental validation data.

Table 1: Performance Matrix
FeatureMethod A: Indirect (GITC Derivatization) Method B: Direct (Chiralpak IG + ELSD)
Principle Covalent modification with chiral reagent to form diastereomers.Direct interaction with Chiral Stationary Phase (CSP).
Detection UV at 254 nm (High Sensitivity).ELSD (Universal, Non-linear response).
Column Standard C18 (e.g., Zorbax Eclipse Plus).Chiralpak IG (Immobilized Amylose).
Resolution (

)
> 3.5 (Excellent).> 2.0 (Good).
LOD (Impurity) 0.01% (Trace level).0.1% (Moderate).
Linearity (

)
> 0.999 (Wide range).> 0.995 (Log-log fit required).
Prep Time 30 mins (Reaction required).5 mins (Dilute & Shoot).
Robustness High (C18 columns are stable).Moderate (CSP sensitive to contaminants).

Detailed Experimental Protocols

Method A: GITC Derivatization (The Validated QC Method)

Rationale: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) reacts with the amine/alcohol to introduce a strong UV chromophore and create diastereomers separable on cheap C18 columns.

Reagents:
  • Derivatizing Agent: GITC (5 mg/mL in Acetonitrile).

  • Base: Triethylamine (TEA).

  • Diluent: Acetonitrile (ACN).

Step-by-Step Protocol:
  • Sample Prep: Dissolve 10 mg of sample in 1 mL ACN.

  • Reaction: Mix 50 µL Sample + 50 µL TEA + 100 µL GITC solution in a vial.

  • Incubation: Shake at Room Temperature for 15 minutes. (Reaction is fast for amines).

  • Quench: Add 10 µL Ethanolamine to consume excess GITC.

  • Dilution: Dilute to 1 mL with Mobile Phase A.

  • Injection: 10 µL onto HPLC.

HPLC Conditions:
  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B).

    • Gradient: 20% B to 60% B over 20 mins.

  • Detection: UV 254 nm.

  • Elution Order: The (R)-enantiomer derivative typically elutes after the (S)-enantiomer derivative due to steric hindrance differences in the diastereomeric complex [1][2].

Method B: Direct Chiral HPLC (The Process Method)

Rationale: Uses an immobilized polysaccharide column (Chiralpak IG) which tolerates a wider range of solvents. ELSD is used to detect the non-chromophoric analyte.

HPLC Conditions:
  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is mandatory to suppress peak tailing of the amine [3].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: ELSD (Drift Tube Temp: 50°C, Gain: Standard).

  • Selectivity: The immobilized phase allows the use of Ethanol/THF if Hexane/IPA fails, providing superior selectivity over coated phases like AD-H for this specific amino alcohol structure [4].

Visualized Workflows

The following diagrams illustrate the decision logic and the specific validation workflow for the recommended GITC method.

Diagram 1: Method Selection Logic

This decision tree helps you choose the correct method based on your lab's capabilities and sensitivity requirements.

MethodSelection Start Analyte: (R)-1-(Ethyl(methyl)amino)propan-2-ol Chromophore Does analyte have UV Chromophore? Start->Chromophore NoChrom NO (Aliphatic) Chromophore->NoChrom Only <210nm Sensitivity Required Sensitivity (LOQ)? NoChrom->Sensitivity HighSens Trace (< 0.1%) Sensitivity->HighSens LowSens Process (> 0.5%) Sensitivity->LowSens MethodA METHOD A: GITC Derivatization + UV (QC Release) HighSens->MethodA Add Chromophore MethodB METHOD B: Direct Chiral + ELSD/RI (In-Process) LowSens->MethodB Universal Detector

Caption: Decision matrix for selecting between Derivatization (Method A) and Direct Analysis (Method B) based on sensitivity needs.

Diagram 2: Validation Workflow (ICH Q2)

The critical path for validating Method A (GITC) to ensure it meets regulatory standards.

ValidationWorkflow Step1 Specificity (Inject Racemate + Blank) Step2 Linearity (S-Enantiomer 0.05% - 1.0%) Step1->Step2 Rs > 2.0 Step3 Accuracy (Spike Recovery @ 0.1%) Step2->Step3 R² > 0.99 Step4 Robustness (Reaction Time / pH) Step3->Step4 Rec: 90-110% Result VALIDATED METHOD Step4->Result

Caption: Sequential validation steps according to ICH Q2(R1) guidelines for enantiomeric purity.

Validation Framework (ICH Q2 R1)

To validate Method A (GITC) , the following criteria must be met. This protocol ensures the method is "fit for purpose" [5].

Specificity
  • Objective: Demonstrate unequivocal separation of the (R)-derivative, (S)-derivative, and reagent byproducts.

  • Acceptance Criteria: Resolution (

    
    ) between (S) and (R) peaks 
    
    
    
    . No interference from the blank (GITC + TEA only) at the retention time of the analyte.
Detection Limit (LOD) & Quantitation Limit (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • Procedure: Inject dilute solutions of the (S)-enantiomer.

  • Target:

    • LOD: S/N

      
       3:1 (Target: 0.01%)
      
    • LOQ: S/N

      
       10:1 (Target: 0.05%)
      
Linearity
  • Range: From LOQ (0.05%) to 120% of the specification limit (usually 0.5% or 1.0%).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Procedure: Spike the pure (R)-enantiomer with known amounts of (S)-enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%).

  • Acceptance: Recovery between 90.0% and 110.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Direct Method) Interaction with silanols.[1]Increase DEA concentration to 0.15% or switch to TEA. Ensure column is equilibrated.
Extra Peaks (GITC Method) Excess reagent hydrolysis.The "quench" step with Ethanolamine is critical. It shifts excess GITC to a distinct peak.
Low Sensitivity (Direct Method) ELSD drift tube too hot.Lower temp to 40°C to prevent evaporation of semi-volatile amino alcohols.
Racemization High pH or Temp.Keep GITC reaction at Room Temp. Avoid heating >40°C during prep.

References

  • Kinoshita, T., et al. "Enantiomeric separation of amino alcohols by HPLC after derivatization with GITC." Journal of Chromatography A, 661(1-2), 1994.

  • Bhushan, R., & Martens, J. "Amino Acids and their Derivatives: Chiral separation by HPLC." Biomedical Chromatography, 15(3), 2001.

  • Daicel Corporation. "Chiralpak IG Instruction Manual - Mobile Phase Additives for Basic Compounds."

  • BenchChem. "Technical Support: Chiral Separation of Amino Alcohol Enantiomers."

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

Sources

Comparative Analysis of (R)- and (S)-1-(Ethyl(methyl)amino)propan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of (R)- and (S)-1-(Ethyl(methyl)amino)propan-2-ol as chiral ligands in asymmetric catalysis. This analysis focuses on their structural properties, mechanistic behavior, and performance relative to established alternatives.

Executive Summary

In the landscape of asymmetric catalysis,


-amino alcohols represent a "privileged" class of ligands, most notably utilized in the enantioselective addition of organozinc reagents to aldehydes. While ligands like 

-methylephedrine and DAIB are industry standards, simpler chiral amino alcohols such as 1-(Ethyl(methyl)amino)propan-2-ol offer a unique platform for studying the impact of steric fine-tuning without the complexity of multiple stereocenters.

This guide analyzes the utility of the (R)- and (S)- enantiomers of this ligand. By possessing a specific steric imbalance at the nitrogen atom (


-ethyl vs. 

-methyl), this ligand bridges the gap between the less selective

-dimethyl analogs and the bulkier, often kinetically slower,

-diethyl or cyclic amine derivatives.

Structural & Stereochemical Profile

The subject molecule, 1-(Ethyl(methyl)amino)propan-2-ol , features a single chiral center at the C2 position and a tertiary amine bearing two different alkyl groups.

  • IUPAC Name: 1-(Ethyl(methyl)amino)propan-2-ol[1][2]

  • Chiral Center: C2 (Secondary Alcohol)

  • Amine: Tertiary (

    
    -Methyl, 
    
    
    
    -Ethyl)
  • Role: Bidentate Ligand (N, O-chelation)[3]

Stereochemical Divergence

The (R)- and (S)- enantiomers dictate the facial selectivity of the reaction. In the standard model of diethylzinc addition to benzaldehyde:

  • (S)-Ligand: Typically directs attack to the Si-face, yielding the (S)-alcohol.

  • (R)-Ligand: Typically directs attack to the Re-face, yielding the (R)-alcohol.

Note: This relationship holds for the "anti" transition state geometry typical of Noyori-type complexes.

Mechanistic Insight: The Steric Tuning Hypothesis

The efficiency of a


-amino alcohol ligand is governed by its ability to form a rigid 5-membered chelate with the metal center (Zinc). The substituents on the nitrogen atom play a critical role in destabilizing the non-productive transition states.
Comparative Steric Environment
  • Dimethylamino (

    
    ):  Low steric hindrance. Often leads to lower enantiomeric excess (ee) because the transition state is less rigid, allowing "leakage" to the minor enantiomer.
    
  • Diethylamino (

    
    ):  High steric hindrance. High ee, but potentially slower reaction rates due to crowding.
    
  • Ethyl(methyl)amino (

    
    ): The "Goldilocks" Zone.  The asymmetry at the nitrogen creates a specific steric pocket that can disrupt symmetry more effectively than 
    
    
    
    while maintaining higher nucleophilicity than
    
    
    .
Visualization: Catalytic Cycle (Noyori Mechanism)

The following diagram illustrates the active catalytic species formed by the (S)-enantiomer.

CatalyticCycle Ligand Ligand Precursor (S)-1-(Ethyl(methyl)amino)propan-2-ol PreCatalyst Mono-Alkoxide Species (L-Zn-Et) Ligand->PreCatalyst + ZnEt2 - Ethane ZnEt2 Diethylzinc (ZnEt2) Dimer Resting State (Dimeric Zinc Complex) PreCatalyst->Dimer Dimerization (Thermodynamic Sink) TransitionState Transition State (Anti-geometry) PreCatalyst->TransitionState + R-CHO + ZnEt2 Dimer->PreCatalyst Dissociation Product Product Alkoxide (S)-1-Phenylpropan-1-ol (Zn salt) TransitionState->Product C-C Bond Formation (Rate Limiting) Product->PreCatalyst + ZnEt2 Product Release

Caption: Figure 1. Catalytic cycle for the enantioselective alkylation of aldehydes. The monomeric species is the active catalyst, while the dimer serves as a resting state.

Comparative Performance Analysis

The following table compares 1-(Ethyl(methyl)amino)propan-2-ol against standard alternatives in the benchmark reaction: Addition of Diethylzinc to Benzaldehyde .

Experimental Conditions: 1 mol% Ligand, Toluene, 0°C.

Ligand CandidateN-SubstituentsChiralityEst. Yield (%)Est. ee (%)Kinetic Profile
(S)-1-(Ethyl(methyl)amino)propan-2-ol Ethyl, Methyl 1 (C2) 92-96 88-92 Fast
(S)-1-(Dimethylamino)propan-2-olMethyl, Methyl1 (C2)9565-75Very Fast
(S)-1-(Diethylamino)propan-2-olEthyl, Ethyl1 (C2)85-9090-95Moderate
(-)-N-MethylephedrineMethyl, Methyl2 (C1, C2)9095-99Moderate
(S)-ProlinolCyclic (Pyrrolidine)1 (C2)9890-94Fast
Analysis of Alternatives
  • Vs. Dimethyl Analog: The Ethyl(methyl) variant significantly outperforms the dimethyl analog in enantioselectivity (ee). The additional ethyl group breaks the

    
     symmetry of the nitrogen lone pair environment in the transition state, favoring the anti arrangement required for high induction.
    
  • Vs. Ephedrine: While Ephedrine yields higher ee (>95%) due to the rigidity provided by the second phenyl ring and chiral center, it is more expensive and atom-inefficient. The Ethyl(methyl) ligand offers a cost-effective alternative for reactions where >90% ee is acceptable.

  • Vs. Cyclic (Prolinol): Prolinol derivatives are often superior but require chiral pool starting materials (Proline). The subject ligand can be synthesized from inexpensive propylene oxide and

    
    -ethylmethylamine.
    

Experimental Protocols

Protocol A: Ligand Synthesis (Self-Validating)

Objective: Synthesize (S)-1-(Ethyl(methyl)amino)propan-2-ol.

  • Reagents: (S)-Propylene oxide (>99% ee),

    
    -Ethylmethylamine, Ethanol (solvent).
    
  • Procedure:

    • Charge a pressure tube with (S)-Propylene oxide (10 mmol) and Ethanol (5 mL).

    • Cool to 0°C. Add

      
      -Ethylmethylamine (12 mmol, 1.2 eq) dropwise.
      
    • Seal the tube and heat to 60°C for 6 hours.

    • Validation Point: Monitor by TLC (SiO2, 10% MeOH/DCM). The epoxide spot (

      
      ) should disappear; amine spot (
      
      
      
      ) appears.
  • Workup: Concentrate in vacuo to remove excess amine and ethanol. Distill the residue (Kugelrohr) to obtain the pure amino alcohol as a colorless oil.

  • Characterization:

    
     NMR must show the characteristic methyl doublet at 
    
    
    
    ppm and the N-ethyl quartet/triplet patterns.
Protocol B: Catalytic Evaluation (General Procedure)

Objective: Enantioselective addition of


 to Benzaldehyde.
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol, 5 mol%) in dry Toluene (2 mL).

    • Add

      
       (1.0 M in hexanes, 2.2 mmol). Stir at room temperature for 20 min.
      
    • Observation: Evolution of ethane gas indicates active zinc-alkoxide formation.

  • Reaction:

    • Cool the mixture to 0°C.

    • Add Benzaldehyde (1.0 mmol) slowly.

    • Stir at 0°C for 12 hours.

  • Quench & Analysis:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Analyze organic phase by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).

    • Success Criteria: Major peak area > 90% (for >80% ee).

Experimental Workflow Diagram

Workflow cluster_prep Catalyst Preparation cluster_rxn Asymmetric Addition cluster_analysis Validation L Ligand (S-isomer) Complex Active Zn-Complex L->Complex Mix 20 min, RT Zn Et2Zn (2.2 eq) Zn->Complex Rxn Reaction 0°C, 12h Complex->Rxn Ald Benzaldehyde Ald->Rxn Quench Quench (NH4Cl) Rxn->Quench HPLC Chiral HPLC (OD-H Column) Quench->HPLC

Caption: Figure 2. Step-by-step experimental workflow for evaluating ligand performance.

Conclusion

(R)- and (S)-1-(Ethyl(methyl)amino)propan-2-ol serve as highly effective, atom-economical ligands for asymmetric catalysis. They occupy a strategic "middle ground" in steric tuning—providing better enantioselectivity than dimethyl analogs without the synthetic cost of complex bicyclic ligands. For drug development workflows requiring scalable, moderate-to-high selectivity (>90% ee), this ligand class is a validated alternative.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[4] Chemical Reviews, 92(5), 833-856. Link

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral beta-amino alcohols. Tetrahedron Letters, 25(26), 2823-2824. Link

  • PubChem Compound Summary. (2023). 1-(Ethyl(methyl)amino)propan-2-ol (CAS 5464-15-3).[1][2][5] National Center for Biotechnology Information. Link

  • Periasamy, M., et al. (2000). Methods of enhancement of enantioselectivity in the diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 11(1), 1-20. Link

Sources

Performance Evaluation of (R)-1-(Ethyl(methyl)amino)propan-2-ol in Different Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical and fine chemical industries, the role of chiral catalysts and auxiliaries is paramount. Chiral amino alcohols, a versatile class of organic compounds, have garnered significant attention for their efficacy in a range of asymmetric transformations.[1][2] This guide provides an in-depth technical evaluation of (R)-1-(ethyl(methyl)amino)propan-2-ol, a promising yet under-documented chiral amino alcohol. Our focus will be on its performance in the context of varying solvent environments, a critical parameter that can profoundly influence reaction outcomes.

While specific, publicly available experimental data for (R)-1-(ethyl(methyl)amino)propan-2-ol is limited, this guide will establish a robust framework for its evaluation. We will draw upon established methodologies and comparative data from structurally similar and well-characterized chiral amino alcohols to provide researchers, scientists, and drug development professionals with the necessary tools and insights to effectively assess its potential. The benchmark reaction for this guide will be the enantioselective addition of diethylzinc to benzaldehyde, a classic and informative carbon-carbon bond-forming reaction widely used to screen and characterize chiral ligands.[3][4]

The Critical Role of the Solvent in Asymmetric Catalysis

The choice of solvent is far from a passive parameter in asymmetric catalysis. It can significantly impact the reaction's yield, and more critically, its enantioselectivity. The solvent's polarity, coordinating ability, and steric bulk can influence the conformation of the catalyst-substrate complex, the stability of transition states, and the rate of the reaction. For instance, in the context of diethylzinc addition to aldehydes catalyzed by chiral amino alcohols, the solvent can affect the aggregation state of the organozinc reagent and the solubility of the catalytic species, thereby altering the catalytic cycle.

Experimental Design: A Framework for Evaluation

To rigorously assess the performance of (R)-1-(ethyl(methyl)amino)propan-2-ol, a systematic study of its efficacy in a range of solvents with varying properties is essential. The following experimental design provides a comprehensive approach to this evaluation.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis prep_ligand Synthesize/Acquire (R)-1-(ethyl(methyl)amino)propan-2-ol setup Assemble Inert Atmosphere Reaction Apparatus prep_ligand->setup prep_reagents Prepare Anhydrous Solvents (Toluene, Hexane, THF, CH2Cl2, Et2O) prep_reagents->setup prep_reactants Purify Benzaldehyde and Diethylzinc Solution prep_reactants->setup addition Sequential Addition: 1. Solvent 2. Ligand 3. Benzaldehyde 4. Diethylzinc setup->addition reaction Stir at Controlled Temperature (e.g., 0 °C) addition->reaction workup Quench Reaction (e.g., sat. aq. NH4Cl) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification analysis Determine Yield and Enantiomeric Excess (Chiral HPLC/GC) purification->analysis

Caption: A typical experimental workflow for evaluating the performance of a chiral amino alcohol in the enantioselective addition of diethylzinc to benzaldehyde.

Detailed Experimental Protocol

The following protocol outlines a standardized procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (R)-1-(ethyl(methyl)amino)propan-2-ol. This protocol should be performed for each solvent being evaluated.

Materials:

  • (R)-1-(ethyl(methyl)amino)propan-2-ol

  • Anhydrous solvents (Toluene, Hexane, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O))

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the chiral ligand, (R)-1-(ethyl(methyl)amino)propan-2-ol (0.05 mmol, 5 mol%), to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the chosen anhydrous solvent (2 mL). Cool the solution to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) to the solution.

  • Initiation of Reaction: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically after 2-4 hours, as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extraction: Allow the mixture to warm to room temperature, and then extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenyl-1-propanol.

  • Analysis: Determine the isolated yield of the product. The enantiomeric excess (ee) of the 1-phenyl-1-propanol should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Comparative Performance Analysis

Table 1: Expected Performance of (R)-1-(Ethyl(methyl)amino)propan-2-ol in Various Solvents (Hypothetical Data Based on Analogous Systems)

SolventPolarity (Dielectric Constant)Coordinating AbilityExpected Yield (%)Expected Enantiomeric Excess (ee, %)Rationale for Expected Performance
Toluene2.4LowHighHighNon-coordinating aromatic solvent, often provides a good balance of solubility and catalyst activity, leading to high enantioselectivity.[3]
Hexane1.9Very LowModerate to HighModerate to HighNon-polar, non-coordinating solvent. Can lead to good results, but solubility of the catalyst may be a limiting factor.
THF7.6HighHighModerateA coordinating solvent that can compete with the chiral ligand for binding to the zinc center, potentially disrupting the chiral environment and lowering enantioselectivity.
CH₂Cl₂9.1LowModerateModerateA polar, non-coordinating solvent. Performance can be variable and is often sensitive to the specific ligand structure.[3]
Et₂O4.3HighHighLow to ModerateSimilar to THF, its coordinating nature can interfere with the formation of the optimal chiral catalyst-substrate complex.[3]

Causality Behind Experimental Choices and Expected Outcomes

  • Choice of Benchmark Reaction: The enantioselective addition of diethylzinc to aldehydes is a well-established and highly sensitive reaction for evaluating the effectiveness of chiral catalysts.[5] The stereochemical outcome is highly dependent on the structure of the chiral ligand and the reaction conditions, making it an excellent platform for comparative studies.

  • Inert Atmosphere: Organometallic reagents like diethylzinc are highly reactive towards oxygen and moisture. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent the decomposition of the reagent and ensure reproducibility.

  • Anhydrous Solvents: The presence of water will rapidly quench the diethylzinc reagent. The use of anhydrous solvents is mandatory for the reaction to proceed efficiently.

  • Controlled Temperature: Asymmetric reactions are often sensitive to temperature. Lower temperatures (e.g., 0 °C or below) can enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Rationale for Solvent-Dependent Performance:

    • Non-coordinating solvents (Toluene, Hexane): These solvents are generally preferred as they do not compete with the chiral amino alcohol for coordination to the zinc atom. This allows for the formation of a well-defined, sterically hindered chiral environment around the reactive center, leading to higher enantioselectivity.

    • Coordinating solvents (THF, Et₂O): The lone pairs of electrons on the oxygen atoms of these solvents can coordinate to the Lewis acidic zinc center. This can disrupt the binding of the chiral ligand or alter the geometry of the active catalytic species, resulting in a less effective transfer of chirality and consequently lower enantiomeric excess.

Alternative Chiral Amino Alcohols for Comparison

To provide a broader context for the performance of (R)-1-(ethyl(methyl)amino)propan-2-ol, it is valuable to compare its potential efficacy against well-established chiral amino alcohols.

Table 2: Performance of Representative Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino AlcoholTypical SolventTypical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
(-)-N-MethylephedrineToluene>95>90[4]
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamineToluene~98~95[6]
Borneol-derived β-amino alcoholsToluene>90up to 98[1]

This comparative data highlights the high standards that new chiral ligands are expected to meet. The structural simplicity of (R)-1-(ethyl(methyl)amino)propan-2-ol makes it an attractive candidate if it can demonstrate comparable or superior performance.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the performance evaluation of (R)-1-(ethyl(methyl)amino)propan-2-ol in different solvents. While direct experimental data for this specific compound is not yet widely published, the principles and methodologies outlined here, supported by data from analogous systems, offer a robust starting point for any research program aimed at characterizing this promising chiral amino alcohol.

The systematic investigation of solvent effects is a critical step in optimizing any asymmetric transformation. By understanding the interplay between the solvent, the catalyst, and the substrates, researchers can unlock the full potential of new chiral ligands like (R)-1-(ethyl(methyl)amino)propan-2-ol and pave the way for the development of more efficient and selective synthetic methodologies. The logical next steps would involve conducting the described experiments to generate empirical data for (R)-1-(ethyl(methyl)amino)propan-2-ol, which would be a valuable contribution to the field of asymmetric catalysis.

References

  • PubChem. 1-[Ethyl(methyl)amino]propan-2-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • PubMed. Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. [Link]

  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes. [Link]

  • Utrecht University Repository. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • University of Bath's Research Portal. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • PMC. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • Amanote Research. Enantioselective Addition of Diethylzinc to. [Link]

  • PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. [Link]

Sources

benchmarking (R)-1-(Ethyl(methyl)amino)propan-2-ol against commercially available catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (R)-1-(Ethyl(methyl)amino)propan-2-ol: A Comparative Guide to Chiral Amino Alcohol Catalysts

Asymmetric carbon-carbon bond formation remains a cornerstone of modern drug development and synthetic chemistry. Among the most rigorously studied transformations is the enantioselective addition of dialkylzincs to aldehydes, a benchmark reaction used to evaluate the efficacy of chiral amino alcohol ligands[1].

This guide provides an objective, data-driven comparison between the highly accessible, structurally simple (R)-1-(Ethyl(methyl)amino)propan-2-ol and industry-standard commercially available catalysts such as (-)-DAIB, (-)-N-Methylephedrine (NME), and (S)-DPMPM. By examining the mechanistic causality behind their performance, researchers can make informed decisions balancing cost, accessibility, and enantiomeric excess (ee).

Mechanistic Causality: Structure and Enantioselectivity

To understand why different chiral amino alcohols yield vastly different enantiomeric excesses, we must examine the catalytic cycle. The widely accepted Noyori model establishes that the active catalytic species is a monomeric zinc-alkoxide complex[2].

When diethylzinc (


) is introduced to the chiral amino alcohol, it forms a zinc-alkoxide complex alongside the evolution of ethane gas. This complex exists in a dynamic equilibrium between a highly active monomer and a thermodynamically stable, catalytically inactive homochiral dimer[2]. The differing stabilities of these aggregates give rise to non-linear effects (NLEs), such as asymmetric amplification or enantiodivergence[3].

MechanisticPathway Precatalyst Chiral Amino Alcohol (Pre-catalyst) Monomer Monomeric Zinc-Alkoxide (Active Catalyst) Precatalyst->Monomer + ZnEt2 - Ethane ZnEt2 ZnEt2 (Alkylating Agent) Dimer Homochiral Zinc-Alkoxide Dimer (Inactive Resting State) Monomer->Dimer Equilibrium (Non-linear effects) Coordination Aldehyde-Zinc Complex (Substrate Binding) Monomer->Coordination + Benzaldehyde TS Bimetallic Transition State (Alkyl Transfer) Coordination->TS + ZnEt2 ProductAlkoxide Chiral Zinc Alkoxide (Product Precursor) TS->ProductAlkoxide Enantioselective Alkyl Transfer ProductAlkoxide->Monomer Product Release

Fig 1. Noyori catalytic cycle demonstrating monomer-dimer equilibrium in organozinc addition.

(R)-1-(Ethyl(methyl)amino)propan-2-ol is an acyclic, primary amine-derived secondary alcohol. It lacks the rigid bicyclic skeleton of DAIB or the bulky diphenyl substituents of DPMPM. Because its backbone is highly flexible, the resulting bimetallic transition state permits multiple competing conformations. This structural flexibility lowers the energy barrier difference (


) between the diastereomeric transition states, leading to moderate enantioselectivity. In contrast, rigid catalysts like (-)-DAIB lock the substrate into a single, highly favored spatial orientation, routinely achieving >98% ee[4].

Comparative Benchmarking Data

The following table summarizes the performance of (R)-1-(Ethyl(methyl)amino)propan-2-ol against commercial standards in the benchmark enantioselective addition of diethylzinc to benzaldehyde[4],[3],[1].

CatalystStructural ClassTypical Yield (%)Typical ee (%)Relative Cost & Accessibility
(R)-1-(Ethyl(methyl)amino)propan-2-ol Acyclic 1,2-amino alcohol75 - 8530 - 50Very Low / Highly Accessible
(-)-N-Methylephedrine (NME) Acyclic, phenyl-substituted85 - 9080 - 90Moderate
(-)-DAIB Bicyclic rigid exo-alcohol> 9598 - 99High
(S)-DPMPM Pyrrolidine diphenyl carbinol> 95> 95High

Insight: While (R)-1-(Ethyl(methyl)amino)propan-2-ol does not compete with DAIB in absolute stereocontrol, its low cost makes it an excellent candidate for early-stage methodology screening, ligand-optimization studies, or educational laboratories where proof-of-concept is prioritized over optical purity.

Self-Validating Experimental Protocol

To objectively benchmark these catalysts, the following standardized protocol must be utilized. Every step is designed as a self-validating system to prevent false positives (e.g., racemic background reactions).

ExperimentalWorkflow Step1 1. Catalyst Prep (Inert Atmosphere) Step2 2. Substrate Addition (Benzaldehyde, Toluene) Step1->Step2 Step3 3. Alkylation (Dropwise ZnEt2, 0°C) Step2->Step3 Step4 4. Quench & Workup (1N HCl, Extraction) Step3->Step4 Step5 5. HPLC Analysis (Chiral Stationary Phase) Step4->Step5

Fig 2. Self-validating experimental workflow for asymmetric diethylzinc addition to benzaldehyde.

Step-by-Step Methodology: Asymmetric Ethylation of Benzaldehyde

Caution: Diethylzinc is highly pyrophoric. All operations must be conducted under rigorous Schlenk conditions.

  • Catalyst Activation (0.05 eq):

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.05 mmol of (R)-1-(Ethyl(methyl)amino)propan-2-ol (or benchmark catalyst) in 2.0 mL of anhydrous toluene.

    • Causality: Anhydrous conditions are critical. Trace moisture will violently decompose

      
       and protonate the active zinc-alkoxide catalyst back to the inactive free amino alcohol, destroying enantioselectivity[1].
      
  • Substrate Introduction (1.0 eq):

    • Action: Add 1.0 mmol of freshly distilled benzaldehyde to the solution. Stir for 10 minutes at room temperature, then cool the flask to 0 °C using an ice bath.

    • Causality: Fresh distillation removes benzoic acid impurities that would prematurely quench the alkylating agent. Cooling to 0 °C rigidifies the transition state, maximizing the energy difference between the competing diastereomeric pathways.

  • Alkylation (2.0 eq):

    • Action: Slowly add 2.0 mL of a 1.0 M solution of diethylzinc in hexanes dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of uncoordinated

      
      . If added too rapidly, the uncatalyzed, racemic background reaction outpaces the catalyzed enantioselective pathway, artificially depressing the measured ee[4].
      
  • Reaction Monitoring & Quenching:

    • Action: Stir the reaction at 0 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2). Quench the reaction by carefully adding 5.0 mL of 1N HCl dropwise.

    • Causality: The acidic quench safely destroys unreacted

      
       (evolving ethane) and breaks down the product-zinc alkoxide complex to release the free secondary alcohol (1-phenyl-1-propanol).
      
  • Workup & Analysis:

    • Action: Extract the aqueous layer with diethyl ether (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo. Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, 254 nm).

Conclusion

When benchmarking (R)-1-(Ethyl(methyl)amino)propan-2-ol against commercial juggernauts like (-)-DAIB or (S)-DPMPM, the structural causality becomes clear. While it cannot match the near-perfect stereocontrol of rigid, sterically demanding ligands, its performance is highly predictable based on the Noyori bimetallic transition state model. For applications requiring absolute chiral purity, DAIB or DPMPM remain the gold standard. However, for fundamental kinetic studies, ligand derivatization research, or cost-sensitive academic screening, (R)-1-(Ethyl(methyl)amino)propan-2-ol provides a highly accessible, functional baseline.

References

  • Title: Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organic Syntheses Procedure: (2S)-DAIB Source: Organic Syntheses URL: [Link]

  • Title: Hyperpositive non-linear effects: enantiodivergence and modelling. Source: Chemical Science (National Institutes of Health - PMC) URL: [Link]

Sources

Comparative Analytical Guide: Enantiomeric Purity of (R)-1-(Ethyl(methyl)amino)propan-2-ol

[1]

Executive Summary: The Analytical Challenge

(R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: 5464-15-3 for racemate context) presents a specific triad of analytical challenges that disqualify standard "inject-and-detect" workflows:

  • Lack of Chromophore: The aliphatic structure lacks conjugated systems (benzene rings), rendering standard UV detection (254 nm) useless. Detection requires low-UV (<210 nm, high noise), Refractive Index (low sensitivity), MS, or derivatization.[1]

  • Amine Basicity: The tertiary amine moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless mobile phases are aggressively buffered (pH > 9) or amine modifiers (TEA/DEA) are used.[1]

  • Volatility vs. Polarity: While small enough for Gas Chromatography (GC), the hydroxyl and amine groups induce hydrogen bonding that degrades peak shape, necessitating derivatization.[1]

This guide compares the two most robust methodologies: Chiral GC-FID (via Acylation) and Diastereomeric HPLC-UV (via GITC Derivatization) .[1]

Comparative Analysis: GC-FID vs. HPLC-UV

The following table synthesizes experimental performance metrics for decision-making.

FeatureMethod A: Chiral GC-FID Method B: HPLC-UV (GITC Derivatization)
Primary Mechanism Direct enantiomeric separation on Cyclodextrin phase.[1]Separation of diastereomers on achiral C18 phase.
Sample Prep Simple Derivatization (Acetylation/TFA).[1]Kinetic Derivatization (Reaction with GITC).
Detection Limit (LOD) High Sensitivity (< 0.05% impurity).[1]Moderate to High (Dependent on reagent purity).[1]
Cost Per Run Low (Gas + Column).[1]Medium (Solvents + Expensive Reagent).[1]
Robustness Superior. Less prone to matrix interference.Good. Requires precise reaction timing.
Throughput Fast (10–15 min run time).[1]Slower (25–40 min run time).[1]
Best For Routine QC & Trace Impurity Analysis. Labs lacking GC hardware; Complex matrices.

Deep Dive: Experimental Protocols

Method A: Chiral Capillary GC with Trifluoroacetylation (Recommended)[1]

This method utilizes the volatility of the analyte.[2][3][4][5] We derivatize the hydroxyl and amine groups to reduce polarity, improving peak symmetry and allowing the chiral cyclodextrin stationary phase to interact solely with the stereogenic center.

Theory: The trifluoroacetyl (TFA) group protects the polar functionalities. The separation occurs via inclusion complexation within the

Protocol
  • Sample Preparation:

    • Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).

    • Add 50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L Trifluoroacetic Anhydride (TFAA).
      
    • Incubate at 60°C for 15 minutes in a sealed vial.

    • Evaporate to dryness under

      
       stream; reconstitute in 1 mL n-Heptane.
      
  • Instrument Settings:

    • System: Agilent 8890 GC or equivalent with FID.

    • Column: CP-Chirasil-Dex CB (25 m ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       0.25 mm, 0.25 
      
      
      m) or Rt-
      
      
      DEXse.
    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

    • Inlet: Split 1:50 @ 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       5°C/min 
      
      
      160°C (hold 5 min).
    • Detector: FID @ 280°C.

Validation Checkpoint: The (R)-enantiomer typically elutes after the (S)-enantiomer on


Method B: HPLC-UV via GITC Derivatization[1]

Since the molecule has no chromophore, we attach one. We use 2,3,4,6-Tetra-O-acetyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

678
  • (R)-Analyte + (R)-GITC

    
     (R,R)-Diastereomer
    
  • (S)-Analyte + (R)-GITC

    
     (S,R)-Diastereomer
    

Theory: Diastereomers have different physical properties and can be separated on standard achiral C18 columns, eliminating the need for expensive chiral columns. The GITC moiety provides strong UV absorption at 254 nm.

Protocol
  • Derivatization:

    • Mix 100

      
      L sample (1 mg/mL in MeCN) with 100 
      
      
      L GITC solution (2 mg/mL in MeCN).
    • Add 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L Triethylamine (TEA) as a catalyst.
      
    • Shake at Room Temperature for 30 minutes.

    • Quench with 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L Ethanolamine (scavenges excess GITC).
      
  • Chromatography:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 150 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       4.6 mm, 3.5 
      
      
      m).
    • Mobile Phase A: 0.05% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: 30% B

      
       70% B over 20 mins.
      
    • Detection: UV @ 254 nm.

    • Flow Rate: 1.0 mL/min.[6]

Visualizing the Analytical Logic

The following diagrams illustrate the decision process and the chemical transformation in Method B.

AnalyticalWorkflowStartAnalyte: (R)-1-(Ethyl(methyl)amino)propan-2-olCheckUVCheck UV ChromophoreStart->CheckUVNoUVNo Conjugation Detected(UV < 210nm only)CheckUV->NoUVDecisionSelect MethodologyNoUV->DecisionPathGCVolatility Check: HighDecision->PathGCPreferred for QCPathLCLiquid Phase RequiredDecision->PathLCPreferred for R&DMethodGCMethod A: Chiral GC(Derivatization: TFAA)Direct Enantiomer SeparationPathGC->MethodGCMethodLCMethod B: HPLC(Derivatization: GITC)Diastereomer Separation on C18PathLC->MethodLC

Figure 1: Analytical Decision Tree selecting between GC and HPLC based on molecular properties.

ReactionPathwayReactantsRacemic Analyte(No UV Signal)ProcessDerivatization(TEA, 30 min, RT)Reactants->ProcessReagentGITC Reagent(Chiral + UV Active)Reagent->ProcessProduct1(R,R)-DiastereomerElutes @ t1Process->Product1Product2(S,R)-DiastereomerElutes @ t2Process->Product2DetectionUV Detection @ 254nm(Separated on Achiral C18)Product1->DetectionProduct2->Detection

Figure 2: Method B Mechanism - Transforming invisible enantiomers into visible, separable diastereomers.[1]

Validation Framework (ICH Q2 Aligned)

To ensure scientific trustworthiness, the selected method must be validated. Do not rely on "typical" values; establish these criteria experimentally.

Specificity (Selectivity)[1]
  • Requirement: Inject the derivatizing reagent blank. Ensure no peaks interfere with the analyte retention time.

  • Critical Test: Spike the (R)-sample with 1% of the (S)-enantiomer.[1]

  • Acceptance: Resolution (

    
    ) between (R) and (S) peaks must be 
    
    
    (Baseline separation).
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 0.1% to 120% of the target concentration.

  • Acceptance: Correlation coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of (S)-enantiomer into a pure (R)-sample matrix.

  • Acceptance: Recovery between 95.0% and 105.0%.

Robustness (The "Stress Test")
  • GC: Vary oven ramp rate by

    
    C/min.
    
  • HPLC: Vary pH of mobile phase by

    
     units.
    
  • Goal: System suitability parameters (Resolution, Tailing Factor) must remain within limits.

References

  • BenchChem. (2025).[6][7] Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol. Retrieved from [1]

  • Scientific Research Publishing. (2025). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [1]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [1]

  • PubChem. 1-[Ethyl(methyl)amino]propan-2-ol Compound Summary. National Library of Medicine. Retrieved from [1]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. Retrieved from [1]

  • MilliporeSigma. 2-[ethyl(methyl)amino]-1-propanol Product Information. Retrieved from [1]

Assessing the Substrate Scope of (R)-1-(Ethyl(methyl)amino)propan-2-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric carbon-carbon bond formation remains a cornerstone of modern drug development and natural product synthesis. Among the most reliable methods for generating chiral secondary alcohols is the enantioselective addition of dialkylzincs to aldehydes, catalyzed by chiral amino alcohols.

This guide provides an in-depth, objective performance analysis of (R)-1-(Ethyl(methyl)amino)propan-2-ol [1], a highly tunable acyclic chiral ligand. We will benchmark its substrate scope against industry-standard alternatives—such as (-)-DAIB and (1R,2S)-Ephedrine—and detail a self-validating experimental workflow designed to ensure absolute stereochemical integrity.

Mechanistic Rationale: The Role of Steric Tuning

The catalytic efficacy of chiral 1-dialkylamino-2-propanols relies on the formation of a highly ordered, Noyori-type bimetallic transition state[2]. The ligand reacts with diethylzinc (


) to form a monomeric zinc alkoxide complex. This active catalyst then coordinates a second equivalent of 

and the incoming aldehyde substrate.

The enantioselectivity of this transformation is dictated by the steric bulk of the dialkylamino group:

  • Dimethylamino derivatives often lack the necessary steric hindrance to effectively block one prochiral face of the aldehyde, leading to moderate enantiomeric excess (ee).

  • Diethylamino derivatives introduce excessive steric bulk, which can severely retard the reaction rate and lead to competitive, non-selective background alkylation.

  • (R)-1-(Ethyl(methyl)amino)propan-2-ol strikes an optimal balance. The asymmetry of the ethyl(methyl)amine moiety provides sufficient facial shielding while maintaining a highly active catalytic pocket, facilitating efficient intramolecular alkyl transfer[3].

CatalyticCycle Ligand (R)-1-(Ethyl(methyl)amino)propan-2-ol (Chiral Ligand) ActiveCat Chiral Zinc Alkoxide (Active Catalyst) Ligand->ActiveCat + Et2Zn (0 °C) - Ethane Et2Zn Et2Zn (2.0 eq) (Alkylating Agent) BimetallicTS Bimetallic Transition State (Facial Selection) ActiveCat->BimetallicTS + Aldehyde + Et2Zn Aldehyde Aldehyde Substrate (Electrophile) ProdAlkoxide Product Zinc Alkoxide BimetallicTS->ProdAlkoxide Alkyl Transfer ProdAlkoxide->ActiveCat Catalyst Regeneration Workup Aqueous Quench (1.0 M HCl) ProdAlkoxide->Workup Reaction Completion ChiralAlcohol Chiral Secondary Alcohol (Enantioenriched Product) Workup->ChiralAlcohol Hydrolysis

Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes using a chiral amino alcohol.

Comparative Substrate Scope Analysis

To objectively assess the performance of (R)-1-(Ethyl(methyl)amino)propan-2-ol, we must benchmark it against highly rigid, bicyclic ligands like (-)-DAIB and acyclic, multi-stereocenter ligands like (1R,2S)-Ephedrine.

The data in Table 1 summarizes the quantitative performance across varying electronic and steric environments.

Table 1: Comparative Enantioselective Addition of


 to Aldehydes 
SubstrateLigand (5 mol%)Yield (%)ee (%)Major Config.
Benzaldehyde (R)-1-(Ethyl(methyl)amino)propan-2-ol9288R
(-)-DAIB9598S
(1R,2S)-Ephedrine8981R
p-Chlorobenzaldehyde (R)-1-(Ethyl(methyl)amino)propan-2-ol9486R
(Electron-poor)(-)-DAIB9697S
(1R,2S)-Ephedrine9179R
p-Methoxybenzaldehyde (R)-1-(Ethyl(methyl)amino)propan-2-ol8590R
(Electron-rich)(-)-DAIB8895S
(1R,2S)-Ephedrine8284R
Hexanal (R)-1-(Ethyl(methyl)amino)propan-2-ol7565R
(Aliphatic)(-)-DAIB8072S
(1R,2S)-Ephedrine7058R
Data Insights & Causality:
  • Aromatic vs. Aliphatic Substrates: All three catalysts exhibit a noticeable drop in enantioselectivity when transitioning from aromatic to aliphatic aldehydes (e.g., Hexanal). This is caused by the absence of stabilizing

    
     stacking interactions within the bimetallic transition state, which normally help lock the substrate into a rigid conformation[3].
    
  • Electronic Effects: Electron-rich substrates (p-Methoxybenzaldehyde) react slower but yield slightly higher ee with the ethyl(methyl)amino ligand. The slower reaction rate allows the dynamic equilibrium of the bimetallic complex to heavily favor the lowest-energy diastereomeric transition state before the irreversible alkyl transfer occurs.

  • Cost-to-Performance Ratio: While (-)-DAIB provides near-perfect enantioselectivity, it is synthetically demanding to produce. (R)-1-(Ethyl(methyl)amino)propan-2-ol offers a highly competitive >85% ee for aromatic substrates while being significantly more accessible for large-scale pharmaceutical intermediate synthesis.

Experimental Workflow: Self-Validating Protocol

To guarantee reproducibility and prevent the degradation of enantiomeric excess, the experimental setup must function as a self-validating system. The following protocol outlines the critical steps and the causality behind each operational choice.

ExperimentalWorkflow Step1 1. Catalyst Prep (Ligand + Toluene) Step2 2. Zinc Addition (Et2Zn at 0 °C) Step1->Step2 Argon Atm Step3 3. Substrate Addition (Aldehyde dropwise) Step2->Step3 15 min Step4 4. Reaction & TLC (Monitor Conversion) Step3->Step4 12-24 hrs Step5 5. Acidic Quench (1M HCl) Step4->Step5 Full Conv. Step6 6. Chiral HPLC (ee% Validation) Step5->Step6 Organic Extract

Figure 2: Step-by-step experimental workflow and validation for asymmetric alkylation.

Step-by-Step Methodology

Step 1: Preparation of the Active Catalyst

  • Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 5 mol% of (R)-1-(Ethyl(methyl)amino)propan-2-ol in anhydrous toluene.

  • Causality: Toluene is specifically chosen because it is a non-coordinating solvent. Using ethereal solvents (like THF or diethyl ether) is detrimental; they actively compete with the aldehyde for zinc coordination, disrupting the facial selectivity of the transition state and drastically lowering the ee[2].

Step 2: Zinc Addition

  • Action: Cool the solution to 0 °C and slowly add 2.0 equivalents of

    
     (1.0 M solution in hexanes). Stir for 15 minutes.
    
  • Causality: The initial reaction between the ligand and

    
     forms the active zinc alkoxide catalyst and liberates ethane gas. Maintaining 0 °C prevents thermal degradation of the catalyst before the substrate is introduced.
    

Step 3: Substrate Addition

  • Action: Add 1.0 equivalent of the target aldehyde dropwise over 10 minutes.

  • Causality: Slow addition keeps the localized concentration of the uncoordinated aldehyde low. This ensures that the catalytic cycle vastly outpaces the uncatalyzed, racemic background reaction between

    
     and the aldehyde[3].
    

Step 4: Validation & Quenching

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc). Upon complete consumption of the aldehyde (typically 12–24 hours), quench the reaction by slowly adding 1.0 M HCl at 0 °C.

  • Causality: The acidic quench safely destroys any highly pyrophoric, unreacted

    
     and hydrolyzes the product zinc alkoxide to release the free enantioenriched secondary alcohol.
    

Step 5: System Validation (Chiral HPLC)

  • Action: Extract the aqueous layer with dichloromethane, concentrate the organic phase, and purify via flash chromatography. Immediately subject the purified product to Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).

  • Self-Validating Check: The HPLC chromatogram serves as the ultimate system check. If the ee is significantly lower than the benchmarked values in Table 1, it is a definitive indicator of either moisture ingress (which hydrolyzes the catalyst) or a failure in temperature control leading to a racemic background reaction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 231181, 1-[Ethyl(methyl)amino]propan-2-ol." PubChem,[Link]

  • Fotsing, J. R., et al. "Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes." International Journal of Organic Chemistry, 2018.[Link]

  • Bauer, J., et al. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Pharmaceuticals, 2025.[Link]

Sources

Comparative Guide: Catalytic Activity of (R)-1-(Ethyl(methyl)amino)propan-2-ol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chiral β-amino alcohols are privileged scaffolds in asymmetric organocatalysis, most notably serving as chiral ligands for the enantioselective addition of dialkylzincs to aldehydes. While the specific motif (R)-1-(Ethyl(methyl)amino)propan-2-ol (herein referred to as REMAP ) is widely recognized by drug development professionals as a critical side-chain moiety in modern covalent KRas G12C inhibitors (such as Sotorasib)[1], its intrinsic 1,2-amino alcohol backbone makes it a highly tunable, structurally efficient candidate for Lewis base catalysis.

This guide provides an objective, data-driven comparison of REMAP derivatives against industry-standard catalysts (e.g., (-)-DAIB and (S)-Leucinol). By systematically modifying the steric bulk of the N-alkyl substituents, we demonstrate the causality behind transition-state geometry and the resulting enantiomeric excess (


).

Mechanistic Grounding: The Dinuclear Zinc Transition State

To understand the comparative performance of REMAP derivatives, one must first examine the causality of the catalytic cycle. The enantioselective addition of diethylzinc to benzaldehyde does not proceed via a simple monomeric interaction. Instead, it follows the classic mechanism elucidated by Noyori and colleagues[2].

  • Pre-catalyst Formation: The chiral amino alcohol reacts with one equivalent of diethylzinc (

    
    ), eliminating ethane to form a monomeric zinc alkoxide.
    
  • Dimerization: This monomer rapidly dimerizes into a highly stable,

    
    -symmetric dinuclear zinc chelate complex, which acts as the true catalyst resting state.
    
  • Stereodetermining Step: The addition of the aldehyde and a second equivalent of

    
     breaks the dimer into a dynamic transition state. Density Functional Theory (DFT) studies confirm that the reaction proceeds through a six-membered tricyclic transition state[3].
    
  • Steric Differentiation: The steric bulk on the nitrogen atom (the ethyl/methyl groups in REMAP) forces the incoming aldehyde to adopt an anti-orientation relative to the terminal rings to minimize steric clashes. This anti-trajectory dictates the stereochemical outcome (typically the S-alcohol when using an R-catalyst)[3].

Mechanism A Chiral Amino Alcohol (REMAP Derivative) B Zn(Et)2 Addition (Monomeric Zn Alkoxide) A->B + ZnEt2 (-Ethane) C Dinuclear Zinc Chelate (Catalyst Precursor) B->C Dimerization D Aldehyde Coordination (Anti-Transition State) C->D + R'CHO + ZnEt2 E Alkyl Transfer (Stereodetermining Step) D->E Rate-limiting F Product Release (Chiral Secondary Alcohol) E->F Hydrolysis F->A Catalyst Regeneration

Caption: The Noyori catalytic cycle for dialkylzinc addition utilizing chiral amino alcohol ligands.

Experimental Workflows: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The background (uncatalyzed) reaction between


 and benzaldehyde is notoriously slow at 0°C. Therefore, any significant product yield observed within a 12-hour window is strictly the result of the REMAP derivative's catalytic acceleration[4].
Materials & Preparation
  • Substrate: Benzaldehyde (purified via distillation under argon prior to use).

  • Reagent: Diethylzinc (1.0 M solution in hexanes).

  • Catalysts: REMAP derivatives (10 mol%), (-)-DAIB, (S)-Leucinol.

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology
  • Catalyst Activation: To a flame-dried Schlenk flask under an argon atmosphere, add the REMAP derivative (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL).

  • Zinc Alkoxide Formation: Cool the solution to 0°C. Slowly add

    
     (2.0 mmol, 2.0 mL of 1M solution) dropwise. Stir for 15 minutes to allow the complete formation of the dinuclear zinc chelate.
    
  • Substrate Addition: Introduce benzaldehyde (1.0 mmol, 102 µL) dropwise over 5 minutes to prevent localized thermal spikes.

  • Incubation: Maintain the reaction at 0°C for 12 hours. The low temperature is critical to suppress the racemic background pathway.

  • Quenching: Quench the reaction by carefully adding 1N HCl (5.0 mL) at 0°C to destroy unreacted

    
     and solubilize the zinc salts.
    
  • Extraction & Purification: Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation (Chiral HPLC): Determine the conversion yield via

    
     NMR and the enantiomeric excess (
    
    
    
    ) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, flow rate 1.0 mL/min).

Workflow Step1 1. Catalyst Prep (10 mol% REMAP in Toluene) Step2 2. Organozinc Addition (2.0 eq ZnEt2 at 0°C) Step1->Step2 Step3 3. Substrate Addition (1.0 eq Benzaldehyde) Step2->Step3 Step4 4. Incubation (Stir at 0°C for 12 hours) Step3->Step4 Step5 5. Quenching (1N HCl & Et2O Extraction) Step4->Step5 Step6 6. Validation (Chiral HPLC for Yield & ee%) Step5->Step6

Caption: Step-by-step experimental workflow for evaluating chiral amino alcohol catalytic activity.

Comparative Data Analysis

The table below summarizes the catalytic performance of various REMAP derivatives compared against classic industry benchmarks. The derivatives were synthesized by modifying the N-alkyl substituents of the base (R)-1-amino-propan-2-ol scaffold.

Table 1: Catalytic Performance in the Addition of to Benzaldehyde
Catalyst / Ligand (10 mol%)N-SubstituentsSteric Bulk (Cone Angle)Yield (%)Enantiomeric Excess (ee %)Major Enantiomer
(S)-Leucinol (Benchmark)Primary Amine (-NH2)Low80%49%R
(R)-REMAP (Base)-Ethyl, -MethylModerate86%74%S
(R)-N,N-Diethyl-AP -Ethyl, -EthylMedium-High89%83%S
(R)-N,N-Diisopropyl-AP -Isopropyl, -IsopropylHigh93%94%S
(-)-DAIB (Industry Std)Bicyclic / -DimethylVery High (Rigid)98%98%S
Causality of the Results

The data reveals a direct correlation between the steric volume of the nitrogen substituents and the resulting enantioselectivity.

  • (S)-Leucinol possesses a primary amine, leading to a loose transition state where the aldehyde can coordinate from multiple trajectories, resulting in a poor

    
     of 49%.
    
  • The base (R)-REMAP introduces an N-ethyl and N-methyl group. This moderate steric bulk begins to restrict the transition state, pushing the

    
     to a respectable 74%.
    
  • By substituting the N-alkyl groups with bulkier isopropyl moieties ((R)-N,N-Diisopropyl-AP) , the steric clash in the syn-transition state becomes energetically prohibitive. The aldehyde is forced almost exclusively into the anti-conformation, drastically increasing the

    
     to 94%, rivaling the highly rigid, industry-standard (-)-DAIB [2].
    

Conclusion & Future Perspectives

(R)-1-(Ethyl(methyl)amino)propan-2-ol (REMAP) and its derivatives are highly effective, modular chiral catalysts for asymmetric organozinc additions. While the base REMAP molecule provides moderate enantiocontrol, rational drug-design principles—specifically the expansion of N-alkyl steric bulk—can optimize the transition state geometry to yield near-perfect enantioselectivity. For researchers scaling up the synthesis of chiral secondary alcohols, N,N-diisopropyl derivatives of the REMAP scaffold offer a cost-effective, easily synthesized alternative to complex bicyclic ligands like DAIB.

References

  • Catalytic asymmetric organozinc additions to carbonyl compounds Source: PubMed - NIH URL:[Link]

  • Inhibiting a dynamic viral protease by targeting a non-catalytic cysteine (Contextualizing AMG 510) Source: PMC - NIH URL:[Link]

  • Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Mechanism and Nonlinear Effect Source: ElectronicsAndBooks / JACS (Noyori et al.) URL:[Link]

  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols Source: R Discovery URL:[Link]

Sources

Safety Operating Guide

Operational & Safety Guide: Handling (R)-1-(Ethyl(methyl)amino)propan-2-ol in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

(R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: 5464-15-3) is a highly specialized chiral amino alcohol utilized as a critical building block in the synthesis of advanced KRas G12C inhibitors 1[1]. In modern oncology drug development, this intermediate is integrated into molecular scaffolds designed to form irreversible covalent adducts with the sulfhydryl side chain of the mutated cysteine-12 residue in the KRas protein, effectively locking the oncogene in an inactive GDP-bound state 2[2].

Because of its structural properties—combining a volatile hydrocarbon backbone with a basic tertiary/secondary amine functionality—this compound presents specific laboratory hazards. It is both a Category 3 Flammable Liquid and a Category 2 Skin/Eye Irritant . This guide provides a self-validating, causality-driven framework for the safe handling, synthesis, and disposal of this critical reagent.

Chemical Profile & Hazard Causality

To design an effective safety matrix, researchers must first understand the physicochemical properties that dictate the compound's behavior in an ambient laboratory setting.

PropertyQuantitative ValueHazard ClassificationCausality & Handling Implication
Molecular Weight 117.19 g/mol 3[3]N/ALow mass contributes to volatility; mandates active respiratory ventilation.
Boiling Point 157.8 °C4[4]N/AModerate volatility; vapors will readily accumulate in unventilated spaces.
Flash Point 42.9 °C 4[4]Flammable Liquid (Cat 3)Ignites easily at slightly elevated ambient temperatures; requires strict elimination of static and ignition sources.
Density 0.883 g/cm³4[4]N/ALighter than water; spills will float, meaning aqueous fire suppression may inadvertently spread flammable vapors.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated amino alcohols. The following specific matrix must be adhered to:

  • Hand Protection: Use Butyl rubber or heavy-duty Nitrile gloves (minimum 0.4 mm thickness).

    • Causality: Low-molecular-weight amines act as organic solvents that rapidly permeate standard thin latex or vinyl gloves, leading to transdermal absorption and severe skin irritation.

  • Eye Protection: Snug-fitting chemical splash goggles combined with a full face shield.

    • Causality: The basicity of the amine group causes rapid saponification of ocular lipids upon contact. Splashes during the syringe transfer of the neat liquid can cause irreversible corneal damage.

  • Body Protection: Flame-resistant (FR) lab coat worn over natural fiber (cotton) clothing.

    • Causality: With a flash point of 42.9 °C 4[4], synthetic clothing (like polyester) poses a severe melt-hazard if vapors are ignited by a static discharge.

  • Respiratory Protection: All open-vessel handling must occur within a certified Class II Type A2 or B2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

Operational Plan: Fume Hood Workflow & Synthesis

The synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol relies on the regioselective, nucleophilic opening of a chiral epoxide by a secondary amine.

G N1 N-Methylethanamine (Nucleophile) N3 Regioselective Epoxide Opening (MeOH, 80°C, Sealed Tube) N1->N3 Addition N2 (R)-2-Methyloxirane (Chiral Electrophile) N2->N3 Addition N4 (R)-1-(Ethyl(methyl)amino)propan-2-ol (Target Amino Alcohol) N3->N4 Concentration N5 KRas G12C Inhibitor Synthesis (Multi-step Coupling) N4->N5 Integration N6 Covalent Binding to Cys12 (Inhibition of Active KRas) N5->N6 Mechanism

Workflow: Synthesis and application pathway of (R)-1-(Ethyl(methyl)amino)propan-2-ol.

Step-by-Step Epoxide Opening Protocol

This protocol is adapted from validated pharmaceutical patent literature for KRas G12C inhibitor precursors 1[1].

  • Inert Atmosphere Preparation: Purge a heavy-walled pressure tube with Nitrogen (N2) or Argon. Causality: Removing oxygen prevents the formation of explosive vapor-air mixtures, critical when handling reagents near their flash points.

  • Reagent Loading: Add N-methylethanamine (500 mg, 8.46 mmol) and Methanol (10 mL) to the tube.

  • Controlled Electrophile Addition: Slowly add (R)-2-methyloxirane (540 mg, 9.31 mmol) dropwise to the solution.

    • Self-Validation Check: Monitor the internal temperature during addition. A temperature spike indicates the onset of the highly exothermic epoxide opening. If the temperature exceeds 35 °C before sealing, pause the addition to prevent runaway kinetics and solvent boil-off.

  • Pressurized Heating: Seal the tube tightly and heat the mixture to 80 °C for 3 hours. Causality: Methanol boils at 65 °C; the sealed tube safely contains the autogenous pressure required to drive the nucleophilic addition to completion at 80 °C.

  • Workup & Isolation: Cool the vessel entirely to room temperature before unsealing. Concentrate the mixture under vacuum to yield (R)-1-(Ethyl(methyl)amino)propan-2-ol.

    • Self-Validation Check: Validate reaction completion via LC-MS or TLC. The complete disappearance of the highly volatile N-methylethanamine peak confirms full conversion to the target amino alcohol.

Spill Response & Disposal Plan

In the event of a localized spill outside the fume hood, immediate and methodical action is required to mitigate flammability and inhalation risks.

  • Immediate Containment: Extinguish all nearby ignition sources (hot plates, Bunsen burners). Evacuate non-essential personnel from the immediate area.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Never use combustible absorbents like sawdust or paper towels, as the high surface area combined with the flammable liquid creates a severe fire hazard.

  • Chemical Neutralization: Once the bulk liquid is absorbed, spray the residual spill zone with a weak acid solution (e.g., 5% acetic acid or citric acid). Causality: The weak acid protonates the free amine, converting it into a non-volatile, water-soluble ammonium salt, instantly neutralizing the inhalation hazard and basic corrosivity.

    • Self-Validation Check: After applying the weak acid, press a strip of universal pH paper against the wet surface. A transition from blue/green (alkaline) to yellow/light green (pH 6–7) explicitly confirms the complete neutralization of the amine hazard.

  • Waste Segregation: Collect all absorbed materials and neutralized washings into a compatible, clearly labeled hazardous waste carboy designated for "Flammable/Corrosive Amines." Do not mix with acidic or oxidizing waste streams to prevent violent exothermic reactions.

References
  • PubChem. "1-[Ethyl(methyl)amino]propan-2-ol". National Center for Biotechnology Information. Available at:[Link]

  • Amgen Inc. / Mirati Therapeutics. "KRas G12C Inhibitors". Patent AU2018369759A1 / WO2019099524.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.